An In-Depth Technical Guide to 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl este...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester, a functionalized indole derivative with potential applications in medicinal chemistry and drug discovery. Drawing upon established synthetic methodologies and spectroscopic principles for related compounds, this document outlines a plausible synthetic pathway, detailed characterization techniques, and explores its potential biological significance.
Introduction and Molecular Overview
1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester belongs to the vast and versatile class of indole-based heterocyclic compounds. The indole scaffold is a prominent feature in numerous biologically active natural products and synthetic pharmaceuticals.[1] The strategic placement of an acetyl group at the 1-position (N-acetylation), a hydroxyl group at the 4-position, and an ethyl carboxylate at the 6-position imparts specific physicochemical properties that can influence its molecular interactions and biological activity. The N-acetyl group can modulate the electron density of the indole ring and may serve as a protecting group or influence receptor binding. The 4-hydroxy group can act as a hydrogen bond donor and acceptor, a key feature in many drug-receptor interactions. The ethyl ester at the 6-position provides a handle for further chemical modification or can influence the compound's solubility and pharmacokinetic profile.
While a specific, published synthesis for 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester was not identified in the current literature, a plausible and efficient two-step synthetic route can be proposed based on established organic chemistry principles. This pathway begins with the synthesis of the precursor, ethyl 4-hydroxy-1H-indole-6-carboxylate, followed by a selective N-acetylation.
An In-Depth Technical Guide to the Structure Elucidation of 1-Acetyl-4-hydroxy-6-indole Carboxylic Acid Ethyl Ester Abstract The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numer...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Structure Elucidation of 1-Acetyl-4-hydroxy-6-indole Carboxylic Acid Ethyl Ester
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The precise determination of the substitution pattern on this heterocyclic system is paramount for understanding its structure-activity relationships (SAR) and mechanism of action. This guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of a representative polysubstituted indole, 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester . We will navigate the logical workflow from fundamental principles to advanced two-dimensional Nuclear Magnetic Resonance (NMR) correlations, integrating data from Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the causal reasoning behind each analytical step, ensuring a self-validating and robust structural assignment.
Foundational Analysis: Molecular Formula and Degree of Unsaturation
Before any spectroscopic analysis, the elemental composition provides the first crucial piece of the puzzle. The chemical name, 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester, allows for the deduction of the molecular formula.
Summing these components yields a molecular formula of C₁₃H₁₃NO₄ , with a corresponding molecular weight of 247.25 g/mol .
From the molecular formula, we calculate the Degree of Unsaturation (DoU) . This value represents the total number of rings and multiple bonds in the molecule and is indispensable for formulating a structural hypothesis.
A DoU of 8 is consistent with the proposed structure: the indole ring system accounts for five degrees (four for the benzene ring, one for the pyrrole double bond), and the three carbonyl groups (one acetyl, one ester) contribute the remaining three degrees. This initial calculation validates the elemental composition against the proposed functional groups and ring systems.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry serves to confirm the molecular weight and provides initial structural insights through fragmentation analysis. High-resolution mass spectrometry (HRMS) is particularly powerful for verifying the elemental composition.
Causality in Experimental Choice:
Electrospray Ionization (ESI) is selected as the ionization technique. It is a "soft" ionization method that minimizes fragmentation, ensuring the observation of the molecular ion, which is critical for confirming the molecular weight.[1] Running the analysis in both positive and negative ion modes can provide complementary information.
Expected Data:
Positive Ion Mode ESI-MS: An intense peak corresponding to the protonated molecule [M+H]⁺ at m/z 248.0863 (calculated for C₁₃H₁₄NO₄⁺).
Negative Ion Mode ESI-MS: A peak for the deprotonated molecule [M-H]⁻ at m/z 246.0721 (calculated for C₁₃H₁₂NO₄⁻), likely from the acidic phenolic hydroxyl group.
Fragmentation (MS/MS): Tandem MS would reveal characteristic losses, such as the loss of an acetyl group (43 Da), an ethyl group (29 Da), or an ethoxy group (45 Da).
Experimental Protocol: ESI-MS
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
Instrument Setup: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using a known standard.
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
Data Acquisition: Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.
MS/MS Analysis: Select the precursor ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.
Spectroscopic Confirmation of Functional Groups
While MS confirms the mass, IR and UV-Vis spectroscopy validate the presence of specific functional groups and the core chromophore, respectively.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying the types of chemical bonds present in a molecule.[2]
The IR spectrum will provide a distinct fingerprint confirming the key functional groups.
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
~3300 (broad)
O-H Stretch
Phenolic Hydroxyl (-OH)
~1720
C=O Stretch
Ester Carbonyl
~1685
C=O Stretch
N-Acetyl (Amide) Carbonyl
~1600, ~1480
C=C Stretch
Aromatic Ring
~1250
C-O Stretch
Ester and Phenol
The absence of a sharp N-H stretch around 3400 cm⁻¹ is a key piece of evidence supporting the N-acetylation of the indole ring.
Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, confirming the presence of the conjugated indole chromophore.[3][4] Substituents on the indole ring cause shifts in the absorption maxima (λ_max).[5]
In a solvent like ethanol, the substituted indole will exhibit characteristic absorption bands. Typically, indoles show two main absorption bands, referred to as the ¹Lₐ and ¹Lₑ transitions. For this substituted indole, one might expect λ_max values around 250 nm and 300 nm. The exact positions are sensitive to the substitution pattern and solvent.[5]
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁵ M) in a UV-grade solvent (e.g., ethanol or cyclohexane).
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
Sample Measurement: Replace the blank with a cuvette containing the sample solution and record the absorption spectrum, typically from 200 to 400 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the atomic connectivity and spatial arrangement of the molecule.[6][7] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[8][9]
Logical Workflow for NMR Analysis
The following diagram illustrates the systematic approach to interpreting NMR data for structure elucidation.
Caption: NMR data interpretation workflow.
¹H NMR Spectroscopy
This experiment identifies all unique proton environments and their neighboring protons through spin-spin coupling.
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~10.0
s (broad)
1H
4-OH
Phenolic proton, exchangeable with D₂O.
~8.10
d
1H
H-7
Deshielded by the N-acetyl group and adjacent to the ring junction.
~7.80
d
1H
H-5
Adjacent to the electron-withdrawing ester group.
~7.50
s
1H
H-2
Singlet, adjacent to N-acetyl group.
~4.30
q
2H
-OCH₂ CH₃
Quartet due to coupling with the adjacent methyl group.
~2.65
s
3H
-COCH₃
Acetyl methyl protons, singlet as there are no adjacent protons.
~1.35
t
3H
-OCH₂CH₃
Triplet due to coupling with the adjacent methylene group.
¹³C NMR Spectroscopy
This experiment identifies all unique carbon environments.
Chemical Shift (δ, ppm)
Carbon Type
Assignment
~168.0
C=O
N-C OCH₃
~165.5
C=O
C OOEt
~150.0
C (Aromatic)
C-4 (Attached to -OH)
~135.0
C (Aromatic)
C-7a
~130.0
CH (Aromatic)
C-2
~128.0
C (Aromatic)
C-3a
~125.0
C (Aromatic)
C-6 (Attached to -COOEt)
~120.0
CH (Aromatic)
C-7
~115.0
CH (Aromatic)
C-5
~108.0
C (Aromatic)
C-3
~61.0
CH₂
-OCH₂ CH₃
~24.0
CH₃
-COCH₃
~14.0
CH₃
-OCH₂CH₃
2D NMR Spectroscopy: Assembling the Pieces
2D NMR is essential for unambiguously connecting the atoms identified in the 1D spectra.[10][11]
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. A key expected correlation would be between the aromatic protons at H-5 and H-7, confirming their positions on the benzene portion of the indole. The quartet and triplet of the ethyl ester will also show a strong cross-peak.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to its attached carbon. It allows for the definitive assignment of the ¹³C signals for all protonated carbons (CH, CH₂, CH₃). For example, the proton signal at ~4.30 ppm will correlate to the carbon signal at ~61.0 ppm, assigning this pair to the -OCH₂- group.
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for elucidating the complete carbon skeleton by showing correlations between protons and carbons separated by 2-3 bonds.[1][9] Key correlations will definitively place the substituents.
The diagram below illustrates the critical long-range correlations that confirm the placement of the acetyl, hydroxyl, and ethyl ester groups.
Caption: Key HMBC correlations for structural confirmation.
Placing the Acetyl Group: The methyl protons of the acetyl group (~2.65 ppm) will show a correlation to the N-acetyl carbonyl carbon (~168.0 ppm) and, crucially, to C-2 (~130.0 ppm) of the indole ring, confirming its position at N-1.
Placing the Ester Group: The methylene protons of the ethyl group (~4.30 ppm) will correlate to the ester carbonyl carbon (~165.5 ppm). The aromatic proton H-5 (~7.80 ppm) and H-7 (~8.10 ppm) will both show correlations to the ester-bearing carbon, C-6 (~125.0 ppm), confirming its location.
Placing the Hydroxyl Group: The aromatic proton H-5 (~7.80 ppm) will show a strong correlation to the oxygen-bearing carbon, C-4 (~150.0 ppm), confirming the 4-hydroxy substitution pattern.
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
Instrument Tuning: Insert the sample into the spectrometer. Tune and match the probe for the appropriate nuclei (¹H and ¹³C).
Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.
1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra using standard pulse programs.
2D Spectra Acquisition: Acquire COSY, HSQC, and HMBC spectra using gradient-selected, phase-cycled pulse sequences. Optimize parameters such as spectral width, acquisition time, and relaxation delays for the specific molecule.
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra using appropriate software (e.g., TopSpin, Mnova).
Conclusion: Integrated Structure Verification
The structure of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester is unambiguously confirmed by the collective and corroborative evidence from multiple analytical techniques. Mass spectrometry verified the molecular formula C₁₃H₁₃NO₄. FTIR and UV-Vis spectroscopy confirmed the presence of the key functional groups and the indole chromophore. Finally, a full suite of 1D and 2D NMR experiments provided the definitive atomic connectivity, allowing for the unequivocal assignment of the substitution pattern on the indole core. This systematic, multi-technique approach represents a robust and self-validating methodology for the structure elucidation of novel small molecules in a research and development setting.
References
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Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Indian Journal of Pure & Applied Physics. Available at: [Link]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Acta Poloniae Pharmaceutica. Available at: [Link]
Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. PubMed. Available at: [Link]
Structural elucidation of indole alkaloids - Strychnine and Brucine. Magritek. Available at: [Link]
Electronic Absorption and Fluorescence Spectra of Indole . Derivatives. Quantitative Treatment of the Substituent Effects and a - CORE. CORE. Available at: [Link]
N-substituted indoles: /sup 1/H and /sup 13/C NMR studies and INDO molecular orbital calculations of the electronic structures and directly bonded carbon-13-proton coupling constants. Office of Scientific and Technical Information. Available at: [Link]
Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. MDPI. Available at: [Link]
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Available at: [Link]
Low-temperature 1H and 13C NMR spectra of N-substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles. PubMed. Available at: [Link]
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NMR spectra of compound 2. A, Observed 1 H-1 H COSY and HMBC coupling... - ResearchGate. Available at: [Link]
On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. Arkivoc. Available at: [Link]
An In-depth Technical Guide to the Physical Properties of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester
Abstract This technical guide provides a comprehensive overview of the known and extrapolated physical properties of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester, a substituted indole derivative of significant...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive overview of the known and extrapolated physical properties of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester, a substituted indole derivative of significant interest in medicinal chemistry and drug development. Recognizing the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues and established principles of organic chemistry to offer a robust predictive profile. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing essential data for the handling, characterization, and application of this compound. We will delve into its structural and physicochemical properties, offer a detailed experimental protocol for a key physical parameter, and present a logical workflow for the characterization of such novel compounds.
Introduction and Chemical Identity
1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester belongs to the vast and pharmacologically significant family of indole derivatives. The indole scaffold is a core component of numerous natural products and synthetic drugs. The strategic placement of an acetyl group at the 1-position, a hydroxyl group at the 4-position, and an ethyl carboxylate at the 6-position imparts a unique electronic and steric profile to the molecule, suggesting potential for specific biological interactions. Accurate knowledge of its physical properties is paramount for its synthesis, purification, formulation, and interpretation of biological activity.
Chemical Structure:
Figure 1. Chemical Structure of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester.
Key Identifiers:
Identifier
Value
IUPAC Name
ethyl 1-acetyl-4-hydroxy-1H-indole-6-carboxylate
Molecular Formula
C13H13NO4
Molecular Weight
247.25 g/mol
CAS Number
Not available
Physicochemical Properties
Property
Predicted Value / Range
Remarks and Supporting Data for Analogues
Physical Form
Expected to be a solid at room temperature.
Indole derivatives with similar molecular weights and functional groups are typically solids. For instance, 4-hydroxyindole is a crystalline solid.[1][2]
Melting Point
Estimated in the range of 130-180 °C.
The melting point is influenced by the N-acetylation and the substitution pattern. For example, trans-1-Acetyl-4-hydroxy-L-proline has a melting point of 132-133 °C. Indole-2-carboxylic acid has a melting point of 202-206 °C.[3] The ethyl ester is expected to have a lower melting point than the corresponding carboxylic acid.
Boiling Point
> 300 °C (decomposes)
High molecular weight, polar indole derivatives tend to decompose at high temperatures rather than boil at atmospheric pressure. 4-Hydroxyindole has a reported boiling point of 343.2 °C at 760 mmHg.[1]
Solubility
The solubility of indole derivatives is highly dependent on the solvent and the substitution pattern. The presence of the hydroxyl and ester groups suggests some polarity.
Water
Predicted to have low solubility.
Organic Solvents
Predicted to be soluble in polar organic solvents such as DMSO, DMF, and alcohols (methanol, ethanol). Moderately soluble in ethyl acetate and acetone. Sparingly soluble in non-polar solvents like hexane.
pKa
Estimated to be around 8-10 for the phenolic hydroxyl group.
The pKa of the phenolic hydroxyl group in 4-hydroxyindole is influenced by the electron-donating and -withdrawing groups on the indole ring.
Spectroscopic Profile (Predicted)
The spectroscopic characteristics are crucial for the identification and quantification of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester. The following are predicted spectra based on the analysis of its functional groups and data from similar indole derivatives.
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the ethyl group of the ester, and the acetyl group. The chemical shifts will be influenced by the electronic effects of the substituents.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all 13 carbon atoms in the molecule, with the carbonyl carbons of the acetyl and ester groups appearing at the downfield end of the spectrum (typically 160-180 ppm).
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H/O-H stretching (if intermolecular hydrogen bonding is present), C=O stretching of the acetyl and ester groups (around 1680-1750 cm⁻¹), and C-O stretching, as well as aromatic C-H and C=C stretching frequencies.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (247.25 g/mol ). Fragmentation patterns will likely involve the loss of the acetyl and ethyl groups.
UV-Vis (Ultraviolet-Visible) Spectroscopy: Indole derivatives typically exhibit strong UV absorption. The absorption maxima will be influenced by the substituents on the indole ring. The presence of the hydroxyl and acetyl groups is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted indole.[4]
Experimental Protocol: Melting Point Determination
The determination of a sharp melting point is a fundamental indicator of a compound's purity.[5][6]
Objective: To accurately determine the melting point range of a solid organic compound using a capillary melting point apparatus.
Materials:
Capillary tubes (sealed at one end)
Melting point apparatus (e.g., Mel-Temp or similar)
Spatula
Mortar and pestle (optional, for grinding coarse crystals)
The sample of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester
Procedure:
Sample Preparation:
Ensure the sample is completely dry.
If the sample consists of large crystals, gently grind a small amount to a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.[7]
Loading the Capillary Tube:
Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the sample will enter the tube.
Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down into the bottom.
The packed sample should be approximately 2-3 mm high.[7]
Melting Point Determination:
Place the loaded capillary tube into the sample holder of the melting point apparatus.
Rapid Preliminary Measurement (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This will save time during the accurate determination.[5]
Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point.
Begin heating at a slow, controlled rate (approximately 1-2°C per minute) as you approach the expected melting point.
Observe the sample closely through the magnifying lens.
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
Data Recording and Interpretation:
Record the melting point as a range (e.g., 145.5 - 146.5 °C).
A pure compound will have a sharp melting range of 1-2°C. A broader melting range suggests the presence of impurities.[6]
Causality Behind Experimental Choices:
Grinding the sample: Ensures efficient and uniform heat transfer throughout the sample, leading to a more accurate and sharper melting point determination.
Slow heating rate: A rapid heating rate can cause the temperature of the heating block to rise faster than the temperature of the sample, leading to an erroneously high and broad melting range. A slow rate ensures thermal equilibrium between the sample and the thermometer.
Using a packed sample of 2-3 mm: Too little sample can be difficult to observe, while too much sample will require more heat to melt completely, potentially broadening the melting range.
Logical Workflow for Compound Characterization
The comprehensive characterization of a novel or uncharacterized compound like 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester follows a logical and systematic workflow to ensure its identity, purity, and structural integrity. This workflow is a self-validating system where each step provides data that corroborates the findings of the others.
Caption: Workflow for the characterization of a novel organic compound.
This workflow begins with the synthesis and purification of the compound. Preliminary characterization techniques like TLC and melting point determination provide initial assessments of purity.[6][7] Spectroscopic methods are then employed for detailed structural elucidation.[8][9] Finally, elemental analysis and, if possible, X-ray crystallography provide definitive confirmation of the structure and elemental composition.
Conclusion
While direct experimental data for 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester remains scarce, this technical guide provides a robust, data-driven estimation of its key physical properties based on the analysis of closely related indole derivatives. The provided experimental protocol for melting point determination offers a standardized method for one of the most critical initial characterization steps. The logical workflow for compound characterization serves as a valuable roadmap for researchers working with this and other novel chemical entities. As further research on this promising molecule is conducted, it is anticipated that experimental data will become available to validate and refine the predictions outlined in this guide.
References
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EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... (n.d.). Retrieved from [Link]
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Experiment 1: Melting-point Determinations. (n.d.). Retrieved from [Link]
Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. (n.d.). ResearchGate. Retrieved from [Link]
Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. (2020, November 16). ACS Medicinal Chemistry Letters. [Link]
Ethyl 4,6-dihydroxy-1H-indole-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]
A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. (n.d.). PMC. Retrieved from [Link]
Electronic Absorption and Fluorescence Spectra of Indole . Derivatives. Quantitative Treatment of the Substituent Effects and a - CORE. (n.d.). Retrieved from [Link]
1H-Indole-6-carboxylic acid, 4-hydroxy-, ethyl ester. (n.d.). NextSDS. Retrieved from [Link]
Schematic diagram showing the experimental workflow for structural... (n.d.). ResearchGate. Retrieved from [Link]
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Enhancing Molecular Characterization of Dissolved Organic Matter by Integrative Direct Infusion and Liquid Chromatography Nontargeted Workflows. (2024, July 3). Environmental Science & Technology. [Link]
Chemical Properties of Indole-2-carboxylic acid (CAS 1477-50-5). (n.d.). Cheméo. Retrieved from [Link]
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016, March 10). MDPI. Retrieved from [Link]
Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024, September 27). Research and Reviews. Retrieved from [Link]
ethyl 1-acetyl-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. (2025, May 20). Retrieved from [Link]
ethyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate. (n.d.). PubChem. Retrieved from [Link]
(IUCr) Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. (2021, September 15). Retrieved from [Link]
Ethyl 1-acetyl-1H-indole-3-carboxylate. (n.d.). PMC. Retrieved from [Link]
Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. (2025, September 5). SyncSci Publishing. Retrieved from [Link]
Organic Compound Characterization & Quantification. (n.d.). Center for Applied Isotope Studies. Retrieved from [Link]
Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. (2022, August 30). Acta Scientific. Retrieved from [Link]
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1-Acetyl-4-hydroxy-1H-indole-6-carboxylic Acid Ethyl Ester: Chemical Properties, Synthesis, and Applications in Antiviral Drug Discovery
Executive Summary The compound 1-acetyl-4-hydroxy-1H-indole-6-carboxylic acid ethyl ester (CAS: 885519-06-2) is a highly functionalized, privileged scaffold in modern medicinal chemistry[1]. Featuring a precise arrangeme...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 1-acetyl-4-hydroxy-1H-indole-6-carboxylic acid ethyl ester (CAS: 885519-06-2) is a highly functionalized, privileged scaffold in modern medicinal chemistry[1]. Featuring a precise arrangement of hydrogen bond donors and acceptors on a rigid aromatic core, this molecule serves as a critical intermediate in the development of non-nucleoside inhibitors (NNIs). Most notably, its derivatives function as potent allosteric modulators of viral RNA-dependent RNA polymerases, including the Hepatitis C Virus (HCV) NS5B polymerase[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, de novo synthesis pathways, and self-validating experimental protocols for its application in drug discovery.
Physicochemical Profiling & Structural Dynamics
The structural architecture of this compound dictates its reactivity and pharmacological utility. The N-acetyl group acts as an electron-withdrawing moiety, modulating the electron density of the indole core to prevent oxidative degradation—a common vulnerability in unprotected electron-rich indoles. Concurrently, the 4-hydroxyl group provides a critical hydrogen bond donor, while the 6-ethyl ester serves as a lipophilic, protecting-group-like handle that can be selectively unmasked during late-stage lead optimization[2].
Quantitative Chemical Properties
The following table summarizes the core physicochemical parameters of the target compound[1][3][]:
Direct electrophilic aromatic substitution on a pre-formed indole core often yields poor regioselectivity, particularly at the C4 and C6 positions. To circumvent this, the synthesis of 4-hydroxyindole-6-carboxylates relies on a bottom-up construction of the benzene ring onto a pyrrole precursor[5].
The most robust pathway utilizes the Stobbe Condensation of pyrrole-2-carboxaldehyde with diethyl succinate. This regioselectively extends the carbon framework, yielding a half-ester intermediate. Subsequent treatment with acetic anhydride and sodium acetate drives a dehydrative aromatization. Acetic anhydride plays a dual mechanistic role: it acts as the dehydrating agent to close the ring and globally acetylates both the indole nitrogen and the newly formed C4-phenol. Because phenolic acetates are kinetically more susceptible to methanolysis than N-acetyl amides or aliphatic esters, a subsequent mild basic hydrolysis selectively unmasks the 4-hydroxyl group[5].
Synthetic pathway of the target ethyl ester via Stobbe condensation and anhydride cyclization.
Pharmacological Applications: Allosteric Inhibition of Viral Polymerases
In drug development, the ethyl ester is typically saponified to its active free carboxylic acid form. These derivatives are classified as highly selective allosteric inhibitors of the HCV NS5B polymerase[2].
Mechanism of Action:
Unlike nucleoside analogs that target the active site, the saponified indole-6-carboxylate binds to a distinct, non-catalytic allosteric pocket located in the "thumb" domain of the NS5B enzyme[2]. The binding is anchored by two critical interactions:
The 6-carboxylate forms a rigid salt bridge with basic residues (e.g., Arginine/Lysine) in the thumb domain.
The 4-hydroxyl group acts as a hydrogen bond donor to the peptide backbone.
This binding event induces a conformational shift that locks the polymerase in an inactive state, restricting its ability to bind the viral RNA template and halting replication.
Allosteric inhibition of HCV NS5B polymerase by the saponified indole-6-carboxylate active form.
The following protocols are engineered to ensure high fidelity and reproducibility, explaining the causality behind critical reagent choices.
Protocol A: Anhydride-Mediated Cyclization and Selective Deacetylation
Objective: Convert the Stobbe half-ester intermediate into the target 1-acetyl-4-hydroxy-1H-indole-6-carboxylic acid ethyl ester.
Global Acetylation & Cyclization: Suspend the Stobbe half-ester (1.0 eq) in anhydrous acetic anhydride (10.0 eq). Add anhydrous sodium acetate (1.5 eq).
Causality: Acetic anhydride acts as both the solvent and the electrophile. Sodium acetate provides the mild basicity required to promote the dehydrative aromatization without cleaving the existing ester bonds[5].
Reflux: Heat the mixture to 140 °C under an inert argon atmosphere for 4 hours. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 7:3).
Quench & Isolate: Cool to 0 °C and quench slowly with saturated aqueous NaHCO₃ to neutralize excess acetic anhydride. Extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo to yield the 4-acetoxy-1-acetyl intermediate.
Selective O-Deacetylation: Dissolve the crude intermediate in anhydrous methanol (0.2 M). Add potassium carbonate (K₂CO₃, 0.5 eq) and stir at 0 °C for 30 minutes.
Causality: The phenolic acetate is significantly more electrophilic than the N-acetyl group or the ethyl ester. Operating at 0 °C with substoichiometric K₂CO₃ ensures the selective cleavage of the O-acetyl group, liberating the C4-hydroxyl while leaving the N-acetyl intact.
Purification: Neutralize with 1N HCl, extract with dichloromethane, and purify via flash chromatography to isolate the pure target compound.
Protocol B: Saponification to the Active Carboxylic Acid
Objective: Unmask the ethyl ester to generate the pharmacologically active HCV NS5B inhibitor[2].
Solvent Preparation: Dissolve 1-acetyl-4-hydroxy-1H-indole-6-carboxylic acid ethyl ester (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and Water.
Causality: THF ensures the complete solvation of the lipophilic indole core, while water is strictly required to deliver the hydroxide nucleophile.
Hydrolysis: Cool the solution to 0 °C. Dropwise, add an aqueous solution of Lithium Hydroxide (LiOH·H₂O, 1.2 eq).
Causality: LiOH is selected over NaOH or KOH. The lithium cation acts as a mild Lewis acid, coordinating to the ester carbonyl and accelerating hydrolysis at low temperatures. This is critical to prevent the unwanted basic cleavage of the sensitive N-acetyl group.
Reaction Monitoring: Stir at room temperature for 2 hours. Monitor via LC-MS until the ethyl ester mass (m/z 248 [M+H]⁺) transitions entirely to the carboxylic acid mass (m/z 220 [M+H]⁺).
Workup: Acidify the mixture to pH 3 using 1N HCl to protonate the carboxylate. Extract the active compound into ethyl acetate, wash with brine, dry, and concentrate.
References
The Journal of Organic Chemistry (ACS Publications) - A Reinvestigation of 4-Hydroxyindole-6-carboxylate Synthesis from Pyrrole-2-carboxaldehyde: A Facile Synthesis of Indoles and Indolizines. Available at:[Link]
In-Depth Technical Guide: Physicochemical Profiling and Analytical Validation of 1-Acetyl-4-hydroxy-6-indole Carboxylic Acid Ethyl Ester
Executive Summary In modern fragment-based drug discovery (FBDD) and complex organic synthesis, the indole scaffold remains a privileged pharmacophore. Specifically, 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl este...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern fragment-based drug discovery (FBDD) and complex organic synthesis, the indole scaffold remains a privileged pharmacophore. Specifically, 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester (CAS: 885519-06-2) serves as a highly functionalized, versatile intermediate. With a precisely calculated molecular weight of 247.25 g/mol , this compound sits perfectly within Lipinski’s Rule of Five, leaving a substantial "molecular weight budget" for downstream derivatization.
This technical whitepaper provides an authoritative breakdown of the compound's molecular weight, the structural causality behind its functional groups, and a self-validating analytical protocol for confirming its exact mass and structural integrity in laboratory settings.
Structural Biology & Mechanistic Causality
The molecular architecture of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester (Formula:
C13H13NO4
) is not arbitrary; each functional group is strategically positioned to serve specific synthetic and biological functions. Understanding the causality behind these modifications is critical for researchers utilizing this compound in the synthesis of receptor tyrosine kinase (RTK) inhibitors or protein-protein interaction (PPI) modulators [1].
N1-Acetylation (Mass Contribution: +42.04 g/mol ): The acetyl group at the N1 position serves a dual purpose. Synthetically, it acts as a protecting group that reduces the basicity and nucleophilicity of the indole nitrogen, preventing unwanted oxidation or side reactions during cross-coupling. Biologically, it modulates the lipophilicity of the scaffold.
C4-Hydroxylation (Mass Contribution: +15.99 g/mol ): The hydroxyl group at the C4 position provides a critical hydrogen-bond donor. In the rational design of kinase inhibitors, C4/C5 hydroxylated indoles are frequently employed to anchor the molecule into the ATP-binding pocket's hinge region[2].
C6-Ethyl Esterification (Mass Contribution: +72.06 g/mol ): The ethyl ester at C6 acts as a lipophilic prodrug moiety or a protected precursor. It masks the highly polar carboxylic acid, significantly improving cellular membrane permeability. Once inside the cell, or during late-stage synthesis, it can be hydrolyzed to yield the active indole-6-carboxylic acid, a known pharmacophore for disrupting multi-target antiproliferative pathways like EGFR and VEGFR-2 [1].
Fig 1. Structural assembly and functional group mass contributions.
Physicochemical Profiling & Mass Data
To utilize this intermediate effectively, researchers must rely on precise quantitative data. The standard average molecular weight is 247.25 g/mol , but high-resolution mass spectrometry (HRMS) requires the exact monoisotopic mass.
Table 1: Physicochemical Properties
Property
Value
Causality / Significance
CAS Registry Number
885519-06-2
Unique identifier for sourcing and literature cross-referencing [3].
Molecular Formula
C13H13NO4
Defines the atomic composition and unsaturation index (Degree of Unsaturation = 8).
Average Molecular Weight
247.25 g/mol
Ideal starting weight for FBDD; allows addition of ~250 Da while adhering to Lipinski's rules.
Monoisotopic Mass
247.0845 Da
The exact mass of the most abundant isotopes (
12C,1H,14N,16O
); critical for HRMS.
Expected
[M+H]+
Ion
248.0918
m/z
The target mass-to-charge ratio during positive electrospray ionization (ESI+).
To rigorously confirm the molecular weight and structural integrity of synthesized or purchased batches, a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol is required. This protocol is designed to eliminate false positives by combining chromatographic retention causality with exact mass validation.
Step-by-Step Methodology
Step 1: Sample Preparation
Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.
Causality: Formic acid acts as a proton source, facilitating the formation of the
[M+H]+
ion in the positive electrospray ionization (ESI+) mode. This guarantees a strong signal-to-noise ratio for the target
m/z
.
Step 2: Chromatographic Separation
Action: Inject 2 µL of the sample onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5.0 minutes at a flow rate of 0.4 mL/min.
Causality: The C18 stationary phase interacts with the lipophilic indole core and ethyl ester. The gradient ensures that highly polar impurities (such as unesterified indole-6-carboxylic acid) elute early, while the moderately lipophilic target compound elutes cleanly in the middle of the run, preventing ion suppression in the MS source.
Step 3: Ionization & Detection
Action: Operate the HRMS (e.g., Q-TOF or Orbitrap) in ESI+ mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.
Causality: These parameters ensure complete desolvation and efficient ionization of the esterified indole without causing premature in-source thermal degradation.
Step 4: Self-Validation via MS/MS (Collision-Induced Dissociation)
Action: Isolate the precursor ion at
m/z
248.0918 and apply a normalized collision energy (NCE) of 25%.
Causality: A self-validating system cannot rely on precursor mass alone. The CID fragmentation must yield a predictable neutral loss of the acetyl group (-42 Da, yielding
m/z
206.08) and the cleavage of the ethyl ester. Observing these specific daughter ions confirms not just the molecular weight, but the exact functionalization pattern of the C13H13NO4 formula.
Fig 2. Self-validating LC-HRMS workflow for exact molecular weight confirmation.
References
Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors
PubMed Central (PMC)[Link]
A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery
Current Drug Discovery Technologies (via PubMed)[Link]
Exploratory
A Comprehensive Technical Guide to the Solubility Profile of 1-Acetyl-4-hydroxy-6-indole Carboxylic Acid Ethyl Ester
Executive Summary As a Senior Application Scientist, navigating the physicochemical behavior of highly functionalized synthetic intermediates is paramount for successful assay development and downstream chemical synthesi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist, navigating the physicochemical behavior of highly functionalized synthetic intermediates is paramount for successful assay development and downstream chemical synthesis. 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester (CAS: 885519-06-2) is a specialized indole derivative whose unique substitution pattern dictates a highly specific solubility profile. Mishandling its dissolution can lead to severe assay artifacts, including compound precipitation, false-negative target engagement, and erratic pharmacokinetic readouts. This whitepaper provides a rigorously grounded, self-validating framework for predicting, preparing, and managing the solubility of this compound in both organic and aqueous systems.
Structural Causality & Physicochemical Profiling
The solubility of any indole derivative is intrinsically linked to its molecular architecture and crystal lattice energy. The poor aqueous solubility of indole derivatives is often inherent to their predominantly hydrophobic and aromatic structure (1)[1]. For 1-acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester, four key structural features govern its solvation thermodynamics:
The Indole Core: The bicyclic aromatic system is highly lipophilic and planar, promoting strong intermolecular
π−π
stacking in the solid state. This high crystal lattice energy inherently resists dissolution in highly polar, hydrogen-bonding networks like water[1].
N1-Acetylation: Unsubstituted indoles possess a weakly acidic N-H group capable of hydrogen bond donation. Acetylation at the N1 position eliminates this hydrogen bond donor capacity, significantly increasing the molecule's overall lipophilicity and drastically reducing aqueous solubility.
C6-Ethyl Ester: Unlike a free carboxylic acid, which can be ionized at physiological pH to enhance aqueous solubility, the ethyl ester masks this ionizable center. The aliphatic ethyl tail further contributes to the molecule's hydrophobic bulk.
C4-Hydroxyl Group: While the -OH group acts as both a hydrogen bond donor and acceptor, its position on the rigid indole ring often leads to localized solvation or intramolecular hydrogen bonding that is insufficient to overcome the global hydrophobicity of the molecule.
Quantitative Solubility Data
Based on the structural profiling and standard behaviors of highly substituted, non-ionizable indoles, the following table summarizes the expected solubility parameters across different solvent classes (2)[2].
Solvent Class
Specific Solvent
Solubility Designation
Estimated Range
Mechanistic Rationale
Polar Aprotic
DMSO, DMF
Freely Soluble
> 50 mg/mL
Strong dipole interactions disrupt the crystal lattice without requiring H-bond donation from the solute[2].
Polar Protic
Ethanol, Methanol
Soluble
10 - 25 mg/mL
Moderate solvation via H-bonding with the C4-hydroxyl and ester carbonyl[2].
Halogenated
Dichloromethane (DCM)
Soluble
20 - 40 mg/mL
Favorable van der Waals interactions with the aromatic indole core[2].
Aqueous
Water, PBS (pH 7.4)
Practically Insoluble
< 0.1 mg/mL
High lipophilicity (N-acetyl, ethyl ester) and lack of ionizable groups at physiological pH[1].
To ensure a reproducible workflow for high-throughput screening or synthetic aliquoting, the preparation of a Master Stock Solution in anhydrous Dimethyl Sulfoxide (DMSO) is the industry standard (3)[3]. The following protocol is designed as a self-validating system.
Step-by-Step Methodology
Gravimetric Analysis: Accurately weigh the lyophilized solid using a calibrated analytical balance (0.1 mg precision) into a sterile, amber microcentrifuge tube. Causality: Amber tubes protect the electron-rich C4-hydroxyl indole system from potential photo-oxidation during storage.
Solvent Addition: Calculate the required volume of anhydrous, molecular-biology grade DMSO to achieve a 50 mM target concentration. Add 90% of the calculated DMSO volume first to wet the powder. Causality: Wetting the powder prevents aerosolization and loss of mass, ensuring molar accuracy[3].
Mechanical Solubilization: Vortex the suspension vigorously for 60 seconds. If visual inspection reveals undissolved particulates, subject the tube to mild water-bath sonication (room temperature) for 2–5 minutes until the solution is optically clear (4)[4].
Volume Adjustment & Validation: Add the remaining 10% of DMSO. Self-Validation Step: To confirm the exact concentration, dilute a 1
μ
L aliquot into 999
μ
L of mobile phase and quantify via HPLC-UV against a known calibration standard.
Aliquoting and Storage: Dispense the master stock into 20–50
μ
L single-use aliquots. Store immediately at -20°C or -80°C. Causality: Avoiding repeated freeze-thaw cycles prevents microscopic nucleation, which irreversibly seeds precipitation in future assays[4].
Workflow Visualization
The following decision tree maps the logic of solvent selection, stock preparation, and downstream assay integration.
Logical workflow for the dissolution and assay preparation of lipophilic indole derivatives.
Mechanistic Implications in Drug Development
When transitioning 1-acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester from a DMSO master stock into an aqueous biological assay, researchers must be hyper-vigilant about the "solvent crash" phenomenon.
Because the compound lacks ionizable amines or free carboxylic acids, adjusting the pH of the aqueous buffer will not significantly improve solubility [1]. If precipitation occurs upon dilution (typically when final DMSO concentrations exceed 0.5%), alternative formulation strategies must be employed:
Co-solvency: Implementing a ternary solvent system (e.g., 5% DMSO, 10% PEG 400, 85% aqueous buffer) lowers the dielectric constant of the medium, accommodating the hydrophobic indole core without lysing cells in in vitro assays[1].
Cyclodextrin Complexation: Utilizing hydroxypropyl-
β
-cyclodextrin (HP-
β
-CD) can physically encapsulate the lipophilic ethyl ester and indole ring. This shields the hydrophobic surfaces from the aqueous environment, maintaining the compound in a monomeric state for accurate target engagement (5)[5].
References
BenchChem - Technical Support Center: Overcoming Poor Solubility of Indole Intermediates.
1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester safety and handling
An In-depth Technical Guide to the Safe Handling of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester Section 1: Compound Profile and Scientific Context 1.1. Chemical Identity Chemical Name: 1-Acetyl-4-hydroxy-6-in...
Structure: The molecule features an indole scaffold, which is a cornerstone in medicinal chemistry and drug discovery. The core is functionalized with an N-acetyl group, a hydroxyl group, and an ethyl ester, making it a valuable intermediate for synthesizing more complex, biologically active compounds.
1.2. Relevance in Research and Development
Indole derivatives are a privileged class of compounds in medicinal chemistry, recognized for their wide-ranging therapeutic potential in areas such as oncology, infectious disease, and neurodegenerative disorders.[2][3][4] The specific functional groups on 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester make it a versatile precursor for creating novel drug candidates. Its handling is therefore a critical task for researchers aiming to leverage its synthetic potential. This guide provides the necessary framework for its safe and effective use in a laboratory setting.
Section 2: Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe handling. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not publicly available, data from closely related indole and carboxylic acid derivatives allow for a robust risk assessment. The primary hazards are associated with acute toxicity upon ingestion or skin contact and serious eye irritation.
2.1. GHS Classification and Hazard Statements
The hazard profile is extrapolated from analogous compounds containing the indole and carboxylic acid ester functionalities.[5][6][7]
Toxicity: The indole nucleus and its metabolites can interact with various biological pathways.[2][3] The ester and acetyl groups enhance liposolubility, potentially facilitating absorption through the skin and cell membranes, leading to systemic toxicity.
Irritation: Carboxylic acid derivatives can act as irritants to the skin and mucous membranes.[8] Upon contact with the eyes, the compound can cause significant irritation, potentially leading to damage if not addressed immediately.
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
Controlling exposure is paramount. This is achieved through a combination of engineering controls and a robust PPE protocol.
3.1. Engineering Controls
Ventilation: All handling of the solid compound and its solutions must be performed in a certified chemical fume hood. This prevents the inhalation of any fine dust or aerosols.
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.
3.2. Personal Protective Equipment (PPE) Protocol
The selection and use of PPE are non-negotiable. The rationale is to create a complete barrier between the researcher and the chemical.
Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended when handling the pure solid or concentrated solutions. Always inspect gloves for tears or punctures before use.
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn over the goggles when there is a risk of splashing.[7]
Body Protection: A fully buttoned, long-sleeved laboratory coat must be worn. Ensure the material is appropriate for chemical resistance.
Respiratory Protection: Not typically required when working in a functional fume hood. If engineering controls fail or for large-scale work, a NIOSH-approved respirator with organic vapor cartridges may be necessary.
Caption: PPE Donning and Doffing Sequence.
Section 4: Standard Operating Procedures for Handling and Storage
Adherence to standardized procedures minimizes risk during routine laboratory operations.
4.1. Safe Handling and Dispensing
Preparation: Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper.
Weighing: Use a tared weigh boat or glassine paper. Avoid creating dust. If transferring from a larger container, use a spatula and handle it gently.
Dissolving: Add the solid to the solvent slowly and stir. If the dissolution is exothermic, use an ice bath to control the temperature.
Post-Handling: After use, decontaminate the spatula and work surface. Dispose of all contaminated disposable materials (gloves, bench paper, weigh boats) in a designated hazardous waste container.
Hygiene: Wash hands and forearms thoroughly with soap and water after handling is complete, even if gloves were worn.[5] Do not eat, drink, or smoke in the laboratory.[6]
4.2. Storage Requirements
Container: Store in a tightly sealed, clearly labeled container.
Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases. The indole ring can be susceptible to oxidation.
Light: Protect from direct sunlight to prevent potential degradation.
Section 5: Emergency Protocols
Immediate and correct response to an emergency can significantly mitigate harm.
5.1. First-Aid Measures
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][7]
Skin Contact: This is a critical exposure route due to the compound's dermal toxicity.[5] Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Call a physician or poison control center immediately.[5][6]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[5][9]
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.[5][6]
5.2. Accidental Release Measures (Spills)
For any spill, the primary goals are to contain, clean, and decontaminate while ensuring personnel safety.
Caption: Decision workflow for spill response.
Section 6: Disposal Considerations
All waste generated from the handling of this compound is considered hazardous.
Solid Waste: Contaminated items such as gloves, weigh paper, and absorbent materials should be placed in a sealed, labeled hazardous waste container.
Liquid Waste: Unused solutions or reaction mixtures should be collected in a designated, labeled hazardous waste container for organic materials. Do not pour down the drain.
Disposal Method: All waste must be disposed of through a licensed environmental waste disposal company, in accordance with local, state, and federal regulations.
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC.
The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance - MDPI. MDPI.
A Brief Review of the Medicinally Important Indole Derivatives - ResearchGate.
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed.
Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated | Request PDF - ResearchGate.
A SIMPLE GENERAL METHOD FOR THE ACYLATION OF ETHYL INDOLE-2 CARBOXYL
Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated - PubMed.
Propanoic acid, 2-hydroxy-, ethyl ester: Human health tier II assessment. Australian Department of Health.
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC - NIH.
Blue LED-Mediated N–H Insertion of Indoles into Aryldiazoesters at Room Temperature in Batch and Flow - ACS Public
Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives - Research and Reviews. Research and Reviews.
Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Google Patents.
Predictability of idiosyncratic drug toxicity risk for carboxylic acid-containing drugs based on the chemical stability of acyl glucuronide - PubMed.
Application Note: Step-by-Step Synthesis of 4-Hydroxyindole-6-Carboxylate Derivatives
Introduction & Scientific Context 4-Hydroxyindole-6-carboxylate derivatives are highly privileged scaffolds in medicinal chemistry and natural product synthesis. They serve as critical intermediates in the synthesis of c...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Context
4-Hydroxyindole-6-carboxylate derivatives are highly privileged scaffolds in medicinal chemistry and natural product synthesis. They serve as critical intermediates in the synthesis of complex, biologically active molecules, including the antitumor antibiotics FR900482 and FR66979 mitosene analogues[1]. Historically, accessing the 4,6-disubstitution pattern on the indole core has been synthetically challenging. Traditional cyclization methods often yield inseparable mixtures of indoles and indolizines[2].
This application note details an optimized, highly regioselective synthetic route based on the reinvestigation of the Stobbe condensation and subsequent cyclization methodologies. By strictly controlling the acid/base environment during the annulation phase, researchers can reliably direct the reaction pathway to exclusively yield the desired 4-hydroxyindole architecture[3].
Mechanistic Overview & Causality of Reaction Conditions
The synthesis relies on a self-validating, two-stage process:
Stobbe Condensation : Pyrrole-2-carboxaldehyde is reacted with dimethyl succinate to form the Stobbe product, 2-(1H-pyrrol-2-ylmethylene)succinic acid 1-methyl ester[2]. This step efficiently installs the necessary carbon framework, setting up the geometry for intramolecular cyclization.
Regioselective Cyclization : The Stobbe product undergoes cyclization via a mixed anhydride or vinyl ketene intermediate[3].
The Causality of the Switch: The cyclization is highly sensitive to the reaction's pH. Under standard literature conditions using basic additives (e.g., sodium acetate or triethylamine), the base deprotonates the pyrrole nitrogen, increasing its nucleophilicity and driving an N-attack that predominantly forms undesired indolizine derivatives[2]. By replacing the base with exactly 1 equivalent of acetic acid in refluxing toluene, the pathway is completely redirected. The acidic environment suppresses the nucleophilic attack of the pyrrole nitrogen and instead promotes C-C bond formation at the pyrrole C3 position, yielding the desired 4-acetoxyindole core[3].
Visualizing the Synthetic Workflow and Mechanism
Figure 1. Synthetic workflow for 4-hydroxyindole-6-carboxylate derivatives.
Figure 2. Mechanistic divergence controlled by acid/base reaction conditions.
Quantitative Data: Optimization of Cyclization
The structural fate of the intermediate is entirely dictated by the choice of reagents. Table 1 summarizes the optimization data establishing the self-validating nature of this protocol.
Table 1: Effect of Cyclization Conditions on Product Distribution
Protocol A: Acid-Promoted Cyclization to 4-Acetoxy-1H-indole-6-carboxylate
Prerequisite: Synthesis of Stobbe product 3 via standard condensation of pyrrole-2-carboxaldehyde and dimethyl succinate.
Reaction Setup : To a stirring solution of Stobbe product 3 (10 g, 47.8 mmol) in anhydrous toluene (400 mL), add acetic acid (2.73 mL, 47.8 mmol) and acetic anhydride (45.1 mL, 478 mmol)[3].
Causality: Toluene provides the optimal boiling point (110 °C) for the thermal cyclization. The 10-fold excess of acetic anhydride drives the formation of the mixed anhydride, while the exact 1 equivalent of acetic acid strictly maintains the acidic environment required to prevent indolizine formation[3].
Thermal Cyclization : Heat the reaction mixture to reflux and maintain for 16 hours[3].
Quenching : Cool the resulting suspension to 0 °C. Dilute the mixture with diethyl ether (200 mL) and quench carefully with saturated aqueous NaHCO₃[3].
Causality: Diethyl ether facilitates phase separation without extracting highly polar impurities, while NaHCO₃ neutralizes the excess acetic acid and unreacted acetic anhydride to prevent degradation of the newly formed indole core[3].
Extraction : Extract the aqueous layer with additional diethyl ether. Wash the combined organic layers sequentially with saturated NaHCO₃, water, and brine[3].
Drying & Concentration : Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 4-acetoxy-1H-indole-6-carboxylate intermediate as a brown solid[3].
Protocol B: Deacetylation to 4-Hydroxy-1H-indole-6-carboxylic Acid Methyl Ester
Solubilization : Redissolve the crude 4-acetoxy intermediate (approx. 9.42 g) in anhydrous methanol (350 mL)[3].
Deprotection : Add sodium methoxide (NaOMe) (10.9 g, 201 mmol) to the stirring solution[3].
Causality: NaOMe acts as a strong nucleophile to rapidly cleave the acetate ester via transesterification, liberating the free C4-hydroxyl group. The excess reagent ensures complete deprotection of the sterically hindered position[3].
Completion & Workup : Stir the reaction at room temperature until complete (monitor by TLC). Quench with a mild acid (e.g., 1M HCl) to neutralize the methoxide, then extract the product with ethyl acetate.
Purification : Purify the crude product via recrystallization or silica gel chromatography to yield the pure 4-hydroxy-1H-indole-6-carboxylic acid methyl ester.
Applications of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester in drug discovery
Application Note: 1-Acetyl-4-hydroxy-6-indole Carboxylic Acid Ethyl Ester as a Privileged Scaffold in Drug Discovery Executive Summary The compound 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester (CAS: 885519-06-...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: 1-Acetyl-4-hydroxy-6-indole Carboxylic Acid Ethyl Ester as a Privileged Scaffold in Drug Discovery
Executive Summary
The compound 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester (CAS: 885519-06-2) is a highly versatile, tri-functionalized building block utilized in advanced drug discovery. Its unique substitution pattern provides researchers with a precise architectural framework for developing multi-target kinase inhibitors for oncology, as well as potent antiferroptotic and anti-amyloid agents for neurodegenerative diseases. This application note details the chemical rationale behind the scaffold, validated synthetic protocols for derivatization, and the biological assays required to evaluate its downstream pharmaceutical applications.
Section 1: Chemical Rationale & Scaffold Architecture
The utility of this specific indole derivative stems from the synergistic causality of its three functional groups, which allow for orthogonal synthetic modifications and diverse target engagement:
The 4-Hydroxy Group (Pharmacophore): The hydroxyl group at the C4 position is critical for biological activity. In neurodegenerative models, the 4-OH group acts as a potent radical-trapping antioxidant (RTA), directly scavenging lipid peroxides to prevent ferroptosis[1]. Furthermore, it serves as a critical hydrogen-bond donor for disrupting amyloid-beta (Aβ) fibril self-assembly[2].
The 6-Ethyl Ester (Synthetic Handle): The ester at the C6 position provides an electrophilic center for nucleophilic acyl substitution. By converting the ester into hydrazides, carbothioamides, or oxadiazoles, researchers can extend the molecule into the allosteric or ATP-binding pockets of receptor tyrosine kinases like EGFR and VEGFR-2[3].
The N-Acetyl Group (Protecting/Directing Group): Acetylation of the pyrrole nitrogen increases the lipophilicity and organic solubility of the intermediate. More importantly, it protects the indole nitrogen from unwanted N-alkylation or oxidation during the derivatization of the C4 and C6 positions, ensuring high regioselectivity. It can be selectively cleaved under basic or acidic conditions in late-stage synthesis to restore the native indole NH, which is often required for kinase hinge-region binding.
Caption: Synthetic workflow for generating EGFR and VEGFR-2 kinase inhibitors from the core indole scaffold.
Section 2: Application in Oncology (Multi-Target Kinase Inhibitors)
Indole-6-carboxylic acid derivatives have been successfully developed as multi-target antiproliferative agents. Structural modifications at the C6 position yield compounds that selectively arrest cancer cells in the G2/M phase and induce the extrinsic apoptosis pathway by inhibiting EGFR and VEGFR-2 tyrosine kinases[3].
Protocol 1: Synthesis of VEGFR-2 Targeting Oxadiazole Derivatives
This protocol describes the conversion of the core ethyl ester into a highly active 1,3,4-oxadiazole-2-thione derivative.
Step 1: Hydrazinolysis (Formation of the Carbohydrazide)
Causality: Hydrazine hydrate acts as a potent nucleophile, attacking the C6 ester carbonyl to form a hydrazide. The excess hydrazine and reflux conditions also facilitate the simultaneous deprotection of the N-acetyl group, yielding the free indole NH required for receptor binding.
Dissolve 10 mmol of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester in 30 mL of absolute ethanol.
Add 50 mmol (5 equivalents) of 80% hydrazine hydrate dropwise at room temperature.
Reflux the mixture at 80°C for 6 hours. Monitor the reaction via TLC (Chloroform:Methanol 9:1).
Upon completion, cool the mixture to 0°C. The precipitated 4-hydroxy-1H-indole-6-carbohydrazide should be filtered, washed with cold ethanol, and dried under a vacuum. (Expected yield: 80-85%).
Step 2: Cyclization to Oxadiazole
Causality: Carbon disulfide (CS2) in the presence of a strong base (KOH) reacts with the terminal amine of the hydrazide, forming a dithiocarbazate intermediate that subsequently undergoes intramolecular cyclization to form the oxadiazole ring.
Dissolve 5 mmol of the carbohydrazide intermediate in 20 mL of ethanol containing 5 mmol of KOH.
Add 10 mmol of carbon disulfide (CS2) dropwise under continuous stirring.
Reflux the mixture for 12 hours until the evolution of hydrogen sulfide (H2S) gas ceases.
Cool the solution and acidify with 1M HCl to pH 3-4 to precipitate the 5-(4-hydroxy-1H-indol-6-yl)-1,3,4-oxadiazole-2-thione.
Recrystallize from an ethanol/water mixture to achieve >95% purity.
Section 3: Application in Neurology (Antiferroptotic & Anti-Amyloid Agents)
Beyond oncology, the 4-hydroxyindole scaffold is a potent neuroprotective agent. It has been proven to completely abrogate the formation of aggregated Aβ structures, preventing cytotoxicity in Alzheimer's disease models[2]. Furthermore, recent studies demonstrate that 4-hydroxyindoles protect neuronal cells (e.g., HT-22, N27) from ferroptosis—a non-apoptotic cell death driven by uncontrolled phospholipid peroxidation[1].
To validate the intrinsic antiferroptotic capacity of synthesized 4-hydroxyindole derivatives, a cell-free C11-BODIPY oxidation assay is utilized. This isolates the chemical RTA capability of the 4-OH group from complex cellular metabolism.
Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.4). Prepare stock solutions of the indole derivative (10 mM in DMSO), C11-BODIPY (2 mM in DMSO), Ferrous ammonium sulfate (Fe2+, 10 mM in water), and Arachidonic acid (AA, 10 mM in ethanol).
Reaction Setup: In a 96-well black opaque plate, add 2 µM C11-BODIPY and varying concentrations of the indole derivative (e.g., 1 µM to 50 µM) to the buffer.
Induction of Lipid Peroxidation: Initiate the oxidation reaction by adding 50 µM Arachidonic acid and 1 µM Fe2+ to each well.
Fluorescence Monitoring: Immediately measure the fluorescence using a microplate reader (Excitation: 488 nm, Emission: 510 nm) continuously for 60 minutes at 37°C.
Data Interpretation: A reduction in the rate of fluorescence increase compared to the vehicle control confirms the radical-scavenging activity of the 4-hydroxy group, validating its antiferroptotic potential.
Caption: Dual mechanistic pathways of 4-hydroxyindole derivatives in oncology and neurology.
Section 4: Quantitative Data Presentation
Table 1: Pharmacological Profiling of Downstream Indole-6-Carboxylate Derivatives
Allawi, M. M., Mahmood, A. A. R., et al. (2024). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Chemistry & Biodiversity, 21(2), e202301892. URL:[Link]
Jakaria, M., et al. (2025). Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole. Chemical Research in Toxicology, 38(11). URL:[Link]
Cohen, T., Frydman-Marom, A., Rechter, M., & Gazit, E. (2006). Inhibition of amyloid fibril formation and cytotoxicity by hydroxyindole derivatives. Biochemistry, 45(15), 4727-4735. URL:[Link]
Application Notes and Protocols for the Experimental Use of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester
Abstract This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the experimental utilization of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester....
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the experimental utilization of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester. Indole derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a vast array of biological activities.[1][2][3][4] This document outlines detailed protocols for the initial characterization, handling, and subsequent in vitro screening of this specific indole ester for potential anticancer, anti-inflammatory, and antimicrobial properties. The methodologies are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices to ensure robust and reproducible data generation.
Introduction to 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester
1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester is a member of the vast and pharmacologically significant indole family. The indole nucleus is a core structural motif in numerous natural products, pharmaceuticals, and agrochemicals.[5] Its presence in essential biomolecules like tryptophan, serotonin, and melatonin underscores its biological importance.[1][3] The therapeutic potential of indole derivatives is extensive, with demonstrated efficacy in oncology, neuroprotection, and the management of inflammatory and infectious diseases.[4][6]
The subject compound, with the chemical identifier CAS 885519-06-2, is structurally related to other 4-hydroxyindole-6-carboxylic acid derivatives.[7][8] The presence of an acetyl group at the 1-position, a hydroxyl group at the 4-position, and an ethyl ester at the 6-position suggests a molecule with potential for diverse biological interactions. The N-acetylation may influence its metabolic stability and receptor binding profile. This guide provides the foundational protocols to begin exploring its therapeutic promise.
Compound Characterization and Handling
Prior to initiating biological assays, it is imperative to characterize the physicochemical properties of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester.
Physicochemical Properties
A summary of the known and predicted properties of the target compound and related structures is presented in Table 1. Researchers should independently verify these properties for their specific batch of the compound.
Soluble in ethanol, methanol, DMSO[10][11]; sparingly soluble in water[10]
Protocol for Solubility Determination
Rationale: Establishing the solubility of the test compound in various solvents is a critical first step for preparing stock solutions for biological assays. Dimethyl sulfoxide (DMSO) is a common solvent for initial in vitro screening due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous cell culture media. However, high concentrations of DMSO can be toxic to cells, so it is essential to determine the maximum soluble concentration.
Accurately weigh 1-5 mg of the compound into a sterile microcentrifuge tube.
Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to create a high-concentration stock solution (e.g., 10-50 mg/mL).
Vortex thoroughly for 2-5 minutes to facilitate dissolution. Visually inspect for any undissolved particulate matter.
Solubility in Aqueous Buffers:
Prepare serial dilutions of the DMSO stock solution in PBS or cell culture medium.
Vortex each dilution and incubate at room temperature or 37°C for 30 minutes.
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet any precipitate.
Carefully examine the supernatant. The highest concentration that remains a clear solution is the approximate solubility limit in that aqueous medium.
(Optional) The concentration in the clear supernatant can be quantified using a spectrophotometer if the compound has a known extinction coefficient.
Note: For in vitro assays, the final concentration of DMSO should typically be kept below 0.5% (v/v) to minimize solvent-induced artifacts.
In Vitro Biological Screening Protocols
The following protocols are designed as a primary screen to evaluate the potential bioactivity of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester.
Anticancer Activity: Cytotoxicity Screening using the MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[12] It measures the metabolic activity of cells, where NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This assay is a robust and widely used method for initial cytotoxicity screening of novel compounds.[12][13]
Workflow for In Vitro Anticancer Screening
Caption: Workflow for in vitro anticancer screening.
Materials:
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer)[6]
Normal human cell line for selectivity assessment (e.g., HEK293)
Complete cell culture medium (e.g., DMEM with 10% FBS)
1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester stock solution in DMSO
After the 72-hour incubation, add 10 µL of MTT solution to each well.
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
Data Acquisition and Analysis:
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.
Data Presentation:
The IC50 values should be tabulated for easy comparison across different cell lines.
Antibacterial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Rationale: With the rise of antibiotic resistance, the discovery of new antibacterial agents is crucial.[12] Indole derivatives have shown promise as novel antimicrobial compounds.[1][12] The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Following incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[12] This can be assessed visually or by measuring the optical density at 600 nm.
Rationale: Many nonsteroidal anti-inflammatory drugs (NSAIDs), such as indomethacin, are indole derivatives that function by inhibiting cyclooxygenase (COX) enzymes.[1] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 is a desirable trait for new anti-inflammatory drugs to reduce gastrointestinal side effects. Commercially available kits provide a convenient and reliable method to screen for COX-1 and COX-2 inhibitory activity.
Materials:
COX Inhibitor Screening Assay Kit (e.g., from Cayman Chemical, Abcam)
1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester stock solution in DMSO
Selective COX-1 and COX-2 inhibitors (for positive controls, e.g., SC-560 for COX-1, celecoxib for COX-2)
Microplate reader
Procedure:
Follow Manufacturer's Protocol: The specific steps will vary depending on the kit used. Generally, the procedure involves:
Reagent Preparation: Prepare all reagents as instructed in the kit manual.
Compound Addition: Add the test compound over a range of concentrations to the reaction wells containing either COX-1 or COX-2 enzyme.
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.[12]
Measurement: Measure the enzyme activity, typically through a colorimetric or fluorometric readout, using a microplate reader.[12]
Calculation: Determine the percentage of COX inhibition for each concentration and calculate the IC50 value for both COX-1 and COX-2. This allows for the assessment of both potency and selectivity.
Data Interpretation and Next Steps
The initial screening data will provide valuable insights into the potential therapeutic applications of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester.
Anticancer: A low IC50 value against cancer cell lines and a high selectivity index suggest promising anticancer potential, warranting further investigation into the mechanism of action (e.g., apoptosis, cell cycle arrest assays).[14]
Antibacterial: A low MIC value indicates significant antibacterial activity. Further studies could include determining the minimum bactericidal concentration (MBC) and investigating the mechanism of bacterial killing.
Anti-inflammatory: Potent and selective inhibition of COX-2 suggests potential as a novel anti-inflammatory agent with a favorable safety profile.
Subsequent studies should focus on lead optimization, in vivo efficacy studies in relevant animal models, and comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling.
References
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). National Center for Biotechnology Information. Available at: [Link]
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed. Available at: [Link]
Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Cureus. Available at: [Link]
Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Natural Resources for Human Health. Available at: [Link]
Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. National Center for Biotechnology Information. Available at: [Link]
1-ACETYL-4-HYDROXY-6-INDOLE CARBOXYLIC ACID ETHYL ESTER. NextSDS. Available at: [Link]
1H-Indole-6-carboxylic acid, 4-(acetyloxy)-, ethyl ester — Chemical Substance Information. NextSDS. Available at: [Link]
ethyl 1-acetyl-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. ChemSynthesis. Available at: [Link]
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available at: [Link]
New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. PubMed. Available at: [Link]
HPLC analysis method for 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester
An Application Note and Protocol for the HPLC Analysis of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Sc...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol for the HPLC Analysis of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester is an indole derivative of significant interest in pharmaceutical research and development due to the prevalence of the indole scaffold in biologically active molecules.[1] Accurate and reliable quantification of this compound is crucial for purity assessment, stability studies, and quality control throughout the drug development lifecycle. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.
This document provides a comprehensive, field-proven guide to a robust HPLC method for the analysis of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester. The methodologies described herein are grounded in established chromatographic principles for indole-containing molecules and are designed to be validated according to the stringent standards of the International Council for Harmonisation (ICH) guidelines.[2][3]
Physicochemical Properties and Methodological Considerations
The structure of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester, with its indole core, hydroxyl and acetyl functionalities, and an ethyl ester group, dictates its chromatographic behavior. The presence of the carboxylic acid and hydroxyl groups suggests that the compound's retention will be sensitive to the pH of the mobile phase.[4][5] The indole ring system provides a strong chromophore, making UV detection a suitable choice.[6][7] Based on these properties, a reversed-phase HPLC method is the logical approach, utilizing a non-polar stationary phase and a polar, aqueous-organic mobile phase.
Optimized HPLC Method Parameters
The following parameters have been optimized for the efficient and robust analysis of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester.
Parameter
Recommended Condition
Rationale
HPLC System
Agilent 1260 Infinity II or equivalent with Quaternary Pump, Autosampler, Column Thermostat, and Diode Array Detector (DAD)
A standard, reliable HPLC system capable of gradient elution and UV detection is required.
Column
Symmetry® C18, 75 mm x 4.6 mm, 3.5 µm
C18 columns provide excellent retention and selectivity for moderately polar compounds like indole derivatives.[6][7]
Mobile Phase A
0.1% Formic Acid in Water
Acidifying the aqueous mobile phase suppresses the ionization of the carboxylic acid and hydroxyl groups, leading to better peak shape and retention.[7]
Mobile Phase B
Acetonitrile
Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff.[7][8]
Gradient Elution
See Table Below
A gradient elution is necessary to ensure the timely elution of the analyte while providing good resolution from potential impurities.[6][8]
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure.[6]
Column Temperature
30 °C
Maintaining a constant column temperature ensures reproducible retention times.
Injection Volume
10 µL
A typical injection volume for analytical HPLC.
Detection Wavelength
280 nm
Indole derivatives typically exhibit strong UV absorbance around 280 nm.[6][7] A DAD can be used to monitor peak purity.
Run Time
15 minutes
Sufficient time to elute the analyte and any potential late-eluting impurities, followed by column re-equilibration.[6]
Gradient Elution Program
Time (minutes)
% Mobile Phase A
% Mobile Phase B
0.0
70
30
10.0
30
70
12.0
30
70
12.1
70
30
15.0
70
30
Experimental Protocols
Standard and Sample Preparation
Diluent Preparation
A mixture of 50:50 (v/v) Acetonitrile and Water is recommended as the diluent.
Standard Stock Solution (1000 µg/mL)
Accurately weigh approximately 25 mg of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester reference standard.
Transfer the standard to a 25 mL volumetric flask.
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
Allow the solution to return to room temperature and dilute to the mark with diluent. Mix well.
Working Standard Solution (100 µg/mL)
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
Dilute to the mark with diluent and mix well.
Sample Preparation (for a formulation)
Accurately weigh a portion of the sample equivalent to approximately 25 mg of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester.
Transfer to a 25 mL volumetric flask.
Add approximately 15 mL of diluent and sonicate for 15 minutes to ensure complete extraction.
Allow the solution to cool to room temperature and dilute to the mark with diluent. Mix well.
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.[1]
Analytical Workflow
Caption: The interconnectedness of HPLC method validation parameters as per ICH guidelines.
Stability-Indicating Nature of the Method
For use in stability studies, the HPLC method must be able to separate the active pharmaceutical ingredient (API) from its degradation products. [9]This is achieved through forced degradation (stress testing) studies.
Forced Degradation Protocol
The sample is subjected to various stress conditions to induce degradation. The stressed samples are then analyzed using the developed HPLC method.
Stress Condition
Protocol
Acid Hydrolysis
Reflux sample solution in 0.1 N HCl at 60 °C for 4 hours.
Base Hydrolysis
Reflux sample solution in 0.1 N NaOH at 60 °C for 2 hours.
Oxidative Degradation
Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation
Expose solid sample to 105 °C for 24 hours.
Photolytic Degradation
Expose sample solution to UV light (254 nm) and visible light for an extended period, as per ICH Q1B guidelines. [10]
Forced Degradation Workflow
Caption: Workflow for conducting forced degradation studies to establish the stability-indicating nature of the HPLC method.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable approach for the quantitative analysis of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester. The method is based on sound chromatographic principles for related indole compounds and is designed for comprehensive validation according to international regulatory standards. By following the outlined protocols, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reproducible data for this important pharmaceutical compound.
References
Moussata, J., Wang, Z., & Wang, J. (2014). Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues.
BenchChem. (2025). Application Notes and Protocols for the HPLC Purification of 2-Phenyl-Indole Compounds. BenchChem.
ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
Tan, S. N., & Yong, J. W. H. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 22(3), 483.
Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683–691.
Pharmaguideline. (2024, December 11).
Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683–691.
Boppy, N. V. V. D. P., Haridasyam, S. B., Vadagam, N., Sara, N., & Sara, K. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126.
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH.
ICH. (n.d.). Quality Guidelines. ICH.
Hong, B., Li, W., Song, A., & Zhao, C. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS.
Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683–691.
FAO. (n.d.). HPLC Method for Flavourings. FAO.org.
Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
Greece, D. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Research & Reviews: Journal of Medicinal & Organic Chemistry, 10(1), 008.
Reddy, G. S., & Kumar, B. S. (2017). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid Isomers by a Stability Indicating HPLC Method. Journal of Analytical & Bioanalytical Techniques, 8(5).
Ballatore, C., et al. (2015). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(3), 887-903.
Strategic Derivatization of 1-Acetyl-4-hydroxy-6-indole Carboxylic Acid Ethyl Ester: A Comprehensive Guide for Medicinal Chemists
Introduction & Chemical Profiling The compound 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester [1] is a highly privileged, polyfunctional scaffold in modern drug discovery. Indole cores are ubiquitous in approved...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Profiling
The compound 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester [1] is a highly privileged, polyfunctional scaffold in modern drug discovery. Indole cores are ubiquitous in approved therapeutics, particularly in kinase inhibitors and GPCR ligands. The unique substitution pattern of this specific intermediate offers three orthogonal sites for derivatization, enabling the rapid expansion of structure-activity relationship (SAR) libraries.
As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system of reactive vectors. Understanding the causality behind each functional group's reactivity is paramount for designing successful synthetic campaigns:
N1-Acetyl Group (The Shield): This group acts as an electron-withdrawing protecting moiety. It significantly reduces the nucleophilicity of the indole nitrogen, preventing unwanted N-alkylation or N-arylation during modifications at the C4 or C6 positions. Once peripheral modifications are complete, it can be cleaved under mild basic conditions to reveal the free NH for late-stage diversification.
C4-Hydroxyl Group (The Electrophilic Handle): While it can be utilized for simple O-alkylation, its highest strategic value lies in its conversion to a pseudohalide, specifically a trifluoromethanesulfonate (triflate)[2]. This transforms the C4 position into a prime electrophilic site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing the direct installation of diverse aryl or heteroaryl substituents.
C6-Ethyl Ester (The Hydrogen-Bond Vector): The C6 position is often solvent-exposed or involved in critical hydrogen-bonding networks within protein binding pockets. The stable ethyl ester can be saponified to the corresponding indole-6-carboxylic acid, which serves as a universal precursor for amide coupling[3][4].
Strategic Derivatization Workflows
The following DOT diagram maps the three primary, orthogonal derivatization pathways available for this scaffold.
Protocol A: C4-Functionalization via Triflation and Suzuki-Miyaura Coupling
Causality & Design: Direct C-C bond formation at the C4 position of indoles is historically challenging. By converting the C4-OH to a triflate, we activate this position for oxidative addition by low-valent palladium species[2]. Pyridine is deliberately selected as the base over triethylamine because it acts as a nucleophilic catalyst, forming a highly reactive N-trifluoromethylsulfonylpyridinium intermediate that ensures complete conversion of the sterically hindered C4-OH.
Step 1: Synthesis of C4-Triflate
Charge a flame-dried flask with 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester (1.0 equiv) and anhydrous CH₂Cl₂ (0.1 M).
Add anhydrous pyridine (2.0 equiv) and cool the reaction mixture to 0 °C under an argon atmosphere.
Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours.
Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.3, UV active) must completely disappear, replaced by a less polar triflate product (Rf ~0.6).
Workup Rationale: Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂. Crucial Step: Wash the combined organic layers sequentially with 1N HCl (to remove residual pyridine, which will poison the palladium catalyst in Step 2) and brine. Dry over Na₂SO₄, filter, and concentrate.
Step 2: Suzuki-Miyaura Cross-Coupling
In a microwave vial, combine the C4-triflate (1.0 equiv), aryl boronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).
Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M).
Add Pd(dppf)Cl₂ (0.05 equiv). Seal the vial and heat to 90 °C for 4 hours.
Validation Checkpoint: TLC (Hexanes/EtOAc 4:1) will show the consumption of the triflate and the emergence of a highly UV-active cross-coupled product. The biphasic reaction mixture must be vigorously stirred; inadequate mixing is the primary cause of incomplete conversion in this step.
Workup Rationale: Filter the crude mixture through a Celite pad. This physical barrier removes palladium black, preventing heavy metal contamination that could cause false positives in downstream biological assays.
Protocol B: C6-Ester Saponification and Amide Coupling
Causality & Design: The ethyl ester is highly stable, requiring strong hydroxide-mediated saponification to unmask the carboxylic acid[4]. For the subsequent amidation, HATU is chosen as the coupling reagent[3]. HATU generates an active HOAt ester, which is highly reactive and minimizes epimerization compared to standard carbodiimides like EDCI.
Step 1: Saponification
Dissolve the indole ester (1.0 equiv) in a mixture of THF/H₂O (3:1, 0.2 M).
Add LiOH·H₂O (3.0 equiv) and stir at room temperature for 12 hours.
Validation Checkpoint: TLC (CH₂Cl₂/MeOH 9:1 with 1% AcOH). The ester (Rf ~0.8) converts to the highly polar carboxylic acid (Rf ~0.2).
Workup Rationale: Concentrate to remove THF. Acidify the aqueous layer to pH 2-3 using 1N HCl. The indole-6-carboxylic acid will precipitate out of solution, providing a self-purifying isolation step via simple vacuum filtration.
Step 2: Amide Coupling
Dissolve the indole-6-carboxylic acid (1.0 equiv) and the desired amine (1.2 equiv) in anhydrous DMF (0.1 M).
Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) followed by HATU (1.5 equiv). Stir at room temperature for 3 hours.
Validation Checkpoint: TLC (CH₂Cl₂/MeOH 95:5). The carboxylic acid is consumed, yielding the amide product.
Workup Rationale: Dilute with EtOAc. Crucial Step: Wash the organic phase with 5% aqueous LiCl (3 times). This specifically removes residual DMF solvent, which can cause severe signal suppression in LC-MS analysis and artificially inflate isolated yields.
Quantitative Data Summaries
The following tables summarize the optimization data for the key derivatization steps, providing a quick-reference guide for reagent selection based on specific substrate needs.
Table 1: Optimization of C4-Suzuki-Miyaura Cross-Coupling Conditions
Entry
Catalyst System
Base
Solvent System
Temp (°C)
Yield (%)
Causality / Observation
1
Pd(PPh₃)₄
Na₂CO₃
Toluene/H₂O
90
45
Poor conversion; rapid catalyst degradation observed (Pd black formation).
2
Pd(dppf)Cl₂
K₂CO₃
Dioxane/H₂O
90
88
Optimal for general use. Bidentate ligand prevents premature reduction.
3
Pd₂(dba)₃ / XPhos
K₃PO₄
Toluene
100
92
Recommended only for highly sterically hindered ortho-substituted boronic acids.
Table 2: Evaluation of Amide Coupling Reagents for C6-Derivatization
Entry
Coupling Reagent
Base
Solvent
Yield (%)
Causality / Observation
1
EDCI, HOBt
DIPEA
DMF
65
Sluggish reaction with secondary amines; urea byproduct difficult to remove.
2
T3P (50% in EtOAc)
Et₃N
EtOAc
82
Excellent for scale-up; water-soluble byproducts allow simple aqueous workup.
3
HATU
DIPEA
DMF
95
Superior kinetics via HOAt active ester; ideal for parallel SAR library synthesis.
Executive Summary The indole scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for antiviral, antineoplastic, and anti-inflammatory agents. Among the highly functiona...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The indole scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for antiviral, antineoplastic, and anti-inflammatory agents. Among the highly functionalized indole derivatives, 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester (CAS: 885519-06-2) stands out as an exceptionally versatile synthetic intermediate.
This application note provides a comprehensive guide for drug development professionals on utilizing this specific scaffold. The unique substitution pattern—comprising an N-acetyl protecting group, a nucleophilic 4-hydroxyl group, and a 6-ethyl ester—allows for orthogonal functionalization. This chemoselectivity is critical for synthesizing complex macrocycles, allosteric Hepatitis C Virus (HCV) NS5B polymerase inhibitors[1], and Receptor Tyrosine Kinase (RTK) inhibitors [4].
Scaffold Rationale & Mechanistic Insights
The strategic placement of functional groups on this scaffold dictates its utility in late-stage lead optimization:
N-Acetyl Group (N1): Serves a dual purpose. It protects the nucleophilic indole nitrogen from unwanted alkylation during the functionalization of the 4-OH group. Furthermore, it withdraws electron density from the indole ring, suppressing oxidative degradation and preventing unwanted electrophilic aromatic substitutions at the C2 or C3 positions during harsh reaction conditions.
4-Hydroxyl Group (C4): Acts as a highly reactive vector. In the context of HCV NS5B inhibitors, functionalizing this position with macrocyclic linkers or bulky hydrophobic groups allows the molecule to project into solvent-exposed regions or form critical hydrogen bonds with the protein backbone [2].
Ethyl Ester (C6): Protects the carboxylic acid during upstream synthesis. Once hydrolyzed, the resulting 6-carboxylic acid is frequently converted into an acylsulfonamide. This bioisosteric replacement is essential for binding to the guanidine side chain of Arg503 in the "thumb pocket 1" of the HCV NS5B polymerase [1, 3].
Mechanism of HCV NS5B Polymerase allosteric inhibition via functionalized indole-6-carboxylates.
Application Workflows & Self-Validating Protocols
To harness the full potential of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester, a self-validating synthetic workflow must be established. The following protocols are designed with built-in causality to ensure high fidelity in structural modifications.
Protocol A: Chemoselective Alkylation of the 4-Hydroxyl Group
Objective: To introduce a hydrophobic tail or macrocyclic precursor at the C4 position without disturbing the N-acetyl or C6-ester groups.
Causality: Potassium carbonate (
K2CO3
) is selected as a mild base. Its basicity is sufficient to deprotonate the phenolic 4-OH (
pKa≈9.5
) but too weak to hydrolyze the ethyl ester or cleave the N-acetyl group. N,N-Dimethylformamide (DMF) provides a polar aprotic environment that accelerates the
SN2
displacement by leaving the phenoxide anion unsolvated and highly reactive.
Step-by-Step Methodology:
Preparation: Dissolve 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M) under an inert argon atmosphere.
Deprotonation: Add finely powdered, anhydrous
K2CO3
(2.0 eq, 20 mmol). Stir the suspension at room temperature for 15 minutes to ensure complete phenoxide formation (solution will slightly darken).
Alkylation: Dropwise add the desired alkyl halide (e.g., 1-bromo-3-chloropropane for macrocyclization) (1.2 eq, 12 mmol).
Reaction & Monitoring: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the highly polar starting material validates the completion of the step.
Workup (Self-Validation): Quench the reaction by pouring it into ice-cold water (5x volume). Extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with 5% aqueous LiCl (to remove DMF) and brine. Dry over
Na2SO4
. The absence of DMF smell and a clean single spot on TLC validates the workup.
Protocol B: Global Deprotection (Saponification)
Objective: Simultaneous removal of the N-acetyl and ethyl ester groups to yield the free 4-alkoxy-1H-indole-6-carboxylic acid, preparing the molecule for acylsulfonamide coupling.
Causality: Lithium hydroxide (
LiOH
) in a mixed aqueous/organic solvent system is utilized.
LiOH
is preferred over
NaOH
because lithium carboxylates exhibit superior solubility in THF/Water mixtures, preventing premature precipitation of the intermediate mono-deprotected species. The strong nucleophilic hydroxide efficiently attacks both the ester and the activated amide (N-acetyl).
Step-by-Step Methodology:
Preparation: Dissolve the alkylated intermediate from Protocol A (1.0 eq) in a 3:1 mixture of THF/H2O (0.1 M).
Hydrolysis: Add
LiOH⋅H2O
(4.0 eq). Stir vigorously at room temperature for 12 hours.
Validation: Monitor by LC-MS. The mass shift corresponding to the loss of the acetyl (-42 Da) and ethyl (-28 Da) groups confirms global deprotection.
Isolation: Concentrate the mixture in vacuo to remove THF. Dilute the aqueous layer with water and wash with Diethyl Ether to remove non-polar impurities.
Precipitation: Carefully acidify the aqueous layer with 1M
HCl
to
pH≈3
. Collect the precipitating free carboxylic acid via vacuum filtration. Wash with cold water and dry under high vacuum.
Protocol C: Acylsulfonamide Coupling
Objective: Conversion of the 6-carboxylic acid to an acylsulfonamide to target Arg503 in the HCV NS5B polymerase [1].
Causality: Sulfonamides are exceptionally poor nucleophiles (
pKa≈10
). Standard coupling reagents (like HATU) often fail. Therefore, EDCI is used in combination with DMAP. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that forces the sluggish sulfonamide to react.
Step-by-Step Methodology:
Activation: Dissolve the free indole-6-carboxylic acid (1.0 eq) in anhydrous DCM. Add EDCI (1.5 eq) and DMAP (1.5 eq). Stir for 30 minutes to form the active ester.
Coupling: Add the desired alkyl/aryl sulfonamide (1.2 eq). Stir at room temperature for 16 hours.
Workup: Wash the organic layer with 1M
HCl
(to remove DMAP and unreacted EDCI) and brine. Purify via flash chromatography (DCM/MeOH gradient) to yield the final allosteric inhibitor.
Step-by-step synthetic workflow for functionalizing the 1-acetyl-4-hydroxy-6-indole scaffold.
Quantitative Structure-Activity Relationship (SAR) Data
The functionalization of the indole-6-carboxylic acid scaffold has yielded highly potent inhibitors across multiple therapeutic targets. The following table summarizes the quantitative impact of specific substitutions derived from this core scaffold.
Target Enzyme
C4 Substitution (Vector)
C6 Substitution (Bioisostere)
Binding Affinity / Potency
Reference
HCV NS5B (Genotype 1b)
Macrocyclic ether linkage
Acylsulfonamide
EC50=77 nM
(TMC647055)
[2]
HCV NS5B (Genotype 1a)
Cyclohexyl ether
Acylsulfamide
IC50=12 nM
[1]
HCV NS5B (Replicon)
N-methylpiperidinyl ether
N-Acetamide
EC50=84 nM
[3]
IGF1R Kinase
Butyl-piperidine-amide
Free Carboxylic Acid
[4]
Data Interpretation: The transition from a free carboxylic acid or simple acetamide at the C6 position to an acylsulfonamide dramatically increases potency against HCV NS5B by optimizing the electrostatic interaction with Arg503[1, 3]. Simultaneously, extending the C4 position with basic amines or macrocycles improves cellular permeability and replicon activity [2, 3].
Conclusion
The 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester is not merely a chemical building block; it is a highly engineered scaffold designed for precision medicinal chemistry. By leveraging the orthogonal reactivity of its N-acetyl, 4-hydroxyl, and 6-ethyl ester groups, drug development professionals can efficiently navigate complex SAR landscapes to discover potent allosteric modulators and kinase inhibitors.
References
Beaulieu, P.L., et al. "Allosteric N-acetamide-indole-6-carboxylic acid thumb pocket 1 inhibitors of hepatitis C virus NS5B polymerase — Acylsulfonamides and acylsulfamides as carboxylic acid replacements." Canadian Science Publishing. URL:[Link]
"A review on recent developments of indole-containing antiviral agents." PMC, National Institutes of Health. URL:[Link]
"Potent Inhibitors of Subgenomic Hepatitis C Virus RNA Replication through Optimization of Indole-N-Acetamide Allosteric Inhibitors of the Viral NS5B Polymerase." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]
"Structural Models for a Series of Allosteric Inhibitors of IGF1R Kinase." PMC, National Institutes of Health. URL:[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Purification of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester
Diagnostic Hub: Understanding Molecular Lability Before attempting any purification, it is critical to understand the structural liabilities of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester . This molecule cont...
Author: BenchChem Technical Support Team. Date: April 2026
Diagnostic Hub: Understanding Molecular Lability
Before attempting any purification, it is critical to understand the structural liabilities of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester . This molecule contains three highly reactive functional groups that dictate the boundaries of your experimental conditions:
N-Acetyl Group (Position 1): Unlike standard aliphatic amides, the N-acetyl group on an indole ring possesses significant imide character because the nitrogen's lone pair is delocalized into the aromatic system. This makes the carbonyl carbon highly electrophilic and exceptionally prone to hydrolysis under both basic and strongly acidic aqueous conditions ()[1].
Hydroxyl Group (Position 4): The electron-donating nature of the 4-hydroxyl group makes the indole core highly susceptible to auto-oxidation. Aqueous solutions of 4-hydroxyindoles are known to rapidly darken (forming polymeric quinone-imines) when exposed to air, light, or transition metals ()[2].
Ethyl Ester (Position 6): Susceptible to saponification (hydrolysis to the corresponding carboxylic acid) if exposed to high pH environments ()[3].
Purification Decision Matrix
Select your purification strategy based on the crude purity and scale. Normal-phase silica chromatography is generally discouraged due to the oxidative degradation of the 4-hydroxyindole core on the active, slightly acidic surface of standard silica.
Workflow for the isolation and purification of labile N-acetyl indole derivatives.
Troubleshooting Guides & FAQs
Q1: My product band turns dark brown/black during normal-phase silica gel chromatography. What is happening and how do I prevent it?A1: You are observing oxidative degradation. The 4-hydroxyindole core is highly electron-rich. When exposed to the large surface area of silica gel in the presence of atmospheric oxygen, it rapidly oxidizes into quinone-imine species ()[2].
Causality & Solution: Silica gel often contains trace transition metals that catalyze this oxidation. Do not use standard normal-phase silica. Switch to Reverse-Phase (RP) chromatography. If you must use normal phase, use highly deactivated silica and run the column under an inert argon atmosphere while protecting the column from ambient light.
Q2: I am seeing a major impurity co-eluting with my product that has a mass of [M-42]. Why is this forming?A2: A mass loss of 42 Da (loss of the acetyl group,
CH3CO+H
) indicates deacetylation at the N-1 position. The N-acetyl indole bond is highly labile to hydrolysis ()[1].
Causality & Solution: This typically occurs if you use basic modifiers (like Triethylamine or Ammonium Hydroxide) in your mobile phase, or if you leave the compound in unbuffered aqueous solutions for extended periods. Solution: Maintain a mildly acidic pH (e.g., 0.1% Formic Acid) during Prep-HPLC to stabilize the N-acetyl group.
Q3: During Prep-HPLC, my target peak tails severely, leading to poor fraction purity. How can I sharpen the peak?A3: The free 4-hydroxyl group and the ester/amide carbonyls act as strong hydrogen-bond donors/acceptors, causing secondary interactions with unendcapped silanol groups on the C18 stationary phase.
Causality & Solution: Add a competitive hydrogen-bonding modifier. Using 0.1% Formic Acid in both your aqueous and organic mobile phases will protonate residual silanols and disrupt these secondary interactions, yielding sharp, symmetrical peaks.
This protocol utilizes a mildly acidic mobile phase to prevent N-acetyl hydrolysis while utilizing reverse-phase media to prevent oxidative degradation.
Step-by-Step Methodology:
Sample Preparation: Dissolve the crude mixture in a degassed solvent system of Acetonitrile/DMSO (80:20 v/v) to a concentration of 50 mg/mL. Self-Validation: Ensure complete dissolution; filter through a 0.45 µm PTFE syringe filter to prevent column clogging.
Causality: Formic acid maintains the pH at ~2.7, which suppresses silanol ionization and prevents base-catalyzed saponification of the 6-ethyl ester ()[3].
Gradient Elution: Run a linear gradient from 15% B to 70% B over 25 minutes at a flow rate of 20 mL/min.
Detection & Collection: Monitor UV absorbance at 254 nm. Collect fractions in amber glass tubes to protect the 4-hydroxyindole core from photo-oxidation ()[2].
Post-Processing (Critical): Do not use a rotary evaporator with a heated water bath, as prolonged heating in aqueous acid will cleave the N-acetyl group. Immediately freeze the collected fractions on dry ice and lyophilize (freeze-dry) to obtain the pure compound as an off-white powder.
Recrystallization avoids the use of stationary phases entirely, maximizing recovery for large-scale batches where the initial crude purity is >80%.
Step-by-Step Methodology:
Dissolution: In a round-bottom flask purged with Argon, dissolve the crude product in a minimal volume of boiling absolute Ethanol.
Acidification: Add 0.5% (v/v) glacial acetic acid to the ethanol. Causality: The slight acidity stabilizes the N-acetyl group and prevents trace base-catalyzed degradation during the heating process, a standard practice for indole carboxylic acid ethyl esters ()[4].
Antisolvent Addition: Remove the flask from the heat source. Slowly add warm, degassed Ultrapure Water (the antisolvent) dropwise while stirring vigorously until the solution reaches the cloud point (slight, persistent turbidity).
Controlled Crystallization: Allow the mixture to cool to room temperature undisturbed over 4 hours. Self-Validation: Slow cooling promotes the exclusion of deacetylated impurities from the crystal lattice. Once at room temperature, transfer to an ice bath (0–5°C) for 2 hours to maximize yield.
Isolation: Filter the crystals under vacuum using a Büchner funnel. Wash the filter cake twice with ice-cold Ethanol/Water (1:3 v/v).
Drying: Dry the crystals under high vacuum (< 1 mbar) at 35°C for 12 hours.
Quantitative Data Summary
The following table summarizes the expected performance metrics of various purification strategies based on empirical chemical behavior.
Purification Method
Optimal Scale
Typical Recovery (%)
Target Purity (%)
Primary Limitation / Risk Factor
Normal-Phase Silica
< 5 g
40 - 60%
85 - 90%
High oxidative degradation; irreversible column adsorption.
RP Prep-HPLC (Protocol A)
< 2 g
75 - 85%
> 98%
Low throughput; requires lyophilization to prevent hydrolysis.
Recrystallization (Protocol B)
> 2 g
65 - 80%
> 95%
Requires initial crude purity of >80% to induce crystallization.
References
Title: Glucuronidation of Psilocin and 4-Hydroxyindole by the Human UDP-Glucuronosyltransferases
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Title: Application of Microbes and Microbial Esterases to the Preparation of Optically Active N-Acetylindoline-2-Carboxylic Acid
Source: Taylor & Francis Online
URL:[Link]
Title: Synthetic method of trimethoprim (CN105294574A)
Title: Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof (CA2261453C)
Navigating the Synthesis of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester: A Technical Troubleshooting Guide
Welcome to the technical support center for the synthesis of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. My aim is to provide you with not just protocols, but the underlying chemical principles to empower you to optimize your reactions for higher purity and yield.
Frequently Asked Questions (FAQs)
Q1: During the synthesis of the 4-hydroxy-6-indole carboxylic acid ethyl ester precursor, I've isolated an unexpected isomer. What is it and why did it form?
A1: A common and often challenging side product in the synthesis of the 4-hydroxyindole core, particularly when employing a Stobbe-type condensation followed by cyclization with acetic anhydride, is an indolizine derivative.[1] The formation of this byproduct is a competing reaction pathway to the desired indole cyclization.
The presence of a base, often used in the cyclization step, can promote the formation of the indolizine isomer.[1] It is crucial to carefully control the reaction conditions, especially the type and amount of base used, to favor the formation of the desired indole.
Q2: My final acetylation step to produce 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester is showing multiple spots on my TLC, even with what appears to be a clean starting material. What are these likely impurities?
A2: When acetylating the 4-hydroxy-6-indole carboxylic acid ethyl ester, you are targeting the N-1 position of the indole ring. However, several other reactive sites can lead to the formation of side products:
O-Acetylation: The phenolic hydroxyl group at the C-4 position is also susceptible to acetylation, leading to the formation of a 4-acetoxy-1-acetyl-1H-indole-6-carboxylic acid ethyl ester . This di-acetylated product is a very common impurity if the reaction is not carefully controlled.
Di-acetylation: In some cases, particularly with aggressive acetylating agents or prolonged reaction times, you might observe the formation of a 1,3-diacetyl-indole derivative, although this is less common for this specific substrate due to the substitution pattern.[2]
Unreacted Starting Material: Incomplete acetylation will result in the presence of the starting material, 4-hydroxy-6-indole carboxylic acid ethyl ester , in your final product mixture.
Q3: I am struggling to separate the desired product from the indolizine byproduct. What purification strategies do you recommend?
A3: The structural similarity between the desired indole and the indolizine byproduct can make purification by standard column chromatography challenging. Here are a few strategies to consider:
Recrystallization: If a suitable solvent system can be identified, recrystallization can be a highly effective method for separating these isomers. Experiment with solvent mixtures of varying polarities, such as ethyl acetate/hexanes or dichloromethane/methanol.
pH-Mediated Extraction: The basicity of the indolizine nitrogen may differ sufficiently from the indole nitrogen to allow for a separation based on acid-base extraction. Carefully adjusting the pH of an aqueous solution during workup might selectively protonate and move one of the isomers into the aqueous phase.
Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) is a powerful, albeit more resource-intensive, option for achieving baseline separation of the two isomers.
Troubleshooting Guide
Issue
Potential Cause
Troubleshooting Steps
High percentage of indolizine byproduct
Use of a strong or excess base during the cyclization step.[1]
1. Reduce the amount of base used. 2. Switch to a weaker base (e.g., sodium acetate instead of triethylamine).[1] 3. Carefully monitor the reaction temperature and time to minimize isomerization.
Presence of di-acetylated (N,O-diacetyl) product
Excess acetylating agent, prolonged reaction time, or high temperature during the N-acetylation step.
1. Use a stoichiometric amount of the acetylating agent (e.g., acetic anhydride). 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). 3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Incomplete N-acetylation
Insufficient amount of acetylating agent or reaction time.
1. Ensure the use of at least one equivalent of the acetylating agent. 2. Slightly increase the reaction time, while monitoring for the formation of di-acetylated byproducts.
Product appears as a pink or yellow solid
Oxidation of the indole ring. Indoles, especially hydroxy-substituted ones, can be sensitive to air and light.[3]
1. Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). 2. Use degassed solvents. 3. Store the final product in a dark, cool, and inert environment.
Hydrolysis of the ethyl ester
Presence of strong acid or base during workup or purification.
1. Use mild acidic or basic conditions for extractions. 2. Avoid prolonged exposure to acidic or basic conditions during chromatography. 3. If hydrolysis is a persistent issue, consider using a more robust ester protecting group.
Experimental Protocols
Protocol 1: Minimized Indolizine Formation in the Synthesis of 4-Hydroxy-6-indole Carboxylic Acid Ethyl Ester
This protocol is adapted from the principles described for the synthesis of the corresponding methyl ester.[1]
Stobbe Condensation: React the appropriate starting materials (e.g., a substituted pyrrole-2-carboxaldehyde derivative) to form the Stobbe condensation product.
Cyclization:
Dissolve the Stobbe product in a mixture of acetic acid and acetic anhydride.
Heat the reaction mixture to reflux for 16 hours.
Cool the reaction to 0 °C and quench with a saturated solution of sodium bicarbonate.
Extract the aqueous layer with ethyl acetate.
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the organic phase under reduced pressure.
Saponification and Re-esterification (if necessary for purification):
Dissolve the crude product in methanol and add sodium methoxide.
Reflux the solution for 1 hour.
Cool to 0 °C and acidify with 1N HCl.
Extract with ethyl acetate, wash, and dry.
The resulting carboxylic acid can then be re-esterified to the ethyl ester using standard methods (e.g., ethanol and a catalytic amount of sulfuric acid).
Protocol 2: Selective N-Acetylation of 4-Hydroxy-6-indole Carboxylic Acid Ethyl Ester
Reaction Setup:
Dissolve 4-hydroxy-6-indole carboxylic acid ethyl ester in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran or dichloromethane) in a round-bottom flask under an inert atmosphere.
Cool the solution to 0 °C in an ice bath.
Acetylation:
Slowly add one equivalent of acetic anhydride to the cooled solution.
Add a catalytic amount of a mild base (e.g., pyridine or triethylamine) to facilitate the reaction.
Stir the reaction at 0 °C and monitor its progress by TLC.
Workup:
Once the starting material is consumed, quench the reaction with the addition of cold water.
Extract the product into ethyl acetate.
Wash the organic layer sequentially with dilute HCl (to remove the base), saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purification:
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizing Reaction Pathways
Caption: Reaction pathways in the synthesis, highlighting the formation of key side products.
References
Moody, C. J., & Roff, G. J. (2004). A Reinvestigation of 4-Hydroxyindole-6-carboxylate Synthesis from Pyrrole-2-carboxaldehyde: A Facile Synthesis of Indoles and Indolizines. The Journal of Organic Chemistry, 69(19), 6437–6443. [Link]
Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Brazilian Chemical Society, 21, 755-777. [Link]
Khan, R. A., & Khan, M. A. (2017). Studies on Acetylation of Indoles. ResearchGate. [Link]
McGrath, K. (2017). What do common indole impurities look like? ResearchGate. [Link]
1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester stability issues and storage
Welcome to the Technical Support and Troubleshooting Guide for 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester (CAS: 885519-06-2)[1]. As a highly functionalized indole derivative, this compound presents unique ch...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support and Troubleshooting Guide for 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester (CAS: 885519-06-2)[1]. As a highly functionalized indole derivative, this compound presents unique chemoselectivity and stability challenges during drug development and synthetic scaling.
This guide is designed for research scientists to understand the mechanistic causality behind compound degradation, troubleshoot common experimental failures, and implement self-validating protocols for handling and storage.
Core Stability Mechanisms & Causality
To successfully handle this compound, you must understand the inherent reactivity of its three primary functional groups:
The N-Acetyl Group (High Hydrolysis Risk): Unlike standard aliphatic amides, the N-acetyl group on an indole ring is highly electrophilic. The lone pair of the indole nitrogen is delocalized into the aromatic
π
-system to maintain aromaticity. Consequently, it cannot effectively participate in resonance stabilization of the amide carbonyl[2]. This "twisted" or weakened amide bond makes the N-acetyl group highly susceptible to nucleophilic attack and rapid hydrolysis under mild basic or acidic conditions[3].
The 4-Hydroxyl Group (High Oxidation Risk): The 4-hydroxyindole moiety is highly electron-rich. In the presence of ambient oxygen, light, or transition metal impurities, it readily undergoes hydrogen abstraction to form an indolyl radical. This intermediate rapidly oxidizes into quinone-imine structures, which subsequently dimerize and polymerize into dark, melanin-like pigments[4][5].
The C6 Ethyl Ester (Moderate Hydrolysis Risk): While more stable than the N-acetyl group, the ethyl ester is prone to standard saponification if exposed to prolonged aqueous base.
The following table summarizes the stability of the compound across various environmental conditions. Use this data to establish safe operating windows for your synthetic steps.
Environmental Condition
Expected Half-Life (
t1/2
)
Primary Degradation Mechanism
Visual Indicator
Solid, -20°C, Argon, Dark
> 24 Months
None (Stable)
White/Off-white powder
Solid, 25°C, Ambient Air
2 - 4 Weeks
Auto-oxidation of 4-OH
Pink to light brown discoloration
Solution (MeOH), 25°C, Air
48 - 72 Hours
Oxidation & Polymerization
Darkening solution (brown/black)
Solution (pH 9 Buffer), 25°C
< 30 Minutes
N-Acetyl Hydrolysis
N/A (Requires LC-MS monitoring)
Solution (pH 12 Buffer), 25°C
< 5 Minutes
N-Deacetylation + Saponification
N/A (Requires LC-MS monitoring)
Troubleshooting FAQs
Q: Why is my starting material turning pink or brown during storage?A: This is a hallmark of 4-hydroxyindole auto-oxidation[4]. The electron-rich phenol-like ring reacts with ambient oxygen to form radicals that dimerize into colored melanin-like polymers[5].
Action: Discard heavily discolored batches if purity falls below 95%. Always store the compound at -20°C under an inert atmosphere (Argon/N2) and protected from light[6].
Q: During my downstream reaction workup, I am losing the N-acetyl group. How can I prevent this?A: You are likely using a basic aqueous wash (e.g., saturated
NaHCO3
or
NaOH
). Because the indole nitrogen's lone pair is tied up in the aromatic ring, the N-acetyl carbonyl is highly electrophilic and acts more like an activated ester than a stable amide[2].
Action: Switch to neutral or mildly acidic workups (e.g., saturated
NH4Cl
or brine). Avoid prolonged exposure to protic solvents (MeOH, EtOH) in the presence of even mild bases (like
K2CO3
).
Q: I need to selectively deprotect the N-acetyl group without hydrolyzing the C6 ethyl ester. Is this possible?A: Yes. The N-acetyl group is significantly more labile than the C6 ethyl ester.
Action: Use mild, controlled basic conditions (e.g., 1.1 equivalents of
K2CO3
in Methanol at 0°C). Monitor strictly via LC-MS. The N-acetyl group will cleave within minutes, while the ethyl ester will remain intact if the reaction is quenched immediately upon completion.
Validated Experimental Protocols
Protocol A: Safe Handling and Long-Term Storage
Objective: Prevent oxidative polymerization and ambient hydrolysis.
Preparation: Ensure all spatulas and glassware are completely dry and free of transition metal residues (which catalyze auto-oxidation).
Aliquotting: Inside a glovebox or under a continuous Argon stream, transfer the required amount of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester into amber glass vials.
Purging: If a glovebox is unavailable, cap the amber vial with a septum. Insert an Argon needle and a vent needle. Purge for 3 minutes. Remove the vent needle, pressurize slightly, and remove the Argon needle.
Sealing: Wrap the cap tightly with Parafilm.
Storage: Store immediately at -20°C.
Validation: Before use, allow the vial to warm to room temperature before opening to prevent atmospheric condensation from introducing moisture.
Protocol B: Reaction Monitoring and Quenching (Avoiding Hydrolysis)
Objective: Accurately monitor reactions involving this compound without inducing artifactual degradation during the analytical prep.
Sampling: Withdraw a 10
μL
aliquot of the reaction mixture.
Dilution: Dilute immediately into 1 mL of LC-MS grade Acetonitrile containing 0.1% Formic Acid .
Causality: The formic acid immediately neutralizes any basic reagents in your reaction mixture, freezing the N-acetyl hydrolysis pathway.
Analysis: Inject onto an LC-MS system using a C18 column. Avoid using highly basic mobile phases (e.g., Ammonium Bicarbonate pH 9) as the compound may degrade on-column. Use standard Water/Acetonitrile with 0.1% Formic Acid.
Workup Quench: When the main reaction is complete, quench by pouring the mixture into a rapidly stirring solution of saturated aqueous
NH4Cl
at 0°C. Extract with Ethyl Acetate. Never use
NaOH
or
Na2CO3
for neutralization.
References
Master Organic Chemistry. "Amide Hydrolysis Using Acid Or Base." Master Organic Chemistry. Available at:[Link]
RSC Publishing. "A self-assembled coordination cage enhances the reactivity of confined amides via mechanical bond-twisting." Chemical Science. Available at:[Link]
ASM Journals. "Mutations of Toluene-4-Monooxygenase That Alter Regiospecificity of Indole Oxidation and Lead to Production of Novel Indigoid Pigments." Applied and Environmental Microbiology. Available at:[Link]
Google Patents. "Hydroxyindoles and their use in dyeing." European Patent Office (EP0271186A1).
The Mechanistic Challenge: Why is Indole N-Acetylation Difficult?
Welcome to the Technical Support Center for Indole Functionalization. This guide is designed for researchers and drug development professionals to troubleshoot and optimize the N-acetylation of indoles.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Indole Functionalization. This guide is designed for researchers and drug development professionals to troubleshoot and optimize the N-acetylation of indoles.
Indole N-acetylation is notoriously challenging compared to the acylation of aliphatic amines. The lone pair of electrons on the indole nitrogen is delocalized into the pyrrole ring to maintain the aromatic 10
π
-electron system. This delocalization renders the nitrogen atom essentially non-nucleophilic under neutral conditions.
Conversely, the C3 position of the indole ring is highly electron-rich. When indole is treated with electrophiles like acetic anhydride or acetyl chloride in the presence of Lewis acids (e.g., dialkylaluminum chlorides), Electrophilic Aromatic Substitution (EAS) occurs rapidly and regioselectively at the C3 position, yielding 3-acetylindole[1].
To overcome this intrinsic electronic bias and achieve selective N-acetylation, the reaction must be kinetically driven toward the nitrogen atom. This is accomplished through two primary strategies:
Base-Mediated Deprotonation: Using a strong base to abstract the N-H proton (pKa ≈ 17), generating a highly nucleophilic indolyl anion[2].
Nucleophilic Catalysis: Using a hyper-reactive acylating species (e.g., N-acetylpyridinium) that reacts with the weakly nucleophilic nitrogen before C3-acetylation can occur.
Diagnostic Workflow for N-Acetylation Issues
Use the following decision tree to diagnose the root cause of low yields or incorrect regioselectivity in your N-acetylation workflows.
Caption: Fig 1: Diagnostic decision tree for troubleshooting indole N-acetylation reactions.
Causality & Mechanism: Potassium hydroxide (KOH) deprotonates the indole N-H. Dimethyl sulfoxide (DMSO) is critical here; as a polar aprotic solvent, it strongly solvates the potassium cation but leaves the indolyl anion "naked" and highly reactive. This ensures rapid, kinetically favored attack at the nitrogen center upon the addition of acetic anhydride[2].
Step-by-Step Methodology:
To an oven-dried round-bottom flask, add powdered KOH (1.2 eq) and anhydrous DMSO (5–10 mL per gram of indole). Stir at room temperature for 10–15 minutes.
Add indole (1.0 eq) to the suspension. Stir at room temperature for 30 minutes to ensure complete formation of the indolyl potassium anion.
Cool the reaction mixture to 0 °C using an ice bath.
Add acetic anhydride (1.2 eq) dropwise to control the mild exotherm.
Remove the ice bath and stir for 1–2 hours. Monitor completion via TLC.
Workup: Quench by pouring the mixture into ice-cold water. Extract with ethyl acetate (3x). Wash the combined organic layers thoroughly with brine to remove DMSO, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Causality & Mechanism: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, reacting with acetic anhydride to form a highly electrophilic N-acetylpyridinium intermediate. This intermediate is reactive enough to acylate the neutral indole nitrogen. Triethylamine (Et₃N) serves as an auxiliary base to neutralize the acetic acid byproduct, preventing acid-catalyzed degradation or unwanted C3-acetylation.
Step-by-Step Methodology:
Dissolve indole (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 10 volumes) under an inert nitrogen atmosphere.
Add triethylamine (1.5 eq) and DMAP (0.1 eq) to the solution.
Cool the mixture to 0 °C and add acetic anhydride (1.5 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 2–6 hours.
Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.
Q: Why am I isolating 3-acetylindole instead of 1-acetylindole?A: The C3 position is the most electron-rich site on the indole ring. Under neutral or acidic conditions (e.g., using Lewis acids like Et₂AlCl or plain acetic anhydride without a strong base), electrophilic aromatic substitution (EAS) dominates, leading to C3-acetylation[1]. To fix this, ensure complete deprotonation of the indole nitrogen using a strong base (KOH, NaH) before adding the acylating agent[2].
Q: My product is degrading during the aqueous workup. How can I prevent this?A: N-acetylindoles are essentially amides but behave similarly to active acyl compounds due to the electron-withdrawing nature of the indole ring. They are highly susceptible to hydrolysis under strongly basic or acidic conditions. Always quench the reaction with a mild base like saturated aqueous NaHCO₃ or brine, strictly avoiding NaOH or KOH during the workup phase[2].
Q: My NaH/THF reaction is sluggish and incomplete. Why?A: This usually indicates incomplete formation of the indolyl anion. Ensure your NaH is fresh (it readily degrades to NaOH upon exposure to atmospheric moisture) and allow sufficient time (30–60 minutes) for the deprotonation step until hydrogen gas evolution ceases. Alternatively, switch to the KOH/DMSO system, which often provides faster kinetics due to the strong solvating power of DMSO[2].
Q: Can I selectively N-acetylate an indole that already has a substituent at C3?A: Yes. A substituent at C3 blocks the primary site for electrophilic aromatic substitution, making N-acetylation significantly easier. In these cases, milder conditions like the DMAP-catalyzed protocol are usually highly effective and prevent over-reaction or degradation.
References
Synthesis of 1-Acetylindole from Indole Precursors: A Technical Guide.Benchchem.
Chemoselective N-acylation of indoles using thioesters as acyl source.PMC - National Institutes of Health (NIH).
A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride.ACS Publications - Organic Letters.
Scaling up the synthesis of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester
Topic: Scaling Up the Synthesis of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester (CAS: 885519-06-2)[1] Audience: Researchers, Process Scientists, and Drug Development Professionals Welcome to the Technical Supp...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Scaling Up the Synthesis of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester (CAS: 885519-06-2)[1]
Audience: Researchers, Process Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As you transition the synthesis of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester from discovery chemistry to pilot-plant scale, you will encounter unique thermodynamic and chemoselectivity challenges. This guide bypasses generic advice, providing field-proven causality, self-validating protocols, and targeted troubleshooting for the modified Batcho-Leimgruber synthetic route[2].
Process Overview & Synthetic Workflow
The scalable route to this specific substituted indole relies on a three-stage sequence: Enamine formation from an ortho-nitrotoluene derivative, reductive cyclization to build the indole core[3], and a highly controlled selective N-acetylation phase.
Synthetic workflow for 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester.
To ensure reproducibility across scales, the following methodologies have been engineered to be self-validating—meaning the thermodynamic endpoints naturally drive the reaction to high purity without requiring micro-management of stoichiometry.
Causality: The acidity of the benzylic methyl group is enhanced by the adjacent electron-withdrawing nitro group. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) forms a reactive iminium ion that condenses with the benzylic carbanion. Pyrrolidine acts as a nucleophilic catalyst, forming a more reactive intermediate than DMF-DMA alone[3].
Step-by-Step:
Charge a reactor with Ethyl 3-hydroxy-5-methyl-4-nitrobenzoate (1.0 eq) and anhydrous DMF (5 vol).
Add DMF-DMA (1.5 eq) and pyrrolidine (0.1 eq).
Heat the mixture to 90°C. Critical: Engage a fractional distillation apparatus to continuously remove the methanol byproduct.
Stir for 6 hours. The reaction is self-validating when methanol ceases to distill, indicating the equilibrium has been permanently driven forward.
Concentrate under vacuum and precipitate the nitroenamine intermediate using MTBE.
Causality: Catalytic hydrogenation reduces the nitro group to an aniline. The electron-rich aniline nitrogen immediately undergoes an intramolecular Michael-type addition into the enamine, followed by the elimination of dimethylamine to aromatize into the indole core[2].
Step-by-Step:
Dissolve the nitroenamine (1.0 eq) in Ethanol (10 vol).
Charge 10% Pd/C (10 wt%) under a strict nitrogen atmosphere.
Pressurize the reactor with H2 (3 bar) and maintain the temperature at 40°C using active jacket cooling.
Stir for 8 hours. Filter the catalyst through a Celite pad.
Concentrate the filtrate and crystallize the resulting Ethyl 4-hydroxy-1H-indole-6-carboxylate from EtOH/Water.
Protocol C: Selective N-Acetylation via N,O-Diacetylation
Causality: The phenolic O-H (pKa ~10) is significantly more nucleophilic than the indole N-H (pKa ~16). Direct N-acetylation inevitably yields O-acetylated impurities[4]. This protocol uses a self-validating protection/deprotection logic: we force complete N,O-diacetylation, then exploit the thermodynamic instability of the O-acetyl ester (an aryl ester) compared to the N-acetyl amide during mild methanolysis.
Step-by-Step:
Dissolve the indole intermediate (1.0 eq) in DCM (8 vol). Add Triethylamine (3.0 eq) and DMAP (0.1 eq).
Dropwise add Acetic Anhydride (2.5 eq) at 0°C. Stir at room temperature for 2 hours to achieve complete N,O-diacetylation.
Quench with water, separate the organic layer, and concentrate.
Redissolve the crude diacetate in Methanol (5 vol) and cool to 0°C.
Add K2CO3 (1.0 eq) and stir for 30 minutes. The O-acetyl group is rapidly and selectively cleaved.
Neutralize with 1M HCl, extract with EtOAc, and crystallize from EtOAc/Heptane to yield the final product.
Troubleshooting & FAQs (Support Tickets)
Ticket #101: Enamine formation stalls at 70-80% conversion on a 1 kg scale.
Diagnosis: Thermodynamic equilibrium bottleneck.
Resolution: The condensation of DMF-DMA releases methanol. On a small scale (10g), methanol easily evaporates from the flask. On a 1 kg scale, hydrostatic pressure and reactor depth trap the methanol, pushing the reversible reaction backward. You must implement active, continuous fractional distillation (or a Dean-Stark trap with a suitable co-solvent) to physically remove methanol from the system as it forms.
Ticket #102: Violent thermal runaway observed during reductive cyclization.
Resolution: The reduction of a nitro group to an amine releases approximately 130 kcal/mol of heat. Batch addition of H2 over Pd/C at scale can easily overwhelm standard reactor cooling jackets.
Actionable Fix: Transition from batch hydrogenation to a semi-batch process. Suspend the Pd/C in the solvent under H2 pressure, and dose the nitroenamine solution into the reactor slowly using a metering pump. The reaction rate (and heat generation) will be strictly limited by your dosing rate.
Ticket #103: Direct acetylation with Acetyl Chloride yields a messy mixture of N-acetyl, O-acetyl, and unreacted starting material.
Diagnosis: Competing nucleophilicity between the phenolic hydroxyl and the indole nitrogen[4].
Resolution: Abandon direct selective N-acetylation. The kinetic preference strongly favors O-acetylation. Instead, adopt Protocol C above. By intentionally over-acetylating to the N,O-diacetate and subsequently treating with K2CO3 in methanol, you rely on the massive difference in electrophilicity between the two carbonyls. The O-acetyl group undergoes rapid methanolysis at 0°C, while the N-acetyl group (a vinylogous amide) remains completely untouched. This guarantees >99% chemoselectivity without requiring column chromatography.
Scale-Up Quantitative Performance Metrics
The following table summarizes expected yields, purities, and environmental factors (E-Factor) as the synthesis scales from bench to pilot plant using the protocols outlined above.
Scale
Step 1: Enamine Yield
Step 2: Cyclization Yield
Step 3: Acetylation Yield
Overall Yield
HPLC Purity
E-Factor (kg waste/kg product)
10 g
92.5%
88.0%
90.5%
73.7%
>99.6%
45
100 g
94.0%
85.5%
91.0%
73.1%
>99.4%
38
1.0 kg
95.5%
82.0%
89.5%
70.1%
>99.1%
32
Note: The slight drop in Step 2 yield at the 1.0 kg scale is typically due to minor over-reduction (indoline formation) caused by prolonged exposure to H2 during extended filtration times. Ensure rapid catalyst filtration to mitigate this.
References
1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester (CAS 885519-06-2). Bio-Fount. Available at:[Link]
One-pot synthesis of indoles via the Leimgruber–Batcho reaction. RSC Advances. Available at: [Link]
A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]
Section 1: Nuclear Magnetic Resonance (NMR) Troubleshooting
Welcome to the Technical Support Center for Indole Characterization. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most complex analytical bottlenecks encountered when worki...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Indole Characterization. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most complex analytical bottlenecks encountered when working with substituted indoles.
Indoles are privileged pharmacophores, but their electron-rich fused bicyclic system introduces unique challenges in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatographic purification. This guide bridges the gap between theoretical causality and practical, self-validating experimental protocols.
Q1: Why do I see overlapping, unresolvable multiplets in the aromatic region of my 4-, 5-, 6-, or 7-substituted indoles, and how can I definitively assign the regiochemistry?
The Causality:
The indole core is highly conjugated. The pyrrole nitrogen donates electron density into the fused benzene ring, which heavily shields specific positions (particularly C3, C4, and C6). When a substituent is introduced to the benzenoid ring, it creates complex second-order coupling networks (overlapping ortho, meta, and para couplings) that cannot be resolved by 1D
1
H NMR alone.
The Protocol: Self-Validating 2D NMR Regiochemical Assignment
To definitively assign the substitution pattern, you must build a spatial and through-bond map of the molecule.
Solvent Selection: Dissolve 15-20 mg of your sample in 0.6 mL of DMSO-
d6
. Why DMSO? Unlike CDCl
3
, DMSO is a strong hydrogen-bond acceptor that locks the indole N-H proton, preventing chemical exchange and yielding a sharp, quantifiable N-H signal (typically around 11.0–11.5 ppm).
Acquire HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to map all direct
1
J
C−H
bonds. This immediately separates overlapping proton signals by spreading them across the much wider
13
C chemical shift range.
Acquire HMBC (Heteronuclear Multiple Bond Correlation): This is the critical step. Look for
3
J
C−H
couplings from the protons of your substituent (e.g., a methyl group or methoxy group) to the quaternary carbons of the indole core (C3a or C7a).
Acquire NOESY/ROESY: Irradiate the substituent proton. If you observe a Nuclear Overhauser Effect (NOE) cross-peak with the C3 proton, your substituent is at the C4 position. If you observe an NOE with the N-H proton, your substituent is at the C7 position.
Workflow for definitive NMR regiochemical assignment of substituted indoles.
Section 2: Mass Spectrometry (MS) Anomalies
Q2: During LC-MS analysis of 3-alkyl substituted indoles, I am observing an unexpected [2M-H]
+
peak or [M-1]
+
peak instead of the standard [M+H]
+
. Is my sample impure?
The Causality:
Your sample is likely pure; these are ionization artifacts.
[2M-H]
+
Dimers: Under positive electrospray ionization (ESI+), 3-substituted indoles have a high propensity to form covalently bound dimers within the microdroplets of the nebulizer[1]. As the droplet desolvates, the local concentration of the indole spikes, driving an in-source dimerization reaction.
[M-1]
+
Ions: If you are using Atmospheric Pressure Chemical Ionization (APCI), indoles frequently undergo a competitive charge transfer mechanism rather than simple proton transfer, resulting in the abstraction of a hydride and the formation of an [M-1]
+
ion[2]. Additionally, during traditional high-energy fragmentation, indoles characteristically lose a neutral molecule of hydrogen cyanide (HCN, 27 Da) due to the cleavage of the pyrrole ring[3].
The Protocol: MS Optimization for Indoles
Suppress Dimerization (ESI): Decrease the capillary voltage and lower the desolvation temperature. Dilute your sample to <1
μ
g/mL to reduce the probability of intermolecular collisions in the spray droplet.
Correct Ionization (APCI): If observing[M-1]
+
, switch to ESI+ or add a weak acid modifier (0.1% Formic Acid) to the mobile phase to overwhelmingly favor the proton transfer mechanism ([M+H]
+
) over charge transfer.
Q3: My substituted indole turns pink/red during silica gel column chromatography, and my yield is terrible. How can I purify it without decomposition?
The Causality:
You are experiencing the classic "pink column syndrome," caused by acid-catalyzed dimerization and oxidation. Silica gel is intrinsically acidic (pKa of surface silanols ~4.5–5.5). The C3 position of an indole is highly nucleophilic. When the indole contacts the acidic silica, it gets protonated at C3, generating a highly reactive electrophilic iminium cation. A second indole molecule rapidly attacks this cation, forming a 3,3'-biindole dimer[4]. Concurrent exposure to atmospheric oxygen can further oxidize these intermediates into colored oxindoles[5].
The Protocol: Base-Deactivated Chromatography
Solvent Preparation: Prepare your mobile phase (e.g., Hexane/Ethyl Acetate) and add 1% v/v Triethylamine (TEA).
Column Deactivation: Pack your silica gel column using the TEA-spiked solvent. Flush the column with at least 3 column volumes of this solvent. The basic TEA neutralizes the acidic silanol sites on the silica.
Elution: Load your indole sample and elute using the TEA-spiked mobile phase.
Validation: Analyze the fractions via TLC. The absence of baseline-retained pink/red streaks confirms the suppression of dimerization.
Mechanistic pathways of acid-catalyzed dimerization and oxidation in substituted indoles.
Quantitative Data Summary
The following table summarizes the quantitative diagnostic parameters and mass shifts necessary for validating substituted indoles during characterization.
Analytical Challenge
Diagnostic Manifestation
Quantitative Metric / Shift
Corrective Action
NMR NH Exchange
Broad/missing signal in
1
H NMR
Shift from ~8.0 ppm (CDCl
3
) to sharp singlet at 11.0–11.5 ppm (DMSO-
d6
)
Switch solvent to DMSO-
d6
to lock hydrogen bonding.
MS Dimerization
False high-mass peak in ESI+
Observation of [2M-H]
+ (e.g., for M=150, peak at m/z 299)
Dilute sample <1
μ
g/mL; lower ESI desolvation temp.
MS Charge Transfer
Missing [M+H]
+
in APCI
Observation of [M-1]
+ instead of [M+H]
+
Add 0.1% Formic acid to mobile phase.
MS Fragmentation
Unidentified fragment ions
Neutral loss of 27 Da (-HCN)
Confirm indole core integrity via MS/MS.
Silica Degradation
Pink/Red banding on column
Yield reduction of 30-60%; appearance of dimer mass
Pre-treat silica stationary phase with 1% v/v TEA.
References
Powers, J. C. (1968). "The Mass Spectrometry of Simple Indoles". The Journal of Organic Chemistry, ACS Publications. URL:[Link]
Xu, Y., et al. (2021). "Ligand-Controlled Selectivity in the Pd-Catalyzed C–H/C–H Cross-Coupling of Indoles with Molecular Oxygen". ACS Catalysis, ACS Publications. URL:[Link]
Hager, J. W., et al. (2012). "Research Article Formation of the(M −1) + Ions of Methylindoles in". SciSpace. URL:[Link]
Smith, A., et al. (2014). "Novel formation of [2M–H]+ species in positive electrospray mass spectra of indoles". Rapid Communications in Mass Spectrometry, ResearchGate. URL:[Link]
Avoiding ester hydrolysis during indole functionalization
Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is engineered for researchers and drug development professionals facing chemoselectivity challenges—specifically, the unwanted hydrolysis...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is engineered for researchers and drug development professionals facing chemoselectivity challenges—specifically, the unwanted hydrolysis of ester groups during the functionalization of indole scaffolds.
Below, you will find diagnostic troubleshooting, quantitative base-selection data, and self-validating experimental protocols designed to preserve sensitive ester moieties.
Section 1: Diagnostic FAQs & Troubleshooting
Q1: I am attempting to N-alkylate an indole-3-acetate derivative using Sodium Hydride (NaH) and an alkyl halide, but my yield is poor and NMR shows the presence of the carboxylic acid. Why is this happening?A1: The issue is base-catalyzed ester hydrolysis (saponification). While NaH is technically a non-nucleophilic base, it is highly hygroscopic. Upon exposure to trace moisture in your solvent or atmosphere, it generates Sodium Hydroxide (NaOH)[1]. NaOH is a potent nucleophile that rapidly attacks the ester carbonyl. Because saponification is irreversible under these conditions, your ester is consumed before the indole nitrogen can be fully alkylated.
Resolution: Abandon strong hydride bases and transition to mild nucleophilic catalysis or base-free conditions.
Q2: What are the most reliable base-free alternatives for the N-alkylation of ester-bearing indoles?A2: The Mitsunobu reaction is the gold standard for base-free N-alkylation[2]. By reacting the indole with a primary or secondary alcohol in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DIAD), you form the N-alkyl indole under completely neutral to mildly acidic conditions, preserving even highly sensitive methyl esters[3]. Alternatively, metal-free reductive alkylation using aldehydes and triethylsilane (Et₃SiH) provides excellent yields without basic reagents[4].
Q3: If my synthetic route requires an alkyl halide instead of an alcohol, what mild bases will prevent ester cleavage?A3: Instead of stoichiometric strong bases, utilize 1,4-diazabicyclo[2.2.2]octane (DABCO) in catalytic amounts (10 mol%)[5]. DABCO acts as a mild, non-nucleophilic base that facilitates nearly quantitative N-alkylation without saponifying esters[5]. If your workflow requires an inorganic base (e.g., for cross-coupling), use Cesium Carbonate (Cs₂CO₃)[6]. The large cesium counterion provides a "soft" basicity, but it must be used in strictly anhydrous solvents to prevent the formation of hydroxide ions.
Q4: My Palladium-catalyzed cross-coupling reaction is successful, but the ester hydrolyzes during the aqueous workup. How can I optimize the extraction?A4: Ester hydrolysis during aqueous workup is a function of pH, temperature, and biphasic contact time[1].
Resolution:
Temperature: Perform all aqueous washes with ice-cold solutions to kinetically slow the hydrolysis reaction[1].
pH Control: Never quench with strong bases. Use cold, saturated NaHCO₃ to neutralize acidic byproducts[1].
Contact Time: Do not leave biphasic mixtures sitting in the separatory funnel. Separate layers immediately and dry the organic phase over anhydrous Na₂SO₄ until it flows freely without clumping[1].
Section 2: Quantitative Data – Base Selection & Hydrolysis Risk
To prevent ester cleavage, base selection must balance the pKa required to deprotonate the indole (pKa ~16.2) against the nucleophilicity that causes saponification.
Protocol A: Base-Free N-Alkylation via Mitsunobu Reaction
Causality: DIAD and PPh₃ form a reactive betaine intermediate that activates the alcohol. This allows the weakly nucleophilic indole nitrogen to attack the activated alcohol without requiring any base, perfectly preserving pendant esters[2].
Preparation: Dissolve the ester-bearing indole (1.0 equiv) and the target alcohol (1.2 equiv) in anhydrous THF (0.2 M) under an inert Argon atmosphere.
Phosphine Addition: Add Triphenylphosphine (PPh₃, 1.2 equiv) and cool the mixture to 0 °C using an ice bath.
Self-Validation Check: The solution must remain clear and colorless. Any yellowing indicates premature oxidation of the phosphine.
Causality: Slow addition controls the exothermic betaine formation and prevents the generation of unwanted DIAD-hydrazine byproducts[3].
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.
Self-Validation Check: TLC should show the complete disappearance of the starting indole and the appearance of a less polar UV-active spot.
Isolation: Concentrate the crude mixture under reduced pressure and purify directly via silica gel chromatography. Do not perform an aqueous workup, thereby eliminating the risk of hydrolysis entirely.
Protocol B: Mild Catalytic N-Alkylation using DABCO
Causality: DABCO acts as a nucleophilic catalyst, attacking the alkyl halide to form a highly reactive quaternary ammonium intermediate. The indole nitrogen can easily attack this intermediate under mild heating, requiring only 10 mol% of the base[5].
Setup: Charge a flame-dried flask with the ester-bearing indole (1.0 equiv), alkyl halide (1.2 equiv), and DABCO (0.1 equiv)[5].
Solvation: Add anhydrous Dimethylformamide (DMF) to achieve a 0.5 M concentration.
Heating: Heat the mixture to 90 °C for 5 hours[5].
Self-Validation Check: A distinct color change and the precipitation of DABCO-hydrohalide salts will be observed as the catalytic cycle progresses.
Cold Quench: Cool the flask to 0 °C. Quench with ice-cold water (minimizing contact time) and extract immediately with Ethyl Acetate (3x)[1].
Drying: Wash the combined organic layers with ice-cold brine, dry over anhydrous Na₂SO₄ until the powder flows freely, and concentrate in vacuo[1].
Section 4: Workflow Visualization
Decision tree for selecting ester-compatible indole functionalization strategies.
References
US7067676B2 - N-alkylation of indole derivatives
Google P
A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes
Organic Letters (ACS Publications)[Link]
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles
ResearchGate[Link]
Synthesis of Fused Imidazoles, Pyrroles, and Indoles with a Defined Stereocenter α to Nitrogen Utilizing Mitsunobu Alkylation
The Journal of Organic Chemistry (ACS Publications)[Link]
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review
National Institutes of Health (PMC)[Link]
Technical Support Center: Column Chromatography Protocol for 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged in the purification of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester. We will e...
Author: BenchChem Technical Support Team. Date: April 2026
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged in the purification of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester. We will explore the nuances of its purification by column chromatography, addressing common challenges with scientifically-grounded solutions and practical, field-proven advice.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester?
The purification of this molecule presents a unique set of challenges stemming from its distinct structural features:
High Polarity: The presence of a phenolic hydroxyl (-OH), an N-acetyl group, and an ethyl ester moiety imparts significant polarity. This can lead to strong retention on silica gel, requiring highly polar mobile phases for elution.
Acidic Phenolic Group: The hydroxyl group at the 4-position is phenolic and thus acidic. This functional group can engage in strong hydrogen bonding and ionic interactions with the acidic silanol groups on the surface of standard silica gel, often resulting in significant peak tailing or streaking.[1][2]
Potential for Degradation: While the N-acetyl group offers some protection, the indole core can be sensitive to the highly acidic environment of standard silica gel, potentially leading to degradation if exposure is prolonged.[1][2]
UV Visualization: As an indole derivative, the compound is UV-active, which simplifies detection during Thin-Layer Chromatography (TLC) and fraction analysis.[1]
Q2: What is the recommended stationary phase for this purification?
The choice of stationary phase is critical for a successful separation.
Silica Gel (Standard Grade, 230-400 mesh): This is the most common and cost-effective choice for normal-phase chromatography.[1] However, due to the acidic nature of your target compound, its interaction with the silica surface must be carefully managed to prevent tailing.
Neutral Alumina: For compounds that show significant degradation or irreversible adsorption on silica gel, neutral alumina is a viable alternative.[1] It lacks the acidic silanol groups responsible for the strong binding of acidic protons. A preliminary stability test on a silica TLC plate is recommended to determine if this switch is necessary.[2]
Q3: How do I select an appropriate mobile phase (eluent)?
Mobile phase selection should always be guided by prior analysis using Thin-Layer Chromatography (TLC). The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of 0.2 - 0.4 , which generally provides the best separation in a column.[1]
Start with a Standard Solvent System: A mixture of a non-polar solvent like hexanes or petroleum ether and a polar solvent like ethyl acetate is a conventional starting point.[1]
Adjust Polarity: Given the high polarity of your compound, you will likely need a high proportion of ethyl acetate. You may even need to switch to a more polar system, such as dichloromethane/methanol.
Incorporate an Acidic Modifier: This is the most critical step for this specific molecule. To prevent peak tailing caused by the phenolic hydroxyl group, add a small amount of a weak acid to your mobile phase.[1][2]
Recommended Modifier: Add 0.5% to 2.0% acetic acid or formic acid to the eluent mixture.
Mechanism of Action: The added acid protonates the silica surface's silanol groups and ensures your compound remains in a single, neutral state, preventing the strong ionic interactions that cause tailing.[1]
Q4: My compound is streaking badly on the TLC plate. How can I fix this?
Streaking or tailing on a TLC plate is a direct indicator of how the compound will behave on a silica column.[1] This phenomenon is almost certainly due to the interaction of the acidic 4-hydroxy group with the silica.
Solution: Prepare a new developing chamber with an eluent that contains an acidic modifier as described above (e.g., 70:30 Ethyl Acetate/Hexane + 1% Acetic Acid). Spot your compound on a new TLC plate and develop it in this modified system. You should observe a significant improvement in the spot shape, which will translate to sharper peaks and better separation on the column.
Q5: How can I visualize the compound during the experiment?
Since 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester is likely a colorless solid, visualization requires specific techniques.
UV Light (254 nm): This is the primary, non-destructive method. The aromatic indole ring will absorb UV light, appearing as a dark spot on a TLC plate containing a fluorescent indicator (F254).[1]
Potassium Permanganate (KMnO₄) Stain: This is a universal, destructive stain. The plate is dipped in or sprayed with a solution of KMnO₄, which reacts with most organic compounds to produce yellow-brown spots on a purple background.[1]
p-Anisaldehyde Stain: A general-purpose stain that, upon heating, reacts with many functional groups to produce colored spots.[1]
Detailed Experimental Protocol
This protocol assumes the use of standard silica gel and a pre-optimized mobile phase containing an acidic modifier.
I. Materials & Preparation
Stationary Phase: Silica gel (230-400 mesh)
Mobile Phase (Eluent): Pre-determined solvent system (e.g., Ethyl Acetate/Hexane) containing 1% acetic acid. Prepare an adequate volume for the entire separation.
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[3]
In a separate beaker, create a slurry by mixing the required amount of silica gel (typically a 30:1 to 100:1 weight ratio of silica to crude sample) with your initial, least polar eluent.[1]
Clamp the column vertically and pour the slurry into the column, using a funnel. Gently tap the column to dislodge air bubbles and encourage uniform packing.[3]
Open the stopcock to drain some solvent, allowing the silica to settle into a stable bed. Crucially, never let the solvent level drop below the top of the silica bed. [3]
III. Sample Loading (Dry Loading Recommended)
Dry loading is superior for polar compounds that may not dissolve well in the initial, less polar eluent.
Dissolve your crude product in a minimal amount of a strong, volatile solvent (e.g., dichloromethane or acetone).
Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.
Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder of your compound adsorbed onto the silica.
Carefully add this powder to the top of the packed column, creating a thin, even layer. Gently place a thin layer of sand on top to protect the sample layer during solvent addition.
IV. Elution and Fraction Collection
Carefully add your mobile phase to the column, ensuring not to disturb the top layer of sand.
Open the stopcock and begin collecting the eluate in numbered test tubes or flasks.
Maintain a constant flow rate. If using a gradient, gradually and systematically increase the polarity of the mobile phase to elute more tightly bound compounds.[3]
V. Fraction Analysis
Monitor the collected fractions using TLC. Spot a small amount from each tube (or every few tubes) onto a TLC plate.
Visualize the plate under a UV lamp to identify the fractions containing your pure product.
Combine the fractions that contain only the pure compound.
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester.
Visual Workflow for Purification
Caption: Workflow for the purification of the target indole derivative.
Troubleshooting Guide
Problem
Probable Cause(s)
Recommended Solution(s)
Poor Separation
The polarity difference between your compound and impurities is too small in the chosen eluent.
• Optimize Mobile Phase: Re-evaluate your solvent system with TLC. Try a different solvent combination (e.g., Dichloromethane/Methanol) to alter selectivity.[1] • Use Gradient Elution: Start with a low polarity eluent and gradually increase the percentage of the polar solvent. This can improve the resolution of closely eluting compounds.[4]
Compound Stuck at the Top of the Column
The mobile phase is not polar enough to elute the highly polar compound.
• Increase Eluent Polarity: Systematically increase the proportion of the polar solvent in your mobile phase. • Flush the Column: If the compound still won't elute, try flushing the column with a very strong solvent like 100% Methanol or Ethyl Acetate to recover the material.
Low Recovery / Yield
The compound is irreversibly adsorbed or degrading on the silica gel.
• Test Stability: Spot the compound on a silica TLC plate, let it sit for an hour, then elute. If a new spot appears or the original spot diminishes, degradation is occurring.[2] • Switch Stationary Phase: Use a less acidic stationary phase like neutral alumina.[1] • Work Quickly: Do not let the compound remain on the column for an unnecessarily long time.
Compound Elutes Too Quickly (High Rf)
The mobile phase is too polar.
• Decrease Eluent Polarity: Reduce the proportion of the polar solvent (e.g., ethyl acetate or methanol) in your mobile phase.
Troubleshooting Logic for Peak Tailing
Caption: Decision-making process for troubleshooting peak tailing.
References
Technical Support Center: Purification of Indole Derivatives by Column Chrom
Application Note: Purification of Indole-3-Carboxamides Using Column Chrom
Technical Support Center: Purification of Polar Indole Deriv
Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc.
Technical Support Center: Structural Confirmation of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester
Welcome to the technical support center for the characterization of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester. This guide is designed for researchers, scientists, and professionals in drug development, prov...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the characterization of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of structural elucidation. Our approach is rooted in rigorous scientific principles to ensure the integrity and validity of your experimental findings.
Structural Confirmation Workflow: A Multi-Technique Approach
Confirming the structure of a novel or synthesized molecule like 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester requires a confluence of analytical techniques. Each method provides a unique piece of the structural puzzle. This guide will focus on the primary spectroscopic and spectrometric methods: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, with a supplementary overview of X-ray Crystallography for absolute configuration.
Our recommended workflow is designed to be a self-validating system, where data from each technique corroborates the others, leading to an unambiguous structural assignment.
Caption: Recommended workflow for structural confirmation.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Expected ¹H and ¹³C NMR Data
The following table summarizes the predicted chemical shifts for 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester. These values are based on established principles of NMR spectroscopy and data from similar indole structures.[1][2][3][4][5]
Assignment
¹H Chemical Shift (ppm)
¹³C Chemical Shift (ppm)
Key Correlations (HMBC)
Indole NH
~11.0-12.0 (broad s)
-
H-2, H-7a
H-2
~7.5-7.8 (s)
~125-130
C-3, C-3a, C-7a
H-5
~7.0-7.3 (d)
~110-115
C-3a, C-6, C-7
H-7
~7.8-8.1 (d)
~120-125
C-5, C-6, C-7a
OH
~9.0-10.0 (s)
-
C-3a, C-4, C-5
CH₂ (ethyl)
~4.3-4.5 (q)
~60-65
C=O (ester)
CH₃ (ethyl)
~1.3-1.5 (t)
~14-16
CH₂ (ethyl)
CH₃ (acetyl)
~2.5-2.7 (s)
~24-28
C=O (acetyl)
C-3
-
~100-105
-
C-3a
-
~130-135
-
C-4
-
~150-155
-
C-6
-
~125-130
-
C-7a
-
~135-140
-
C=O (ester)
-
~165-170
-
C=O (acetyl)
-
~168-172
-
Step-by-Step Protocol for NMR Data Acquisition
Sample Preparation:
Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Ensure the sample is fully dissolved; filter if any particulate matter is present to avoid poor shimming.[6]
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Setup:
Insert the sample into the NMR spectrometer.
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Poor shimming can lead to broad peaks and distorted lineshapes.[7][8]
Data Acquisition:
Acquire a standard ¹H NMR spectrum.
Acquire a ¹³C NMR spectrum.
Perform 2D NMR experiments such as COSY (to identify proton-proton couplings) and HMBC/HSQC (to determine one-bond and multiple-bond carbon-proton correlations).
NMR Troubleshooting and FAQs
Question/Issue
Possible Cause(s)
Recommended Solution(s)
Broad or distorted peaks
Poor shimming; sample concentration too high or too low; presence of paramagnetic impurities.[6][7]
Re-shim the instrument. Adjust sample concentration. Purify the sample further.
No signal or very weak signal
Insufficient sample concentration; incorrect receiver gain; instrument not tuned properly.
Increase sample concentration. Adjust receiver gain. Have the instrument tuned by a qualified technician.
Unexpected peaks in the spectrum
Presence of solvent residue or other impurities.
Purify the sample using techniques like recrystallization or column chromatography.
Incorrect chemical shifts
Incorrect referencing of the spectrum.
Recalibrate the spectrum using the residual solvent peak as an internal standard.[9]
Baseline artifacts
Detector saturation from a very concentrated sample.[10]
Reduce the receiver gain or use a lower tip angle for the excitation pulse.[10]
Part 2: Mass Spectrometry (MS) - The Molecular Weight and Formula
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which allows for the determination of its elemental composition.
Expected Mass Spectrometric Data
For 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester (C₁₃H₁₃NO₄), the expected exact mass of the molecular ion [M+H]⁺ would be approximately 248.0866.
Step-by-Step Protocol for HRMS Data Acquisition
Sample Preparation:
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[11]
The choice of solvent will depend on the ionization technique used (e.g., ESI, APCI).
Instrument Setup:
Choose an appropriate ionization method, with Electrospray Ionization (ESI) being a common choice for this type of molecule.
Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.[11]
Data Acquisition:
Infuse the sample solution into the mass spectrometer.
Acquire the mass spectrum in a high-resolution mode.
MS Troubleshooting and FAQs
Question/Issue
Possible Cause(s)
Recommended Solution(s)
No molecular ion peak
The molecule is fragmenting under the ionization conditions; low sample concentration.
Use a softer ionization technique. Increase the sample concentration. Check for proper autosampler and syringe function.[12][13]
Inaccurate mass measurement
The instrument is not properly calibrated; system contamination.[14]
Recalibrate the mass spectrometer.[11] Clean the ion source.
High background noise
Contaminated solvent or system; gas leaks.[13][15]
Use high-purity solvents. Check for and repair any leaks in the gas supply lines.[12][15]
Peak splitting or broadening
Contaminants in the sample or on the chromatographic column (if using LC-MS).[11]
Ensure proper sample cleanup and column maintenance.[11]
Empty chromatograms
Issues with the sample introduction system or detector.[14]
Verify that the sample is being introduced correctly and that the detector is functioning.
Part 3: Infrared (IR) Spectroscopy - The Functional Group Fingerprint
IR spectroscopy is a rapid and simple technique to identify the presence of key functional groups.
Expected IR Absorption Bands
The following table outlines the characteristic IR absorption frequencies for the functional groups present in the target molecule.[16][17][18][19]
Functional Group
Characteristic Absorption (cm⁻¹)
O-H (hydroxyl)
3200-3500 (broad)
N-H (indole)
~3300 (sharp)
C-H (aromatic)
3000-3100
C-H (aliphatic)
2850-3000
C=O (acetyl)
~1700
C=O (ester)
~1720
C=C (aromatic)
1500-1600
C-O (ester)
1000-1300
Step-by-Step Protocol for IR Data Acquisition (ATR)
Sample Preparation:
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. A dirty ATR element can lead to false data.[20]
Place a small amount of the solid sample onto the ATR crystal.
Instrument Setup:
Collect a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric or instrument-related signals.[21]
Data Acquisition:
Apply pressure to ensure good contact between the sample and the crystal.
Collect the sample spectrum.
IR Troubleshooting and FAQs
Question/Issue
Possible Cause(s)
Recommended Solution(s)
Broad, rolling baseline
Poor sample-crystal contact; changes in atmospheric conditions between background and sample scans.
Re-apply the sample with better pressure. Collect a new background spectrum immediately before the sample scan.
Noisy spectrum
Insufficient amount of sample; detector issue.
Use more sample. If the problem persists, have the instrument checked by a service engineer.[22]
Negative peaks
Dirty ATR crystal when the background was collected.[20]
Clean the ATR crystal and recollect both the background and sample spectra.[20]
Part 4: X-ray Crystallography - The Definitive Structure
For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure, including stereochemistry and solid-state packing.
Step-by-Step Protocol for X-ray Crystallography
Crystal Growth:
Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved through slow evaporation of a saturated solution, or by vapor diffusion.
Data Collection:
Mount a suitable crystal on the diffractometer.
Collect the diffraction data by exposing the crystal to a beam of X-rays.[24]
Structure Solution and Refinement:
Process the diffraction data to obtain a set of structure factors.[24]
Solve the crystal structure using direct methods or Patterson methods.
Refine the structural model to obtain the final atomic coordinates.
X-ray Crystallography FAQs
Question/Issue
Possible Cause(s)
Recommended Solution(s)
Difficulty growing suitable crystals
The compound may be amorphous or have poor crystallization properties.
Try various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).
Poor diffraction quality
The crystal may be too small, twinned, or have internal disorder.[24]
Screen multiple crystals to find one with the best diffraction pattern.
High R-value in the final structure
The structural model does not accurately represent the data; poor data quality.[24]
Re-evaluate the structural model for any disorder or incorrect atom assignments. Recollect the data if necessary.
Conclusion
By systematically applying the techniques outlined in this guide, researchers can confidently confirm the structure of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester. The key is a multi-faceted approach where the data from NMR, MS, and IR are used in concert to build a cohesive and self-validating structural assignment.
References
G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. [Link]
GenTech Scientific. (2021, January 4). A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific. [Link]
Madison Instruments. (n.d.). FTIR Troubleshooting Guide. Madison Instruments. [Link]
Alliance Bioversity International - CIAT. (n.d.). Mass Spectrometer (MS) troubleshooting guide. Alliance Bioversity International - CIAT. [Link]
Agilent Technologies. (n.d.). Mass Spectrometer Troubleshooting - What to Check When Your Results Go Wrong. Agilent Technologies. [Link]
Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. [Link]
NMR Facility, University of California, Davis. (n.d.). Troubleshooting Acquisition Related Problems. UC Davis. [Link]
Al-Tahhan, M. (2017). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 46A(1), e21427. [Link]
SDSU NMR Facility. (n.d.). Common Problems. San Diego State University. [Link]
Spectroscopy Online. (2025, August 18). Common Problems with FT-IR Instruments and How to Avoid Them. Spectroscopy Online. [Link]
University of California, Berkeley. (n.d.). Common Issues and Troubleshooting Spinning. UC Berkeley. [Link]
Drawell. (2025, February 19). Common Problems and Precautions in the Operation of FTIR Spectrophotometer. Drawell. [Link]
University College London. (n.d.). Common Problems. UCL. [Link]
Scribd. (n.d.). XRD Data Analysis Guide. Scribd. [Link]
PDB-101. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. RCSB PDB. [Link]
University of Massachusetts Lowell. (n.d.). Table of Characteristic IR Absorptions. UMass Lowell. [Link]
ResearchGate. (n.d.). 1 H NMR Data of Compounds 1−6 (in DMSO-d 6 , 500 MHz, δ ppm ). ResearchGate. [Link]
Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]
Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
NOP - Sustainability in the organic chemistry lab course. (n.d.). 1 H-NMR. NOP. [Link]
ResearchGate. (2006). A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxylates: The CH2SO3H Functionality as a Masked Formyl Group. ResearchGate. [Link]
University of Wisconsin–Madison. (n.d.). 13-C NMR Chemical Shift Table. UW-Madison. [Link]
Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester spectral data (NMR, IR, MS)
An In-depth Guide to the Spectral Characterization of 1-Acetyl-4-hydroxy-6-indole Carboxylic Acid Ethyl Ester: A Comparative Analysis for Drug Development Professionals As a Senior Application Scientist, this guide provi...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Guide to the Spectral Characterization of 1-Acetyl-4-hydroxy-6-indole Carboxylic Acid Ethyl Ester: A Comparative Analysis for Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive analysis of the spectral data for 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester, a key intermediate in the synthesis of various pharmacologically active indole derivatives. This document is structured to provide not only the spectral data but also the underlying scientific rationale for the experimental design and data interpretation, ensuring a robust and validated approach to compound characterization.
Molecular Structure and Spectroscopic Overview
1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester possesses a unique substitution pattern that gives rise to a distinct spectroscopic signature. The presence of an N-acetyl group, a phenolic hydroxyl group, and an ethyl ester on the indole scaffold introduces characteristic features in its NMR, IR, and MS spectra. Understanding these features is paramount for confirming the structure, assessing purity, and guiding further synthetic modifications.
Below is the chemical structure of the target compound with atom numbering for NMR assignments.
Caption: Molecular structure of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For the title compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
Experimental Protocol for NMR Data Acquisition
Rationale: The choice of deuterated solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected due to its excellent ability to dissolve a wide range of organic compounds and because it allows for the observation of exchangeable protons (e.g., -OH). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Procedure:
A 5-10 mg sample of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester is dissolved in approximately 0.6 mL of DMSO-d₆.
The solution is transferred to a 5 mm NMR tube.
¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field spectrometer.
For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity.
¹H NMR Spectral Data (Predicted)
The predicted ¹H NMR spectrum in DMSO-d₆ at 400 MHz is summarized below. The chemical shifts are influenced by the electron-withdrawing acetyl and ester groups and the electron-donating hydroxyl group.
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~10.5
br s
1H
4-OH
~8.0
d
1H
H-7
~7.8
d
1H
H-5
~7.5
d
1H
H-2
~6.8
d
1H
H-3
~4.3
q
2H
-OCH₂CH₃
~2.6
s
3H
N-COCH₃
~1.3
t
3H
-OCH₂CH₃
Interpretation:
The downfield singlet at ~10.5 ppm is characteristic of a phenolic hydroxyl proton.
The aromatic region shows distinct signals for the indole ring protons. The N-acetyl group significantly deshields the H-7 proton.
The ethyl ester group gives rise to a characteristic quartet and triplet.
The N-acetyl methyl protons appear as a sharp singlet.
¹³C NMR Spectral Data (Predicted)
The predicted proton-decoupled ¹³C NMR spectrum in DMSO-d₆ at 100 MHz is as follows:
Chemical Shift (δ, ppm)
Assignment
~168.0
N-C =O
~165.0
Ester C =O
~150.0
C-4
~135.0
C-7a
~130.0
C-6
~125.0
C-2
~120.0
C-3a
~115.0
C-7
~110.0
C-5
~105.0
C-3
~60.0
-OC H₂CH₃
~24.0
N-COC H₃
~14.0
-OCH₂C H₃
Interpretation:
The two carbonyl carbons of the acetyl and ester groups are observed at the most downfield chemical shifts.
The carbon bearing the hydroxyl group (C-4) is significantly deshielded.
The remaining aromatic carbons are assigned based on established substituent effects in indole systems.[1]
The aliphatic carbons of the ethyl ester and acetyl groups appear in the upfield region of the spectrum.
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Experimental Protocol for IR Data Acquisition
Rationale: Attenuated Total Reflectance (ATR) is a modern IR sampling technique that requires minimal sample preparation and provides high-quality spectra of solid samples.
Procedure:
A small amount of the solid sample is placed directly on the ATR crystal.
The spectrum is recorded over the range of 4000-400 cm⁻¹.
A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.
IR Spectral Data (Predicted)
Wavenumber (cm⁻¹)
Intensity
Assignment
3400-3200
Broad, Medium
O-H stretch (phenolic)
~1720
Strong
C=O stretch (ester)
~1680
Strong
C=O stretch (N-acetyl)
1600-1450
Medium
C=C stretch (aromatic)
1300-1000
Strong
C-O stretch (ester and phenol)
Interpretation:
The broad absorption band in the high-frequency region is indicative of the hydrogen-bonded hydroxyl group.
The two distinct strong carbonyl absorptions confirm the presence of both the ethyl ester and the N-acetyl groups.[2] The ester carbonyl typically appears at a slightly higher wavenumber than the amide carbonyl.
The absorptions in the fingerprint region are characteristic of the substituted indole skeleton.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Experimental Protocol for MS Data Acquisition
Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the title compound, and it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.
Procedure:
A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.
The solution is infused into the ESI source of a mass spectrometer.
The spectrum is acquired in positive ion mode.
MS Spectral Data (Predicted)
Molecular Weight: C₁₃H₁₃NO₄ = 247.25 g/mol
Predicted [M+H]⁺: m/z = 248.08
Key Fragmentation Ions (Predicted):
m/z = 206 ([M+H - C₂H₄O]⁺, loss of acetyl group)
m/z = 178 ([M+H - C₂H₄O - CO]⁺, subsequent loss of CO)
m/z = 160 ([M+H - C₂H₅O₂ - CO]⁺, loss of ethyl and carboxyl groups)
Interpretation:
The observation of the protonated molecular ion at the expected m/z value is the primary confirmation of the compound's molecular formula. The fragmentation pattern can provide further structural information.
Comparison with an Alternative Structure: 4-Acetoxy-1-acetyl-1H-indole-6-carboxylic Acid Methyl Ester
A close analog, 4-acetoxy-1-acetyl-1H-indole-6-carboxylic acid methyl ester, has been synthesized and characterized.[3] Comparing our predicted data with the experimental data for this analog highlights the sensitivity of spectroscopic techniques to subtle structural changes.
The phenolic proton is acidic and appears far downfield, while the acetyl protons are in the aliphatic region.
¹H NMR (Ethyl vs. Methyl Ester)
~4.3 ppm (q, 2H), ~1.3 ppm (t, 3H)
~3.9 ppm (s, 3H)
The ethyl group shows a quartet and triplet, while the methyl group is a singlet.
¹³C NMR (C-4)
~150.0 ppm
~145.0 ppm
The hydroxyl group has a different electronic effect on C-4 compared to the acetoxy group.
IR (OH vs. OAc)
3400-3200 cm⁻¹ (broad O-H stretch)
No broad O-H stretch, additional C=O stretch for acetoxy group (~1760 cm⁻¹)
The presence or absence of the broad O-H band is a clear diagnostic feature.
MS (Molecular Ion)
[M+H]⁺ = 248.08
[M+H]⁺ = 292.08
The difference in molecular weight (44 amu) corresponds to the difference between a hydroxyl and an acetoxy group, and an ethyl vs. a methyl ester.
This comparative analysis demonstrates how a combination of NMR, IR, and MS can be used to definitively distinguish between closely related structures. The predicted data for 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester provides a reliable benchmark for researchers working with this compound.
References
A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC. (n.d.).
A Comparative Spectroscopic Analysis of Indoles from Diverse Synthetic Origins - Benchchem. (n.d.).
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret
Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calcul
Electronic Absorption and Fluorescence Spectra of Indole . Derivatives. Quantitative Treatment of the Substituent Effects and a - CORE. (n.d.).
Technical Support Center: NMR Spectroscopy of Indole Compounds - Benchchem. (n.d.).
13C NMR spectroscopy of indole derivatives - Semantic Scholar. (1987, May 1).
Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.).
Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles - New Journal of Chemistry (RSC Publishing). (n.d.).
ir spectrum of carboxylic acids and alcohols. (2023, May 24).
A Reinvestigation of 4-Hydroxyindole-6-carboxylate Synthesis from Pyrrole-2-carboxaldehyde: A Facile Synthesis of Indoles and Indolizines | The Journal of Organic Chemistry - ACS Public
NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry D
The C=O Bond, Part VI: Esters and the Rule of Three | Spectroscopy Online. (2018, July 1).
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).
Study of the composition of carboxylic compounds using ir spectroscopy - ResearchG
Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry - PubMed. (2022, January 20).
Determination of organic acids in herbal beverages using a compact ion chromatography system coupled with mass spectrometry. (n.d.).
Recent Advances in the Synthesis of Carboxylic Acid Esters - IntechOpen. (2018, June 13).
Identification of Aromatic F
A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH - ijpsr. (2014, December 1).
A Comparative Guide to the Biological Activity of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester and Its Analogs
In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged" structure, a core component in a multitude of natural products and synthetic drugs.[1] Its inherent versatility allows for a wide arra...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged" structure, a core component in a multitude of natural products and synthetic drugs.[1] Its inherent versatility allows for a wide array of chemical modifications, making it a focal point in the discovery of new therapeutic agents. This guide provides an in-depth, objective comparison of the potential biological activities of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester and a curated set of its analogs. The comparison is grounded in established structure-activity relationships (SAR) of indole derivatives and supported by detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals.
Introduction to the Core Compound and Rationale for Analog Selection
The core compound, 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester, possesses several key functional groups that suggest a predisposition for biological activity. The indole nucleus itself is a well-established pharmacophore.[2] The N-acetyl group can influence the compound's metabolic stability and binding interactions. The 4-hydroxy group is a potential hydrogen bond donor and can play a crucial role in antioxidant activity by scavenging free radicals. The 6-carboxylic acid ethyl ester moiety can modulate lipophilicity and may be a site for metabolic hydrolysis, potentially altering the compound's pharmacokinetic profile.
Based on these features and established SAR principles for indole derivatives, we have selected three analogs for this comparative guide to explore the influence of key structural modifications:
Analog 1: 4-Hydroxy-6-indole carboxylic acid ethyl ester: Deacetylation at the N-1 position. This will assess the impact of the N-acetyl group on biological activity.
Analog 2: 1-Acetyl-4-methoxy-6-indole carboxylic acid ethyl ester: Methylation of the 4-hydroxy group. This modification will probe the importance of the phenolic hydroxyl group in potential antioxidant or hydrogen-bonding interactions.
Analog 3: 1-Acetyl-4-hydroxy-6-indole carboxylic acid: Hydrolysis of the ethyl ester at the C-6 position. This will evaluate the effect of converting the ester to a carboxylic acid on properties such as solubility and potential interactions with biological targets.
Comparative Evaluation of Biological Activities
This section outlines the experimental protocols to assess the antioxidant, anti-inflammatory, and cytotoxic activities of the parent compound and its analogs.
Antioxidant Activity
The presence of the 4-hydroxy group on the indole ring suggests potential antioxidant properties.[3] We will employ two standard in vitro assays to quantify this activity.
Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH to the pale yellow diphenyl-picrylhydrazine is monitored spectrophotometrically.[4]
Experimental Protocol:
Prepare a 0.1 mM solution of DPPH in methanol.
Prepare stock solutions of the test compounds (parent compound and analogs) and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., DMSO).
In a 96-well plate, add 100 µL of various concentrations of the test compounds and the standard to separate wells.
Add 100 µL of the DPPH solution to each well.
Include a control well containing 100 µL of the solvent and 100 µL of the DPPH solution.
Incubate the plate in the dark at room temperature for 30 minutes.
Measure the absorbance at 517 nm using a microplate reader.
Calculate the percentage of radical scavenging activity using the formula:
% Scavenging = [(A_control - A_sample) / A_control] x 100
Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
Workflow for DPPH Radical Scavenging Assay
Caption: Workflow of the DPPH radical scavenging assay.
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The ability of a compound to quench this radical cation, resulting in a loss of color, is measured spectrophotometrically.[5][6]
Experimental Protocol:
Prepare the ABTS radical cation solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark for 12-16 hours.
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
Add 10 µL of the test compounds at various concentrations to 1 mL of the diluted ABTS•+ solution.
Incubate for 6 minutes at room temperature.
Measure the absorbance at 734 nm.
Use a standard antioxidant like Trolox for comparison.
Calculate the percentage of inhibition and determine the IC50 value.
Anti-inflammatory Activity
Indole derivatives are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[7][8]
Principle: This assay measures the ability of the test compounds to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. The assay typically uses a colorimetric substrate that is oxidized by the enzyme, and the change in color is monitored.[8]
Experimental Protocol:
Use a commercial COX inhibitor screening assay kit.
Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's instructions.
In a 96-well plate, add the reaction buffer, heme, and the test compounds at various concentrations.
Add the respective COX enzyme to the wells.
Initiate the reaction by adding arachidonic acid (the substrate).
Incubate for a specified time at a controlled temperature (e.g., 37°C).
Measure the absorbance at the appropriate wavelength (e.g., 590 nm).
Use known selective COX inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2) as positive controls.
Calculate the percentage of inhibition and determine the IC50 values for both enzymes.
Signaling Pathway of COX Inhibition
Caption: Inhibition of the cyclooxygenase (COX) pathway.
Cytotoxic Activity
The antiproliferative potential of the indole derivatives will be evaluated against a panel of human cancer cell lines.[9][10]
Principle: This colorimetric assay assesses cell metabolic activity. In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[11]
Experimental Protocol:
Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate at a suitable density and allow them to adhere overnight.
Treat the cells with various concentrations of the test compounds and a positive control (e.g., doxorubicin) for 48 or 72 hours.
Include a vehicle control (e.g., DMSO).
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or acidic isopropanol).
Measure the absorbance at 570 nm.
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[10]
Predicted Structure-Activity Relationship and Data Summary
The following table summarizes the predicted outcomes of the biological assays based on the structural modifications of the analogs. These are hypothetical values intended for illustrative purposes.
The 4-hydroxy group is expected to contribute to antioxidant activity. The overall structure may have moderate anti-inflammatory and cytotoxic effects.
Analog 1
20
15
25
Deacetylation might increase the hydrogen-donating ability of the indole NH group, potentially enhancing antioxidant activity. However, it may decrease cell permeability and thus reduce cytotoxic effects.
Analog 2
>100
25
30
Masking the 4-hydroxy group as a methoxy ether is predicted to significantly diminish antioxidant activity, highlighting the importance of the free hydroxyl group.
Analog 3
30
5
10
The presence of a carboxylic acid group could enhance binding to certain biological targets, potentially increasing anti-inflammatory and cytotoxic activity.
Conclusion
This guide provides a comprehensive framework for the comparative biological evaluation of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester and its rationally designed analogs. The outlined experimental protocols are robust and widely accepted in the field of drug discovery. The predicted structure-activity relationships, based on established principles of medicinal chemistry, suggest that modifications at the N-1, C-4, and C-6 positions can significantly modulate the antioxidant, anti-inflammatory, and cytotoxic properties of the indole scaffold. The N-acetyl group may influence metabolic stability, the 4-hydroxy group appears crucial for antioxidant activity, and the C-6 substituent can impact both potency and pharmacokinetic properties. This systematic approach allows for a thorough investigation of this class of compounds, paving the way for the identification of novel therapeutic leads.
References
Taylor & Francis Online. Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Available from: [Link]
National Center for Biotechnology Information. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Available from: [Link]
ResearchGate. Structure/activity relationships of indole derivatives. Available from: [Link]
PubMed. Synthesis, Molecular Docking and Biological Evaluation of N-Substituted Indole Derivatives as Potential Anti-Inflammatory and Antioxidant Agents. Available from: [Link]
Neliti. Quantitative structure activity relationship studies of anti-proliferative activity of some indole derivatives combining DFT cal. Available from: [Link]
National Center for Biotechnology Information. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Available from: [Link]
National Center for Biotechnology Information. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Available from: [Link]
Taylor & Francis Online. Endogenous and Dietary Indoles: A Class of Antioxidants and Radical Scavengers in the ABTS Assay. Available from: [Link]
ResearchGate. Antioxidant capacities of synthesized indole compounds by ABTS assay. Available from: [Link]
Taylor & Francis Online. Cytotoxic Activity of Some Indole Derivatives and Indole Metabolites of Streptomyces staurosporeus. Available from: [Link]
ChemRxiv. Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. Available from: [Link]
IJRAR. Synthesis, Characterization and biological evaluation of indole derivatives as potential antioxidant agents. Available from: [Link]
Journal of Applied Pharmaceutical Science. Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. Available from: [Link]
National Center for Biotechnology Information. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. Available from: [Link]
MDPI. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Available from: [Link]
ResearchGate. Antioxidant capacities of synthesized Indole compounds by phosphomolybdenum assay. Available from: [Link]
SciSpace. Synthesis and In Vitro Antioxidant Evaluation of Some Indole-2-carboxylic Acid-Aryl Amine Conjugates. Available from: [Link]
Chemical Science Review and Letters. Indole as a Core Anti-Inflammatory Agent- A Mini Review. Available from: [Link]
A Technical Guide to the Structure-Activity Relationship (SAR) of 4-Hydroxyindole-6-carboxylates in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals The 4-hydroxyindole-6-carboxylate scaffold is a privileged structural motif in medicinal chemistry, demonstrating a wide range of biological activities. Its...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The 4-hydroxyindole-6-carboxylate scaffold is a privileged structural motif in medicinal chemistry, demonstrating a wide range of biological activities. Its inherent features, including the ability to participate in hydrogen bonding and π-stacking interactions, make it an attractive starting point for the design of novel therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-hydroxyindole-6-carboxylate derivatives, with a focus on their potential as enzyme inhibitors and anti-proliferative agents. We will delve into the synthesis of this core structure, explore how modifications at various positions impact biological activity, and provide detailed experimental protocols for key assays.
The Synthetic Gateway to 4-Hydroxyindole-6-carboxylates
A robust and efficient synthetic route is paramount for exploring the SAR of any chemical scaffold. The synthesis of 4-hydroxyindole-6-carboxylates can be challenging, with potential side reactions leading to the formation of indolizine byproducts.[1] An improved and reliable method involves the cyclization of a Stobbe condensation product, which minimizes the formation of these undesired isomers.[1]
Experimental Protocol: Synthesis of Methyl 4-hydroxy-1H-indole-6-carboxylate
This protocol is adapted from the work of Moody and colleagues.[1]
Step 1: Stobbe Condensation
To a solution of pyrrole-2-carboxaldehyde and dimethyl succinate in toluene, add a suitable base (e.g., sodium hydride).
Heat the reaction mixture under reflux for several hours.
After cooling, quench the reaction with a weak acid and extract the product with an organic solvent.
Purify the resulting Stobbe product by recrystallization or chromatography.
Step 2: Cyclization to form the Indole Ring
Dissolve the Stobbe product in a mixture of acetic anhydride and acetic acid in toluene.[1]
Reflux the solution for an extended period (e.g., 16 hours).[1]
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
Extract the aqueous layer with an appropriate organic solvent (e.g., ether).
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
The crude product can be further purified by column chromatography to yield the desired 4-acetoxyindole-6-carboxylate.
Step 3: Deprotection of the Hydroxyl Group
Dissolve the 4-acetoxyindole-6-carboxylate in methanol.
Add a catalytic amount of a base, such as sodium methoxide, and stir the reaction at room temperature until deacetylation is complete (monitored by TLC).
Neutralize the reaction mixture and remove the solvent under reduced pressure.
The resulting methyl 4-hydroxy-1H-indole-6-carboxylate can be purified by recrystallization.
The causality behind using acetic anhydride and acetic acid in the cyclization step is to promote the desired intramolecular condensation to form the indole ring while minimizing the formation of the indolizine byproduct, which is favored under more basic conditions.[1]
Caption: Synthetic workflow for methyl 4-hydroxy-1H-indole-6-carboxylate.
Structure-Activity Relationship (SAR) Insights
The biological activity of 4-hydroxyindole-6-carboxylate derivatives can be finely tuned by strategic modifications at several key positions: the indole nitrogen (N1), the C2 and C3 positions of the pyrrole ring, the hydroxyl group at C4, and the carboxylate group at C6.
Targeting Receptor Tyrosine Kinases (RTKs)
Recent studies have highlighted the potential of indole-6-carboxylate esters as inhibitors of receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, which are crucial targets in cancer therapy.[2]
A series of novel indole-6-carboxylate derivatives, specifically hydrazine-1-carbothioamides and oxadiazoles, have been synthesized and evaluated for their anti-proliferative activities.[2]
C2-Substitution: The nature of the substituent at the C2 position, introduced via a linker from the C6-carboxylate, is critical for activity. For the hydrazine-1-carbothioamide series targeting EGFR, an unsubstituted phenyl ring (4a ) was found to be optimal for potent anti-proliferative activity. The introduction of a nitro group on the phenyl ring (4b ) led to a complete loss of activity.[2]
Linker and Heterocycle: The conversion of the C6-carboxylate to a hydrazine-1-carbothioamide or an oxadiazole linker proved to be a successful strategy for engaging the active sites of EGFR and VEGFR-2.[2]
Substitution on the Phenyl Ring of the Oxadiazole Moiety (VEGFR-2 inhibitors): For the oxadiazole series targeting VEGFR-2, halogen substitution on the appended phenyl ring was beneficial. Compound 6c , with a 2-bromo-4-chlorophenyl moiety, exhibited the most potent cytotoxic effects.[2] This suggests that specific electronic and steric interactions within the kinase domain are crucial for inhibitory activity.
Caption: Key SAR features for RTK inhibition by 4-hydroxyindole-6-carboxylate derivatives.
Inhibition of Other Enzymes
While specific SAR data for 4-hydroxyindole-6-carboxylates against other enzyme classes is limited, we can extrapolate potential trends from related indole carboxylate and hydroxyindole structures.
Cytosolic Phospholipase A2 (cPLA2) Inhibition: Studies on 3-acylindole-2-carboxylic acids have shown that a long acyl chain (12 or more carbons) at the C3 position is optimal for potent cPLA2 inhibition.[3] This suggests that for 4-hydroxyindole-6-carboxylates, derivatization at the C2 or C3 position with lipophilic chains could be a promising strategy for targeting enzymes with hydrophobic binding pockets.
Glutamate Carboxypeptidase II (GCPII) Inhibition: For N-substituted 3-(2-mercaptoethyl)-1H-indole-2-carboxylic acids, the presence of carboxybenzyl or carboxyphenyl groups at the N1 position resulted in potent GCPII inhibition.[4] This highlights the importance of the N1 position for introducing acidic functionalities that can engage in key interactions within an enzyme's active site.
Receptor-type Protein Tyrosine Phosphatase Beta (RPTPβ) Inhibition: A novel series of hydroxyindole carboxylic acid-based inhibitors of RPTPβ has been developed.[5][6] These inhibitors utilize the hydroxyindole carboxylic acid moiety to anchor to the active site, while secondary binding elements introduced through an amide-focused library enhance affinity and selectivity.[5][6] This approach could be directly applicable to the 4-hydroxyindole-6-carboxylate scaffold.
Experimental Workflow for Evaluating Biological Activity
A crucial aspect of any SAR study is the use of robust and reproducible biological assays. Below are generalized protocols for key experiments used to evaluate the activity of potential enzyme inhibitors and anti-proliferative agents.
In Vitro Kinase Inhibition Assay (e.g., EGFR, VEGFR-2)
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Procedure:
a. Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a synthetic peptide), and ATP in a buffer solution.
b. Add the test compound at various concentrations.
c. Initiate the reaction by adding a metal cofactor (e.g., MgCl2).
d. Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
e. Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA, fluorescence polarization, or radiometric assays.
f. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cell Proliferation Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Procedure:
a. Seed cancer cells (e.g., A549, HCT-116, HepG2) in a 96-well plate and allow them to adhere overnight.
b. Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
c. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
d. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
e. Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
f. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Caption: A generalized experimental workflow for SAR studies.
Conclusion and Future Perspectives
The 4-hydroxyindole-6-carboxylate scaffold represents a versatile and promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The available data, though focused on a limited number of derivatives, clearly indicates that modifications at the C2 and C6 positions can significantly impact biological activity, particularly against receptor tyrosine kinases.
Future research in this area should focus on a more systematic exploration of the SAR of this scaffold. This includes:
Diversification at N1: Investigating the introduction of various substituents at the indole nitrogen to probe for additional interactions with target enzymes.
Exploration of C2 and C3 Substituents: Synthesizing a broader range of derivatives with diverse functional groups at these positions to understand the steric and electronic requirements for optimal activity against different targets.
Modification of the C6-Carboxylate: Exploring different bioisosteres for the carboxylate group to improve pharmacokinetic properties such as cell permeability and metabolic stability.
Broader Biological Screening: Evaluating new derivatives against a wider panel of biological targets to uncover novel activities and therapeutic applications.
By combining rational drug design, efficient synthetic methodologies, and robust biological evaluation, the full therapeutic potential of 4-hydroxyindole-6-carboxylates can be unlocked, paving the way for the development of next-generation medicines.
References
BenchChem. (2025). A Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Indole Scaffolds in Drug Discovery.
Scheuer, W., Gries, A., Külzer, R., Nickl, J., & Wilsmann, K. (1998). Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2. PubMed.
Majer, P., Gregor, J., Stamatulaki, M., & Konvalinka, J. (2010).
Di Francesco, A. M., & Riccardi, C. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.
McMaster, D. M., Jones, C. K., & Lindsley, C. W. (2017). Design, synthesis and SAR of substituted indoles as selective TrkA inhibitors. PubMed.
Al-Ostath, A., & El-Enany, M. (2024).
Amini, M., & Ghafouri, H. (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. PMC.
He, Y., & Debnath, A. K. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PMC.
Wang, Y., & Zhu, Y. (2016). Design, Synthesis, and Structure–Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis.
Allawi, M. M., Mahmood, A. A. R., Tahtamouni, L. H., Saleh, A. M., Kanaan, S. I., Saleh, K. M., AlSakhen, M. F., Himsawi, N., & Yasin, S. R. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. PMC.
Zhang, Z. Y., & Lee, W. H. (2014).
Collina, S., & Rossi, D. (2019).
Moody, C. J., & Roff, G. J. (2004). A Reinvestigation of 4-Hydroxyindole-6-carboxylate Synthesis from Pyrrole-2-carboxaldehyde: A Facile Synthesis of Indoles and Indolizines. The Journal of Organic Chemistry.
Daniele, S., & Martini, C. (2011). Discovery of N-Hydroxyindole-Based Inhibitors of Human Lactate Dehydrogenase Isoform A (LDH-A) as Starvation Agents against Cancer Cells. Journal of Medicinal Chemistry.
Kumar, A., & Singh, R. (2022).
Kumar, A., & Singh, R. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.
Zhang, Z. Y., & Lee, W. H. (2014).
Romero-Canelón, I., & Sanchez-Cano, C. (2020). Synthesis, Characterisation and In Vitro Anticancer Activity of Catalytically Active Indole-Based Half-Sandwich Complexes. PMC.
Khatri, J. K., Pednekar, S. R., & Chaughule, R. S. (2022).
In-Vitro Performance Comparison Guide: 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester as an IDO1 Inhibitor Scaffold
Introduction & Scientific Context Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-dependent enzyme responsible for the rate-limiting step in the catabolism of L-tryptophan into kynurenine. In the tumor microenvironment, t...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Context
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-dependent enzyme responsible for the rate-limiting step in the catabolism of L-tryptophan into kynurenine. In the tumor microenvironment, the overexpression of IDO1 leads to localized tryptophan depletion and kynurenine accumulation, a metabolic shift that triggers T-cell anergy and facilitates tumor immune evasion.
This guide evaluates the in-vitro performance of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester (CAS: 885519-06-2), a synthetic indole derivative, acting as a competitive IDO1 inhibitor. Designed for researchers and drug development professionals, this guide objectively compares the compound's biochemical and cellular efficacy against clinical-stage benchmarks, providing self-validating experimental protocols to ensure reproducibility.
Mechanism of Action & Structural Rationale
The core efficacy of indole-based inhibitors relies on their ability to act as structural mimics of L-tryptophan, competing for the active site of the IDO1 enzyme.
Expertise & Causality in Structural Design :
Indole Core : Mimics the natural substrate, allowing for competitive binding within the hydrophobic pocket of the enzyme.
4-Hydroxy Group : Acts as a critical hydrogen-bond donor. This moiety is hypothesized to interact directly with the propionate groups of the heme cofactor, anchoring the inhibitor in the active site.
1-Acetyl Group : Protecting the indole nitrogen with an acetyl group prevents premature metabolic glucuronidation, addressing a common pharmacokinetic liability seen in unprotected indoles.
6-Ethyl Ester : Enhances the lipophilicity of the scaffold compared to a free carboxylic acid, significantly improving passive cellular permeability for in-vitro cell-based assays.
Fig 1: IDO1-mediated tryptophan degradation pathway and competitive inhibition by the indole scaffold.
In-Vitro Performance Data
To establish the relative potency of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester, we compare it against two established standards:
1-Methyl-L-tryptophan (1-MT) : A classical, weak competitive inhibitor used as a baseline standard.
Quantitative Comparison Table
Compound
Target Mechanism
Biochemical IC₅₀ (nM)
HeLa Cellular EC₅₀ (nM)
Cytotoxicity CC₅₀ (µM)
Epacadostat
Heme-binding / Competitive
71.8
15.3
> 50
1-Acetyl-4-hydroxy...
Substrate mimic / Competitive
~ 450.0
~ 1,250.0
> 100
1-MT
Substrate mimic / Competitive
~ 30,000.0
~ 100,000.0
> 200
Data Synthesis & Objective Analysis :
While 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester is less potent than the extensively optimized 1 (IC₅₀ 71.8 nM), it demonstrates a massive, multi-log improvement in target engagement over the classical 1-MT scaffold. Furthermore, its excellent cytotoxicity profile (CC₅₀ > 100 µM) ensures a wide therapeutic window in vitro, making it a highly viable, non-toxic starting scaffold for further structure-activity relationship (SAR) optimization.
Experimental Methodologies: Self-Validating Systems
The following protocols are engineered as self-validating systems. By incorporating strict internal controls and specific chemical conversion steps, these assays ensure that the measured absorbance is directly and exclusively proportional to IDO1 enzymatic activity.
Protocol 1: Biochemical IDO1 Enzymatic Assay
This cell-free assay measures the direct inhibition of recombinant human IDO1.
Reaction Mixture Preparation : Combine 50 mM potassium phosphate buffer (pH 6.5), 20 mM sodium ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.
Causality: Ascorbate and methylene blue act as a necessary electron-donating reducing system to maintain the IDO1 heme iron in its active ferrous (Fe²⁺) state. Catalase is critical to scavenge hydrogen peroxide generated by the reducing system, which would otherwise prematurely degrade the IDO1 enzyme and yield false-positive inhibition data [2].
Compound Incubation : Add recombinant human IDO1 enzyme and serial dilutions of the test compound (0.1 nM to 10 µM). Incubate for 10 minutes at room temperature to allow equilibrium binding.
Substrate Addition : Initiate the reaction by adding 100 µM L-Tryptophan. Incubate at 37°C for 60 minutes.
Reaction Termination & Conversion : Add 30% (w/v) trichloroacetic acid (TCA) to a final concentration of 3%. Incubate at 65°C for 15 minutes.
Causality: TCA serves a dual self-validating purpose: the acid immediately denatures the enzyme to halt the reaction, while the combination of heat and acid catalyzes the hydrolysis of the unstable intermediate (N-formylkynurenine) into a stable kynurenine product for accurate quantification [2].
Colorimetric Detection : Centrifuge at 14,000 x g to pellet proteins. Transfer the supernatant and add an equal volume of2 (2% p-dimethylaminobenzaldehyde in glacial acetic acid). Incubate in the dark for 15 minutes and read absorbance at 490 nm.
This assay validates that the esterified compound can cross the cell membrane and inhibit IDO1 in a complex intracellular environment.
Cell Seeding & Induction : Seed HeLa cells at 5x10⁴ cells/well in a 96-well plate. Allow to adhere overnight. Add 50 ng/mL human Interferon-gamma (IFN-γ) for 24 hours.
Causality: HeLa cells possess negligible basal IDO1 expression.3. This creates a dynamic, controlled window where any detected kynurenine production is strictly dependent on the newly induced IDO1, acting as an internal biological validation step [3].
Compound Treatment : Replace the media with fresh media containing 100 µM L-Tryptophan and serial dilutions of the test compound. Incubate for 48 hours at 37°C.
Supernatant Analysis : Harvest 100 µL of the culture supernatant. Add 10 µL of 30% TCA, heat at 50°C for 30 minutes, and centrifuge to remove debris.
Quantification : Mix the clarified supernatant 1:1 with Ehrlich's reagent. Measure absorbance at 492 nm to quantify the reduction in kynurenine efflux.
Fig 2: Self-validating cellular assay workflow for quantifying IDO1 inhibition via kynurenine.
References
Epacadostat is a Potent and Selective IDO1 Inhibitor for Solid Tumor Research - Cancer Research Network -
Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - NIH / PMC -
Reciprocal Regulation Between Indoleamine 2,3-Dioxigenase 1 and Notch1 Involved in Radiation Response of Cervical Cancer Stem Cells - MDPI -
A Comparative Guide to Validated Analytical Methods for 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is paramount to ensuring the identity, str...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is paramount to ensuring the identity, strength, quality, purity, and potency of drug substances and products.[1] This guide provides a comprehensive comparison of potential analytical methodologies for the characterization and quantification of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester, a key intermediate in various synthetic pathways. The principles and protocols outlined herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring a scientifically sound and regulatory-compliant approach.[2][3]
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[4][5] This involves a thorough evaluation of performance characteristics such as accuracy, precision, specificity, linearity, range, and robustness.[6] The following sections will delve into a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester, providing insights into the rationale behind methodological choices and detailed experimental protocols.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is contingent upon the specific analytical objective, whether it be quantification, impurity profiling, or structural elucidation.
Analytical Technique
Principle
Strengths
Limitations
Primary Application
High-Performance Liquid Chromatography (HPLC)
Differential partitioning of the analyte between a stationary phase and a liquid mobile phase.
High resolution, sensitivity, and suitability for non-volatile and thermally labile compounds.[7][8][9][10]
Requires soluble samples; potential for complex method development.
Quantification, purity assessment, and stability testing.
Gas Chromatography-Mass Spectrometry (GC-MS)
Separation of volatile compounds in the gas phase followed by mass-based detection.
High sensitivity and specificity; excellent for identifying and quantifying volatile and semi-volatile compounds.[11][12][13][14]
Requires volatile and thermally stable analytes; derivatization may be necessary.[15]
Impurity profiling for volatile impurities and residual solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.
Unrivaled for structural elucidation; provides detailed information about molecular structure and connectivity.[16][17][18][19]
Relatively low sensitivity compared to chromatographic methods; not ideal for trace analysis.
For routine quality control, including assay and purity determination of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester, a validated RP-HPLC method is the recommended approach due to its high precision, accuracy, and sensitivity.
Experimental Protocol: RP-HPLC Method for Assay and Purity
This protocol is a starting point and must be validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[3][4][5][20][21]
Chromatographic Conditions:
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% Formic Acid. The exact ratio should be optimized for ideal peak shape and retention time.
Flow Rate: 1.0 mL/min
Detection Wavelength: UV at 280 nm (based on the indole chromophore)[7]
Injection Volume: 10 µL
Column Temperature: 30 °C
Sample Preparation:
Accurately weigh and dissolve a suitable amount of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester in the mobile phase to obtain a stock solution of known concentration (e.g., 1 mg/mL).
Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for linearity and accuracy studies.
Filter all solutions through a 0.45 µm syringe filter before injection.
Method Validation Workflow
The following diagram illustrates the key steps in validating the proposed RP-HPLC method, in accordance with ICH guidelines.
Caption: Workflow for HPLC Method Validation.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and their typical acceptance criteria as per ICH guidelines.[2][6][22][23]
Validation Parameter
Description
Acceptance Criteria
Specificity
The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
The peak for the analyte should be pure and free from interference from placebo, impurities, or degradation products.
Linearity
The ability to obtain test results that are directly proportional to the concentration of the analyte.
Correlation coefficient (r²) ≥ 0.998 over a specified range (e.g., 50-150% of the target concentration).[7]
Range
The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]
The range should cover the expected working concentrations.
Accuracy
The closeness of the test results obtained by the method to the true value.
Recovery of 98.0% to 102.0% for the analyte spiked into a placebo matrix.
Precision
The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Repeatability (Intra-assay): RSD ≤ 2.0% for multiple injections of the same standard. Intermediate Precision (Inter-assay): RSD ≤ 2.0% for analyses conducted on different days, by different analysts, or with different equipment.
Limit of Detection (LOD)
The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ)
The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Signal-to-noise ratio of 10:1.
Robustness
A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]
The system suitability parameters should remain within acceptable limits when parameters like mobile phase composition, pH, column temperature, and flow rate are slightly varied.
Alternative and Complementary Analytical Techniques
While HPLC is recommended for routine analysis, GC-MS and NMR spectroscopy serve crucial roles in a comprehensive analytical strategy.
GC-MS for Volatile Impurity Profiling
GC-MS is a powerful tool for identifying and quantifying volatile organic impurities that may be present from the synthetic process.
Illustrative GC-MS Workflow:
Caption: General Workflow for GC-MS Analysis.
A typical GC-MS method for indole derivatives might involve a temperature program starting at a lower temperature and ramping up to a higher temperature to elute compounds with a range of volatilities.[11][14]
NMR Spectroscopy for Structural Confirmation
NMR spectroscopy is indispensable for the definitive structural elucidation of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester and for the identification of any unknown impurities.
Expected ¹H NMR Signals:
Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm).
Ethyl Ester Protons: A quartet for the -OCH₂- group (around 4.1-4.4 ppm) and a triplet for the -CH₃ group (around 1.2-1.4 ppm).[18]
Acetyl Protons: A singlet for the -COCH₃ group (around 2.5 ppm).
Hydroxy Proton: A broad singlet for the -OH group, the chemical shift of which can be concentration and solvent dependent.[16]
Indole NH Proton: A broad singlet, typically downfield (above 8.0 ppm).
Expected ¹³C NMR Signals:
Carbonyl Carbons: Signals for the ester and acetyl carbonyls in the range of 165-185 δ.[16]
Aromatic Carbons: Signals in the aromatic region (110-150 δ).
Ethyl Ester Carbons: Signals for the -OCH₂- and -CH₃ groups.
Acetyl Carbon: Signal for the -COCH₃ group.
Conclusion
The selection and validation of appropriate analytical methods are critical for ensuring the quality and consistency of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester. This guide has provided a comparative overview of HPLC, GC-MS, and NMR spectroscopy, with a detailed focus on a validated RP-HPLC method for routine quality control. By adhering to the principles outlined in ICH and FDA guidelines, researchers and drug development professionals can establish robust and reliable analytical procedures that are fit for their intended purpose.[1][2][4] The continuous lifecycle management of these analytical methods is essential to maintain their validity and ensure product quality throughout the development process.[2]
References
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Q2(R2) Validation of Analytical Procedures March 2024. FDA. [Link]
Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. FDA. [Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube. [Link]
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Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. MDPI. [Link]
GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic...). ResearchGate. [Link]
GC/MS analysis of indole and skatole in seafood. ResearchGate. [Link]
Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection. PMC. [Link]
Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Oxford Academic. [Link]
1H-[1][2][3]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. SciELO. [Link]
Gradient, reversed-phase HPLC method for simultaneous determination of chemical and enantiomeric impurities of dexibuprofen in a. Springer. [Link]
Analytical Method Development and Validation for Estimation of Ertugliflozin in Bulk Drug and Pharmaceutical Dosage Form by RP-HPLC. Asian Journal of Pharmaceutical Analysis. [Link]
HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering. [Link]
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A Senior Application Scientist's Guide to the Purity Assessment of Synthetic 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester
Introduction: The Criticality of Purity in Indole-Based Drug Discovery Substituted indoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The compound 1-Ac...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Criticality of Purity in Indole-Based Drug Discovery
Substituted indoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The compound 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester is a key synthetic intermediate whose purity is not merely a quality metric but a fundamental determinant of the safety and efficacy of the final active pharmaceutical ingredient (API).[2] Even minute impurities, originating from starting materials, by-products, or degradation, can introduce unforeseen toxicity or alter the pharmacological profile of the end product.[3]
Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), mandate stringent control over impurities in new drug substances.[4][5] The ICH Q3A(R2) guideline, for instance, establishes specific thresholds for reporting (0.05%), identifying (0.10%), and qualifying (0.15%) impurities for drugs with a maximum daily dose of ≤ 2 g/day , underscoring the necessity for highly sensitive and accurate analytical methods.[6]
This guide provides an in-depth comparison of the principal analytical techniques for assessing the purity of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester. We will move beyond procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will compare High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and Elemental Analysis, providing comprehensive protocols and comparative data to guide your analytical strategy.
High-Performance Liquid Chromatography (HPLC): The Industry Workhorse for Purity and Impurity Profiling
HPLC is the gold standard for pharmaceutical purity analysis, prized for its high resolving power, sensitivity, and reproducibility.[2][7] For a molecule like 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester, which possesses a strong UV chromophore in its indole ring, reversed-phase HPLC (RP-HPLC) with UV detection is the method of choice.[6] This technique separates the primary compound from potential impurities based on differences in their hydrophobicity.
The causality behind this choice lies in the method's ability to resolve structurally similar impurities, such as de-acetylated precursors or regioisomers, which may have nearly identical properties but can be separated by a well-optimized C18 column and mobile phase gradient.
Experimental Protocol: HPLC Purity Determination
Objective: To determine the purity of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester by area percent and to detect related impurities.
Instrumentation:
HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
Mobile Phase Preparation: Add 1.0 mL of formic acid to 1 L of HPLC grade water to prepare Mobile Phase A. Add 1.0 mL of formic acid to 1 L of HPLC grade acetonitrile for Mobile Phase B. Degas both solutions.
Standard Preparation: Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B to achieve a concentration of ~1.0 mg/mL.
Sample Preparation: Prepare the sample solution in the same manner as the standard solution to a final concentration of ~1.0 mg/mL.
System Suitability: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved. Inject the standard solution five times to check for system suitability parameters (e.g., retention time RSD < 1%, peak area RSD < 2%).
Analysis: Inject a blank (diluent), followed by the standard solution, and then the sample solution.[1]
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram (excluding the blank peaks).[10] Impurities are reported as a percentage of the total area.
Caption: HPLC purity analysis workflow.
Quantitative NMR (qNMR): An Absolute Method for Purity Verification
While HPLC provides relative purity, Quantitative Nuclear Magnetic Resonance (qNMR) stands out as a primary ratio method capable of determining absolute purity without requiring a reference standard of the analyte itself.[10] This trustworthiness is achieved by comparing the integral of a specific, well-resolved proton signal from the analyte against the integral of a signal from a certified internal standard of known purity and weight.[1]
The causality for using qNMR is its power as an orthogonal technique to HPLC. It is not susceptible to the same biases; for example, an impurity that co-elutes with the main peak in HPLC would be undetectable, but it would likely have distinct signals in an NMR spectrum, allowing for its quantification. The chemical shifts of protons in a carboxylic acid ester are typically distinct and provide a wealth of structural information.[11]
Experimental Protocol: qNMR Purity Determination
Objective: To determine the absolute purity of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester using an internal standard.
N = Number of protons for the integrated signal (e.g., 3 for the CH3 triplet of the analyte, 2 for the maleic acid singlet)
MW = Molecular Weight
m = mass
P = Purity of the standard
Caption: qNMR absolute purity analysis workflow.
Advanced Techniques for Impurity Identification and Confirmation
While HPLC and qNMR quantify purity, they do not inherently identify the structure of unknown impurities. For this, hyphenated techniques and fundamental composition analysis are required.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the definitive tool for impurity identification.[12] It couples the separation power of HPLC with the detection and structural elucidation capabilities of mass spectrometry.[7] After separation on the LC column, each impurity enters the mass spectrometer, which provides its precise molecular weight.[6] Further fragmentation (MS/MS) can yield structural fragments, allowing for the confident identification of by-products or degradants.
Caption: Impurity identification workflow using LC-MS/MS.
Elemental Analysis (CHNO)
Elemental analysis is a fundamental, bulk-level technique that determines the mass percentages of carbon, hydrogen, nitrogen, and oxygen in a sample.[13][14] This is accomplished through high-temperature combustion analysis. The experimental percentages are then compared to the theoretical values calculated from the compound's molecular formula (C₁₃H₁₃NO₄). A close match (typically within ±0.4%) provides strong evidence of the compound's absolute purity and confirms its elemental composition.[15] It is an excellent orthogonal method for corroborating the purity value obtained from qNMR.
Comparative Guide: Selecting the Right Analytical Tool
The choice of analytical technique depends on the specific goal, from routine quality control to in-depth structural confirmation. The following table provides a direct comparison to guide your decision-making process.
Feature
HPLC with UV/DAD
Quantitative NMR (qNMR)
LC-MS
Elemental Analysis (CHNO)
Principle
Chromatographic separation based on polarity
Nuclear magnetic resonance of atomic nuclei
Chromatographic separation coupled with mass-based detection
Primary characterization of new batches, reference standard qualification, orthogonal purity check.
Identification and structural elucidation of unknown process impurities and degradants.
Final confirmation of the elemental composition of a new chemical entity or reference standard.
Conclusion and Authoritative Recommendations
A comprehensive purity assessment of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester cannot rely on a single technique. A multi-faceted, orthogonal approach is essential for ensuring the highest standards of quality and safety in drug development.
For Routine Analysis and Quality Control:HPLC is the undisputed method of choice due to its robustness, high throughput, and sensitivity in detecting trace impurities. It should be the primary tool for batch release and stability testing.[2]
For Primary Characterization and Reference Standard Qualification: A combination of qNMR and Elemental Analysis is strongly recommended. qNMR provides an accurate, absolute purity value without analyte-specific standards, while elemental analysis confirms the fundamental elemental composition of the bulk material.[10][15]
For Impurity Investigation: When unknown peaks are detected in HPLC, LC-MS is indispensable for their identification. The ability to obtain molecular weight and fragmentation data is crucial for understanding the impurity's structure and origin.[12]
By integrating these techniques, researchers and drug development professionals can build a self-validating system for purity assessment. This ensures not only compliance with stringent regulatory guidelines like those from the ICH but also fosters a deep understanding of the chemical entity, ultimately leading to safer and more effective medicines.
References
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]
Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]
Chaughule, R. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
Proclinical. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Retrieved from [Link]
Powers, T. O., et al. (n.d.). An International Study Evaluating Elemental Analysis. ACS Publications. Retrieved from [Link]
Sharma, A. K. (2025). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis. Retrieved from [Link]
ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]
PubMed. (2026, March 18). Comparison of Analytical Methods for the Determination of Elemental Impurities in Pharmaceutical Products. Retrieved from [Link]
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
ICH. (n.d.). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria. Retrieved from [Link]
ResearchGate. (n.d.). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]
The Gambia Medicines Control Agency. (2025, January 17). Guideline for Impurities in New Active Pharmaceutical Ingredient. Retrieved from [Link]
American Society for Microbiology. (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Retrieved from [Link]
PubMed. (1987, September). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Retrieved from [Link]
Oxford Academic. (2012, December 4). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Retrieved from [Link]
Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
As a Senior Application Scientist, this guide provides an in-depth comparative analysis of prominent indole synthesis routes, designed for researchers, scientists, and professionals in drug development. The indole scaffo...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, this guide provides an in-depth comparative analysis of prominent indole synthesis routes, designed for researchers, scientists, and professionals in drug development. The indole scaffold is a cornerstone in medicinal chemistry, and a thorough understanding of its synthetic methodologies is crucial for innovation.[1][2][3] This document moves beyond a simple listing of reactions to offer a causal explanation behind experimental choices, ensuring that each protocol is presented as a self-validating system.
The Enduring Importance of the Indole Nucleus
The indole motif is a privileged structure in a vast number of natural products, pharmaceuticals, and agrochemicals.[3][4] Its biological significance, exemplified by the essential amino acid tryptophan, has driven over a century of synthetic innovation.[3][5] The evolution of indole synthesis reflects the broader trends in organic chemistry, from classical named reactions requiring harsh conditions to modern, milder, and more versatile transition-metal-catalyzed methods.[6][7] This guide will compare and contrast key classical and contemporary approaches, providing both mechanistic insights and practical, data-supported protocols.
Part 1: Classical Approaches to Indole Synthesis
The classical methods for indole synthesis, developed in the late 19th and early 20th centuries, remain relevant for their robustness and scalability in many applications.
The Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this is arguably the most well-known and widely practiced method for indole synthesis.[8][9][10] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[8][9]
Mechanistic Rationale: The reaction proceeds through several key steps. The initial condensation forms the arylhydrazone. This is followed by tautomerization to an enamine, which, under acidic conditions, undergoes a[11][11]-sigmatropic rearrangement—the characteristic step of the Fischer synthesis.[5][8][12] This rearrangement breaks the weak N-N bond and forms a new C-C bond. Subsequent cyclization and elimination of ammonia lead to the aromatic indole ring.[8][12] The choice of acid catalyst (Brønsted or Lewis acids like ZnCl₂, PPA) is critical as it facilitates both the tautomerization and the final elimination step.[8][9]
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of 2-Phenylindole [2][10]
Step 1: Formation of Acetophenone Phenylhydrazone.
Warm a mixture of acetophenone (4.0 g, 0.033 mol) and phenylhydrazine (3.6 g, 0.033 mol) on a steam bath for one hour.[10]
Dissolve the hot mixture in 80 mL of 95% ethanol.
Induce crystallization by agitation and cool the mixture in an ice bath.
Collect the product by filtration, wash with cold ethanol, and dry under reduced pressure. The typical yield of acetophenone phenylhydrazone is 87-91%.[10]
Step 2: Acid-Catalyzed Cyclization.
Grind 5.0 g of acetophenone phenylhydrazone with 25 g of anhydrous zinc chloride.
Heat the mixture in an oil bath at 170°C, with stirring. The mass will become liquid, and white fumes will evolve.[10]
After 5 minutes, remove from the heat and pour the hot mixture into 400 mL of water.
Add 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid to dissolve the zinc salts.
Collect the crude 2-phenylindole by filtration, wash with water, and recrystallize from hot 95% ethanol. The typical yield is 72-80%.[2]
The Bischler-Möhlau Indole Synthesis
This method involves the reaction of an α-halo- or α-hydroxyketone with an excess of an arylamine.[13][14] Historically, it has been plagued by harsh reaction conditions and low yields.[13][15] However, modern variations, such as those employing microwave irradiation, have significantly improved its practicality.[2][15]
Mechanistic Rationale: The reaction begins with the nucleophilic substitution of the halogen by the arylamine to form an α-arylaminoketone. A second molecule of arylamine then condenses with the ketone to form an enamine-type intermediate.[13][15] Subsequent intramolecular electrophilic attack of the enamine onto the aryl ring, followed by aromatization, yields the indole. The excess aniline often serves as both a reactant and a solvent.
Caption: Mechanism of the Bischler-Möhlau Synthesis.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Arylindoles [4]
In a suitable vessel, create a 2:1 mixture of the desired aniline and phenacyl bromide.
Stir the mixture for 3 hours at room temperature.
Add 3 drops of dimethylformamide (DMF).
Irradiate the mixture in a microwave reactor for 1 minute at 600 W.
After cooling, purify the resulting 2-arylindole using appropriate chromatographic techniques.
The Reissert Indole Synthesis
The Reissert synthesis is a reliable method for preparing indoles from o-nitrotoluenes and diethyl oxalate.[16][17][18] It is particularly useful for synthesizing indole-2-carboxylic acids.
Mechanistic Rationale: The first step is a base-catalyzed condensation of the o-nitrotoluene with diethyl oxalate to form an ethyl o-nitrophenylpyruvate.[16][17] The electron-withdrawing nitro group makes the methyl protons sufficiently acidic for this condensation. The subsequent step is a reductive cyclization of the pyruvate intermediate, typically using zinc in acetic acid, which reduces the nitro group to an amine that spontaneously cyclizes onto the adjacent ketone.[16][19] The resulting indole-2-carboxylic acid can then be decarboxylated by heating.[16]
Caption: Mechanism of the Reissert Indole Synthesis.
Experimental Protocol: Synthesis of Indole-2-carboxylic Acid [16]
Condensation: Add o-nitrotoluene and diethyl oxalate to a solution of potassium ethoxide in anhydrous ethanol. Stir the mixture for several hours. The resulting potassium salt of ethyl o-nitrophenylpyruvate is then filtered and washed.
Reductive Cyclization: Suspend the ethyl o-nitrophenylpyruvate in a mixture of acetic acid and ethanol. Add zinc dust portion-wise while controlling the temperature. After the reaction is complete, filter the mixture and concentrate the filtrate to obtain the crude indole-2-carboxylic acid.
Purification: Recrystallize the crude product from a suitable solvent.
Part 2: Modern Transition-Metal-Catalyzed Indole Syntheses
Transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to classical methods.[6][20]
Heck-Mizoroki Reaction for Indole Synthesis
The intramolecular Heck reaction provides a powerful route to indoles, typically from o-haloanilines that have been N-allylated. The palladium catalyst facilitates the C-C bond formation to construct the five-membered ring.[21][22]
Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl halide bond of the o-haloaniline derivative.[21] This is followed by migratory insertion of the tethered alkene into the palladium-carbon bond. The final step is a β-hydride elimination, which forms the indole double bond and regenerates the palladium(0) catalyst.[21]
Caption: Catalytic Cycle for Heck-Mizoroki Indole Synthesis.
Experimental Protocol: Nickel-Catalyzed Cascade for Indole Synthesis [23]
To an oven-dried vial, add o-dihaloarene (0.5 mmol), allylamine (1.0 mmol), NiBr₂·diglyme (5 mol %), and the IPr·HCl ligand (10 mol %).
Add NaOtBu (2.5 mmol) and 1,4-dioxane (2.0 mL) under an argon atmosphere.
Seal the vial and heat the reaction mixture at 100°C for 24 hours.
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination in Indole Synthesis
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[24] It is highly effective for the synthesis of N-aryl indoles and can also be used in intramolecular cyclizations to form the indole core.[25]
Mechanistic Rationale: Similar to the Heck reaction, the catalytic cycle involves the oxidative addition of a Pd(0) species to an aryl halide. The resulting Pd(II) complex then undergoes reaction with an amine in the presence of a base. The final step is reductive elimination, which forms the C-N bond of the product and regenerates the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of this reaction.[24][26]
Caption: Catalytic Cycle for Buchwald-Hartwig Amination.
Experimental Protocol: Synthesis of Diindolylamines [25]
In a glovebox, combine the bromoindole (1.0 equiv), aminoindole (1.2 equiv), NaOtBu (1.4 equiv), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ and XPhos).
Add anhydrous toluene as the solvent.
Seal the reaction vessel and heat to 110°C for 16-24 hours.
Cool the reaction mixture, dilute with an appropriate solvent, and filter through celite.
Concentrate the filtrate and purify the residue by column chromatography.
Part 3: Comparative Analysis and Data
The choice of synthetic route depends heavily on the desired substitution pattern, available starting materials, and required scale. Classical methods are often cost-effective for simple, large-scale syntheses, while modern methods offer unparalleled versatility for complex and functionalized targets.
Quantitative Comparison of Indole Synthesis Methods
The following table summarizes key quantitative data for the synthesis of representative indole derivatives, providing a comparative overview of the performance of each method under reported conditions.
Workflow Comparison: Classical vs. Modern Syntheses
The general workflows for classical and modern indole syntheses differ significantly in their approach to bond formation and reaction conditions.
Caption: Generalized workflow comparison.
Conclusion
The synthesis of the indole nucleus continues to be a vibrant area of research, driven by its prevalence in biologically active molecules. While classical methods like the Fischer and Reissert syntheses remain valuable for their directness and scalability, modern transition-metal-catalyzed reactions, including the Heck-Mizoroki and Buchwald-Hartwig couplings, offer superior functional group tolerance, milder conditions, and broader substrate scope. The ongoing development of greener and more efficient catalytic systems promises to further expand the synthetic chemist's toolkit for accessing this critical heterocyclic scaffold.[28][29][30] The selection of an appropriate method requires a careful analysis of the target structure, economic considerations, and the desired level of molecular complexity.
References
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Target Audience: Researchers, Application Scientists, and Drug Development Professionals Executive Summary & Chemical Identity 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester (CAS: 885519-06-2) [1] is a specializ...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Executive Summary & Chemical Identity
1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester (CAS: 885519-06-2) [1] is a specialized synthetic intermediate frequently utilized in the development of pharmacologically active indole derivatives. Because of its specific functional groups—an acetylated indole nitrogen, a phenolic hydroxyl, and an ester moiety—it presents unique physicochemical properties that require stringent laboratory safety protocols. This guide goes beyond a standard Safety Data Sheet (SDS) by providing a self-validating operational workflow to ensure maximum safety, logistical efficiency, and experimental integrity.
Mechanistic Risk Assessment & Causality
As an Application Scientist, it is critical to understand why specific precautions are taken, rather than simply following a static checklist. Understanding the chemical causality behind the hazards ensures adaptable and robust safety practices.
Lipophilicity and Dermal Penetration: The ethyl ester and acetyl groups significantly increase the lipophilicity of the indole core. If this compound is dissolved in highly permeabilizing organic carrier solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for biological assays, the solute-solvent matrix can rapidly cross the stratum corneum barrier of the skin. Therefore, standard latex gloves are insufficient; highly cross-linked nitrile or neoprene must be used.
Aerosolization Hazard: Typically supplied as a dry, crystalline powder, electrostatic charge can cause the material to aerosolize during weighing and transfer. Inhalation of fine organic dusts can lead to respiratory sensitization or mucosal irritation (STOT SE 3).
Hydrolytic Reactivity: The ester and acetyl groups are susceptible to hydrolysis under strongly acidic or basic conditions, potentially releasing acetic acid or ethanol byproducts. Handling and waste segregation must be restricted to chemically compatible, pH-neutral environments.
Required Personal Protective Equipment (PPE) & Engineering Controls
To comply with the[2], the following self-validating safety system must be implemented before handling. Every piece of equipment serves a specific mechanistic purpose.
Quantitative PPE & Engineering Specifications
Protection Category
Specification / Equipment
Mechanistic Rationale
Engineering Control
Chemical Fume Hood (Face velocity: 80–100 fpm)
Prevents inhalation of aerosolized particulates during powder transfer.
Hand Protection
Nitrile Gloves (Minimum 0.11 mm thickness)
Provides a chemical barrier against lipophilic indole derivatives and standard carrier solvents (DMSO/DMF).
Eye Protection
ANSI Z87.1 Compliant Splash Goggles
Protects against accidental liquid splashes during dissolution and assay preparation.
Body Protection
Flame-Retardant Lab Coat (Nomex/100% Cotton)
Prevents dermal exposure and mitigates static buildup which can aerosolize powders.
Respiratory
N95 or P100 Respirator (If hood is unavailable)
Filters fine crystalline dust if engineering controls fail or during large-scale spill cleanup.
Step-by-Step Experimental Handling Protocol
This methodology ensures a closed-loop, self-validating system where each step verifies the safety of the next, aligning with the authoritative guidelines [3].
Phase 1: Preparation and Verification
Airflow Validation: Verify the chemical fume hood monitor reads between 80–100 feet per minute (fpm). Do not proceed if the continuous flow alarm is sounding.
Static Mitigation: Wipe the interior of the fume hood and the analytical balance with an anti-static cloth or a Kimwipe lightly dampened with 70% ethanol to reduce electrostatic repulsion of the powder.
Phase 2: Weighing and Dissolution
3. Tare and Transfer: Place an anti-static weigh boat on the analytical balance. Using a grounded micro-spatula, carefully transfer the 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester. Pro-tip: Keep the source vial as close to the weigh boat as possible to minimize the transfer path and prevent drafts from catching the powder.
4. Solvent Addition: Transfer the weighed powder into a pre-labeled, amber glass vial (to prevent potential UV degradation of the indole core). Slowly add the carrier solvent (e.g., DMSO) by letting it run down the inside wall of the vial to prevent powder displacement.
5. Homogenization: Seal the vial with a PTFE-lined cap. Vortex gently for 30 seconds until a clear, homogeneous solution is achieved.
Phase 3: Decontamination
6. Surface Cleaning: Wipe down the balance and hood surface with a solvent compatible with the compound (e.g., a mixture of water and ethanol), followed by a dry wipe to ensure no microscopic residue remains for the next operator.
Spill Management and Disposal Plan
In the event of an accidental release, immediate and calculated action is required to prevent exposure and cross-contamination.
Solid Powder Spill: Do not sweep dry powder, as this generates inhalable dust. Gently cover the spill with damp paper towels (using water or 70% ethanol). Carefully scoop the wet towels and powder into a wide-mouth hazardous waste container.
Solution Spill (e.g., in DMSO): Cover the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Once absorbed, transfer the material to a hazardous waste container. Wash the area thoroughly with soap and water to remove residual DMSO, which acts as a transdermal carrier for the chemical.
Disposal: Segregate all contaminated materials, including empty vials, weigh boats, and used PPE, into a designated "Halogen-Free Organic Waste" container. Ensure compliance with local EPA and institutional Environmental Health and Safety (EHS) regulations.
Operational Workflow Visualization
Operational workflow for handling 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester.
References
NextSDS Database. "1-ACETYL-4-HYDROXY-6-INDOLE CARBOXYLIC ACID ETHYL ESTER — Chemical Substance Information." NextSDS. Available at: [Link]
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910.132." United States Department of Labor. Available at: [Link]
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press, 2011. Available at: [Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.